molecular formula C7H4F2N2 B1283290 2-Amino-3,5-difluorobenzonitrile CAS No. 126674-94-0

2-Amino-3,5-difluorobenzonitrile

Cat. No.: B1283290
CAS No.: 126674-94-0
M. Wt: 154.12 g/mol
InChI Key: CNKCTXYYABVMLS-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H4F2N2 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKCTXYYABVMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562626
Record name 2-Amino-3,5-difluorobenzonitrile
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126674-94-0
Record name 2-Amino-3,5-difluorobenzonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5-difluorobenzonitrile
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Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 126674-94-0

This technical guide provides a comprehensive overview of 2-Amino-3,5-difluorobenzonitrile, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Compound Properties

This compound is a versatile intermediate chemical valued for its unique molecular structure, which incorporates amino and nitrile functional groups on a difluorinated benzene ring.[1] The presence of fluorine atoms significantly influences the molecule's electronic properties, enhancing its utility in the synthesis of complex molecules with tailored biological activities.[1]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 126674-94-0[2][3]
Molecular Formula C₇H₄F₂N₂[2]
Molecular Weight 154.12 g/mol [2]
MDL Number MFCD18826239[2]
SMILES N#CC1=CC(F)=CC(F)=C1N[2]
Storage Sealed in dry, room temperature[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general understanding can be derived from the synthesis of related isomers, such as 4-amino-3,5-difluorobenzonitrile. The synthesis of this isomer involves the reaction of 4-bromo-2,6-difluoroaniline with copper cyanide (CuCN) in a solvent like dimethylformamide (DMF) under reflux conditions.[4][5]

A potential synthetic pathway for this compound could be inferred from related syntheses of other fluorinated benzonitriles. For instance, the synthesis of 3,5-difluoroaniline, a related compound, has been described in patent literature and involves multi-step processes.[6]

Hypothetical Synthetic Workflow:

Below is a generalized workflow that illustrates a potential synthetic approach for aminodifluorobenzonitrile compounds.

G Generalized Synthetic Workflow A Starting Material (e.g., Dihalogenated Aniline) B Cyanation Reaction (e.g., with CuCN) A->B Reagents & Conditions C Purification (e.g., Chromatography) B->C Work-up D Final Product (Aminodifluorobenzonitrile) C->D Isolation

Caption: Generalized workflow for the synthesis of aminodifluorobenzonitriles.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The presence of the amino and nitrile groups allows for a range of chemical transformations, making it a valuable precursor for heterocyclic compounds with potential biological activity.[1] The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule to its target.

Role as a Building Block in Kinase Inhibitors

Fluorinated benzonitrile derivatives are common scaffolds in the development of kinase inhibitors for cancer therapy. Dysregulation of kinase activity is a hallmark of many cancers, making kinases a prime target for drug development.[7] While a specific drug derived directly from this compound is not prominently featured in the reviewed literature, its structural motifs are present in various kinase inhibitors. For example, dacomitinib, a second-generation EGFR tyrosine kinase inhibitor, features a substituted aminobenzonitrile core.

EGFR Signaling Pathway in Cancer:

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival. In many cancers, EGFR is overactive, leading to uncontrolled cell growth. EGFR tyrosine kinase inhibitors (TKIs) block the signaling cascade downstream of the receptor.

G Simplified EGFR Signaling Pathway and TKI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds TKI Tyrosine Kinase Inhibitor (TKI) TKI->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.

Experimental Protocols for Reactions

Due to the nature of this compound as a chemical intermediate, detailed experimental protocols are typically found within the context of the synthesis of a larger, more complex molecule. Below is a generalized protocol for a reaction where an aminobenzonitrile derivative could be used.

General Protocol for N-Arylation:

This protocol describes a hypothetical palladium-catalyzed cross-coupling reaction, a common transformation for amino-aryl compounds.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), an aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Reaction Workflow Diagram:

G General N-Arylation Workflow A Reactant Mixing (Aminobenzonitrile, Aryl Halide, Catalyst, Ligand, Base) B Reaction (Heating under Inert Atmosphere) A->B Solvent C Aqueous Work-up (Extraction and Washing) B->C Cooling D Purification (Column Chromatography) C->D Drying & Concentration E Final Product D->E Isolation

Caption: A generalized workflow for the N-arylation of an aminobenzonitrile.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of reactive functional groups and the presence of fluorine atoms make it an attractive starting material for the synthesis of complex, biologically active molecules. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents and other valuable chemical entities.

References

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-3,5-difluorobenzonitrile, a key intermediate in the development of novel therapeutics and other advanced chemical compounds.

Core Molecular Data

This compound is a synthetically versatile aromatic compound. Its key quantitative data are summarized below.

PropertyValue
Molecular Weight 154.12 g/mol
Chemical Formula C₇H₄F₂N₂
CAS Number 126674-94-0

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of an Aminodifluorobenzonitrile

Objective: To synthesize an aminodifluorobenzonitrile from a corresponding bromo-difluoroaniline precursor. This protocol is based on the synthesis of 4-amino-3,5-difluorobenzonitrile and may require optimization for the 2-amino isomer.

Materials:

  • 4-bromo-2,6-difluoroaniline

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Dichloromethane (CH₂Cl₂)

  • n-hexane

Procedure:

  • A suspension of 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide is prepared in a round-bottom flask.

  • The mixture is heated to reflux and maintained at this temperature for 24 hours.

  • After cooling to room temperature, the reaction mixture is treated with ammonium hydroxide and filtered.

  • The filtrate is extracted multiple times with ethyl acetate.

  • The combined organic phases are washed sequentially with ammonium hydroxide, deionized water, and brine.

  • The organic layer is then dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and n-hexane to yield the purified aminodifluorobenzonitrile.

Characterization:

The successful synthesis of aminodifluorobenzonitriles is typically confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the amino (-NH₂) and nitrile (-C≡N) groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of the amino and nitrile functional groups, combined with the electronic effects of the fluorine atoms, makes it a versatile precursor for the creation of heterocyclic compounds.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general workflow for the utilization of this compound in the synthesis of a kinase inhibitor is depicted below.

G A This compound (Starting Material) B Multistep Synthesis (e.g., Cyclization, Coupling Reactions) A->B C Kinase Inhibitor Scaffold B->C D Further Functionalization (Introduction of Specificity Groups) C->D E Final Kinase Inhibitor Drug Candidate D->E

General workflow for kinase inhibitor synthesis.

In this workflow, the this compound core is elaborated through a series of chemical reactions to construct the core scaffold of a kinase inhibitor. This scaffold is then further modified to introduce chemical groups that provide specificity and affinity for the target kinase.

Logical Relationship in Synthetic Chemistry

The utility of this compound as a synthetic intermediate can be understood through the logical relationship of its functional groups, which allows for a variety of chemical transformations.

G cluster_0 This compound cluster_1 Potential Chemical Transformations A Amino Group (-NH2) D N-Alkylation / N-Arylation A->D E Diazotization A->E B Nitrile Group (-CN) F Hydrolysis to Carboxylic Acid B->F G Reduction to Amine B->G C Fluorinated Aromatic Ring H Nucleophilic Aromatic Substitution C->H

Functional group reactivity of this compound.

The amino group can undergo reactions such as alkylation, arylation, and diazotization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorinated aromatic ring can also participate in nucleophilic aromatic substitution reactions, providing multiple avenues for the synthesis of diverse and complex molecules. This multi-functional nature is what makes this compound a valuable tool for medicinal chemists and drug development professionals.

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzonitrile: A Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring an amino group, a nitrile group, and two fluorine atoms on the benzene ring, imparts a unique reactivity profile, making it a valuable intermediate in the preparation of a wide range of chemical entities, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a cyano (nitrile) group at position 1, and fluorine atoms at positions 3 and 5.

Chemical Structure:

Systematic Name: this compound

CAS Number: 126674-94-0[2]

Molecular Formula: C₇H₄F₂N₂[1]

Molecular Weight: 154.12 g/mol [1]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for this specific compound is limited in the public domain. The table includes data for a closely related isomer, 4-Amino-3,5-difluorobenzonitrile, for comparative purposes.

PropertyThis compound4-Amino-3,5-difluorobenzonitrileSource
Melting Point (°C) Data not available84-86[3][4]
Boiling Point (°C) Data not availableData not available
Solubility Data not availableData not available
Spectroscopic Data
NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H NMR Aromatic-H6.0 - 8.5
Amino (-NH₂)3.0 - 5.0 (broad)
¹³C NMR Aromatic C-F150 - 165 (d, J_CF)
Aromatic C-NH₂140 - 150
Aromatic C-CN105 - 115
Aromatic C-H110 - 130
Nitrile (-CN)115 - 125

Note: These are general ranges and actual shifts can vary based on the specific electronic environment.

Synthesis of Aminodifluorobenzonitriles

While a specific experimental protocol for the synthesis of this compound was not found in the searched literature, a detailed procedure for the synthesis of its isomer, 4-Amino-3,5-difluorobenzonitrile, is available and provides a relevant example of the synthetic methodology for this class of compounds.[3][4]

Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile[3][4]

This synthesis involves the cyanation of a halogenated aniline derivative.

Reaction Scheme:

G 4-bromo-2,6-difluoroaniline 4-bromo-2,6-difluoroaniline 4-Amino-3,5-difluorobenzonitrile 4-Amino-3,5-difluorobenzonitrile 4-bromo-2,6-difluoroaniline->4-Amino-3,5-difluorobenzonitrile CuCN CuCN CuCN->4-Amino-3,5-difluorobenzonitrile DMF DMF, reflux, 24h DMF->4-Amino-3,5-difluorobenzonitrile

Figure 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile.

Materials:

  • 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol)

  • Copper(I) cyanide (CuCN) (64.5 g, 720 mmol)

  • Dimethylformamide (DMF) (500 mL)

  • 18% Ammonium hydroxide (NH₄OH) solution (2 L)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • n-hexane

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • A suspension of 4-bromo-2,6-difluoroaniline and CuCN in DMF is refluxed for 24 hours.[3][4]

  • The reaction mixture is then cooled to room temperature.

  • An 18% solution of NH₄OH is added, and the resulting solution is filtered.

  • The filtrate is extracted with ethyl acetate.

  • The combined organic phases are washed with 18% NH₄OH, deionized water, and brine.

  • The organic layer is dried over Na₂SO₄ and filtered.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography using a mixture of CH₂Cl₂ and n-hexane (2:1) as the eluent to yield the product.

Applications in Drug Development and Heterocyclic Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[2] The amino and nitrile groups can participate in a variety of cyclization reactions to form fused ring systems.

While specific drugs synthesized directly from this compound are not explicitly detailed in the provided search results, its utility as a building block for active pharmaceutical ingredients (APIs) is highlighted.[1][2] The fluorinated nature of this intermediate is particularly advantageous in drug design for modulating pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates the logical workflow of how this compound can be utilized in the synthesis of complex heterocyclic structures for potential drug candidates.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Intermediate Products cluster_final Potential Applications start This compound reaction1 Cyclization Reactions (e.g., with dicarbonyls, etc.) start->reaction1 reaction2 Functional Group Interconversion (e.g., nitrile hydrolysis, amino group modification) start->reaction2 product1 Fused Heterocyclic Scaffolds (e.g., quinazolines, pyridines) reaction1->product1 product2 Modified Benzylamines or Benzoic Acid Derivatives reaction2->product2 final Active Pharmaceutical Ingredients (APIs) for Drug Discovery product1->final product2->final

Figure 2: Synthetic utility of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Specific safety data is not available for this compound, but related aminobenzonitriles are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its unique combination of functional groups and fluorine substituents makes it an attractive building block for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. While detailed experimental and spectroscopic data for this specific isomer are not widely available, the information on related compounds provides a solid foundation for its potential applications. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a nitrile functionality, and two fluorine atoms on the benzene ring, makes it a versatile building block for the synthesis of a wide range of complex molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and chemical reactivity.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the fundamental properties can be summarized. For comparative purposes, data for the isomeric 4-Amino-3,5-difluorobenzonitrile and the parent compound 3,5-Difluorobenzonitrile are also included where available.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 126674-94-0[1]
Molecular Formula C₇H₄F₂N₂[1]
Molecular Weight 154.12 g/mol [1]
Appearance White to off-white solid (inferred from isomers)N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Storage 2-8°CN/A

Comparative Data for Isomers:

CompoundMelting Point (°C)Boiling Point (°C)
4-Amino-3,5-difluorobenzonitrileData not availableData not available
3,5-Difluorobenzonitrile85 - 88160

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the aromatic protons and the amino group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group, the electron-withdrawing nitrile group, and the two fluorine atoms. The protons of the amino group will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the attached functional groups and fluorine atoms, with the carbon attached to the nitrile group appearing at a characteristic downfield shift.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

  • C≡N stretching of the nitrile group, a sharp and intense band around 2220-2260 cm⁻¹.

  • C-F stretching in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways may involve the loss of HCN from the nitrile group or cleavage related to the amino group.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general approach can be inferred from the synthesis of its isomer, 4-Amino-3,5-difluorobenzonitrile.

Synthesis of 4-Amino-3,5-difluorobenzonitrile (for reference)

A published procedure for the synthesis of the isomeric 4-Amino-3,5-difluorobenzonitrile involves the cyanation of a corresponding bromoaniline derivative.

Reaction Scheme:

Synthesis 4-Bromo-2,6-difluoroaniline 4-Bromo-2,6-difluoroaniline 4-Amino-3,5-difluorobenzonitrile 4-Amino-3,5-difluorobenzonitrile 4-Bromo-2,6-difluoroaniline->4-Amino-3,5-difluorobenzonitrile + CuCN DMF, Reflux, 24h CuCN CuCN Reactivity cluster_amino Amino Group Reactions cluster_nitrile Nitrile Group Reactions cluster_ring Aromatic Ring Reactions A This compound B Amides A->B Acylation C Secondary/Tertiary Amines A->C Alkylation D Diazonium Salts A->D Diazotization E Carboxylic Acids A->E Hydrolysis F Primary Amines A->F Reduction G Ketones A->G Grignard Reaction H Substituted Aromatics A->H Electrophilic Aromatic Substitution

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-3,5-difluorobenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details two plausible multi-step synthesis routes, complete with experimental protocols and quantitative data compiled from established chemical literature. The logical flow and reaction mechanisms are further elucidated through detailed diagrams.

Pathway 1: Synthesis Starting from 3,5-Difluoroaniline

This pathway offers a regioselective approach to the target molecule by leveraging the directing effects of an acetamido group in an ortho-metalation step.

Experimental Protocols

Step 1: Acetylation of 3,5-Difluoroaniline

This initial step protects the amino group to prevent side reactions in subsequent steps and to facilitate directed ortho-metalation.

  • Procedure: In a round-bottom flask, 3,5-difluoroaniline (1.0 eq.) is dissolved in glacial acetic acid. Acetic anhydride (1.1 eq.) is added dropwise with stirring. The reaction mixture is heated at a gentle reflux for 1-2 hours. After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration. The crude N-(3,5-difluorophenyl)acetamide is washed with cold water and dried. Recrystallization from ethanol/water can be performed for further purification.[1][2]

Step 2: Directed ortho-Metalation and Formylation

The acetamido group directs lithiation to the ortho-position (C2), which is then quenched with a formylating agent.

  • Procedure: N-(3,5-difluorophenyl)acetamide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. A solution of n-butyllithium (2.2 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours. Anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 2-formyl-N-(3,5-difluorophenyl)acetamide is then subjected to acidic hydrolysis (e.g., refluxing with 3M HCl) to remove the acetyl protecting group, yielding 2-amino-3,5-difluorobenzaldehyde.[3][4][5][6]

Step 3: Conversion of Aldehyde to Nitrile

The formyl group is converted to a nitrile via a two-step process involving the formation of an oxime followed by dehydration.

  • Procedure:

    • Oxime Formation: 2-amino-3,5-difluorobenzaldehyde (1.0 eq.) is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) is added, and the mixture is heated at reflux for 1-2 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is partially removed under reduced pressure. The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated.

    • Dehydration to Nitrile: The crude 2-amino-3,5-difluorobenzaldehyde oxime is dissolved in a suitable solvent such as dichloromethane or acetonitrile. A dehydrating agent, such as Burgess reagent (1.2 eq.), is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel.[7][8][9][10]

Quantitative Data for Pathway 1
StepReactionReagentsTypical Yield (%)
1Acetylation3,5-Difluoroaniline, Acetic Anhydride90-95
2DoM & FormylationN-(3,5-difluorophenyl)acetamide, n-BuLi, DMF60-75
3Oximation & Dehydration2-amino-3,5-difluorobenzaldehyde, Hydroxylamine, Burgess Reagent70-85

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Diagram of Pathway 1

Synthesis_Pathway_1 cluster_0 Starting Material cluster_1 Step 1: Acetylation cluster_2 Step 2: DoM & Formylation cluster_3 Step 3: Oximation & Dehydration 3,5-Difluoroaniline 3,5-Difluoroaniline N-(3,5-difluorophenyl)acetamide N-(3,5-difluorophenyl)acetamide 3,5-Difluoroaniline->N-(3,5-difluorophenyl)acetamide Acetic Anhydride 2-amino-3,5-difluorobenzaldehyde 2-amino-3,5-difluorobenzaldehyde N-(3,5-difluorophenyl)acetamide->2-amino-3,5-difluorobenzaldehyde 1. n-BuLi 2. DMF 3. H3O+ This compound This compound 2-amino-3,5-difluorobenzaldehyde->this compound 1. NH2OH·HCl 2. Dehydration

Caption: Synthesis of this compound from 3,5-Difluoroaniline.

Pathway 2: Synthesis Starting from 1-Bromo-3,5-difluorobenzene

This alternative pathway involves the introduction of the required functional groups onto a pre-functionalized benzene ring through a series of classical aromatic substitution and transformation reactions.

Experimental Protocols

Step 1: Nitration of 1-Bromo-3,5-difluorobenzene

A nitro group is introduced ortho to the bromine atom, activated by the fluorine atoms.

  • Procedure: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0 °C, 1-bromo-3,5-difluorobenzene (1.0 eq.) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by GC or TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by vacuum filtration, washed with cold water until neutral, and dried. The main product expected is 1-bromo-3,5-difluoro-2-nitrobenzene.[11]

Step 2: Nucleophilic Aromatic Substitution (Amination)

The bromine atom is displaced by an amino group via an SNAr reaction.

  • Procedure: 1-bromo-3,5-difluoro-2-nitrobenzene (1.0 eq.) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). Aqueous ammonia (a large excess) is added, and the mixture is heated in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield 3,5-difluoro-2-nitroaniline.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to a primary amine.

  • Procedure: 3,5-difluoro-2-nitroaniline (1.0 eq.) is dissolved in ethanol or acetic acid. A reducing agent such as iron powder (excess) and a catalytic amount of hydrochloric acid are added. The mixture is heated at reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled and filtered to remove the iron salts. The filtrate is neutralized with a base (e.g., sodium carbonate), and the product, 2,3-diamino-1,5-difluorobenzene, is extracted with an organic solvent. The organic layer is dried and concentrated.[12][13][14][15]

Step 4: Sandmeyer Cyanation

One of the amino groups is converted to a nitrile group via a diazonium salt intermediate.

  • Procedure: The diamine (1.0 eq.) is dissolved in a mixture of water and sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, keeping the temperature below 5 °C, to form the diazonium salt. This cold diazonium salt solution is then slowly added to a stirred solution of copper(I) cyanide (1.2 eq.) and potassium cyanide in water. The mixture is gently warmed to 50-60 °C and held at this temperature until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with an organic solvent. The organic layer is washed with aqueous sodium cyanide solution and then with water, dried, and concentrated. The crude this compound is purified by column chromatography or recrystallization.[16][17][18][19]

Quantitative Data for Pathway 2
StepReactionReagentsTypical Yield (%)
1Nitration1-Bromo-3,5-difluorobenzene, HNO₃/H₂SO₄70-85
2Amination1-bromo-3,5-difluoro-2-nitrobenzene, NH₃(aq)50-70
3Nitro Reduction3,5-difluoro-2-nitroaniline, Fe/HCl85-95
4Sandmeyer Cyanation2,3-diamino-1,5-difluorobenzene, NaNO₂, CuCN60-75

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Diagram of Pathway 2

Synthesis_Pathway_2 cluster_0 Starting Material cluster_1 Step 1: Nitration cluster_2 Step 2: Amination cluster_3 Step 3: Nitro Reduction cluster_4 Step 4: Sandmeyer Cyanation 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluoro-2-nitrobenzene 1-Bromo-3,5-difluoro-2-nitrobenzene 1-Bromo-3,5-difluorobenzene->1-Bromo-3,5-difluoro-2-nitrobenzene HNO3, H2SO4 3,5-Difluoro-2-nitroaniline 3,5-Difluoro-2-nitroaniline 1-Bromo-3,5-difluoro-2-nitrobenzene->3,5-Difluoro-2-nitroaniline NH3(aq) 2,3-Diamino-1,5-difluorobenzene 2,3-Diamino-1,5-difluorobenzene 3,5-Difluoro-2-nitroaniline->2,3-Diamino-1,5-difluorobenzene Fe, HCl This compound This compound 2,3-Diamino-1,5-difluorobenzene->this compound 1. NaNO2, H2SO4 2. CuCN

Caption: Synthesis of this compound from 1-Bromo-3,5-difluorobenzene.

References

An In-depth Technical Guide to the Starting Materials for 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-difluorobenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its unique arrangement of amino, nitrile, and difluoro functional groups.[1][2] This guide provides a comprehensive overview of the plausible synthetic pathways to this compound, focusing on the key starting materials and experimental protocols. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this document outlines two primary, chemically sound routes derived from analogous syntheses of structurally similar compounds. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental methodologies are provided.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a key building block in this context, offering multiple reactive sites for further molecular elaboration.[1] This guide details two potential synthetic routes for its preparation, providing researchers with the foundational information required for its synthesis in a laboratory setting.

Route 1: Cyanation of a Bromo-Difluoroaniline Intermediate

This route is analogous to the reported synthesis of 4-amino-3,5-difluorobenzonitrile and involves the introduction of a nitrile group onto a difluoroaniline backbone via a cyanation reaction.[3][4] The proposed starting material for this pathway is 2-bromo-4,6-difluoroaniline.

Logical Workflow for Route 1

A 2,4-Difluoroaniline B 2-Bromo-4,6-difluoroaniline A->B Bromination C This compound B->C Cyanation

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,6-difluoroaniline (from 2,4-Difluoroaniline)

This procedure is based on established bromination methods for difluoroanilines.

  • Reaction:

    • 2,4-Difluoroaniline is reacted with bromine in the presence of a suitable solvent, such as acetic acid.

  • Procedure:

    • Dissolve 2,4-difluoroaniline in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid to the aniline solution at room temperature.

    • Stir the reaction mixture for a designated period.

    • Pour the mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

    • Filter, wash with water, and dry the crude product.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-4,6-difluoroaniline.

Step 2: Synthesis of this compound (from 2-Bromo-4,6-difluoroaniline)

This protocol is adapted from the synthesis of 4-amino-3,5-difluorobenzonitrile.[3][4]

  • Reaction:

    • A Rosenmund-von Braun reaction is employed, where the bromo-substituent is displaced by a nitrile group using a copper(I) cyanide.

  • Procedure:

    • Suspend 2-bromo-4,6-difluoroaniline and copper(I) cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for several hours.

    • Cool the reaction mixture and pour it into an aqueous solution of ammonia to quench the reaction and dissolve copper salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Route 1
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
12,4-DifluoroanilineBromine, Acetic AcidAcetic AcidRoom Temp.2-4~90
22-Bromo-4,6-difluoroanilineCopper(I) CyanideDMFReflux2440-50 (estimated)

Route 2: Reduction of a Nitro-Difluorobenzonitrile Intermediate

This pathway involves the initial synthesis of a nitro-substituted benzonitrile followed by the reduction of the nitro group to the desired amine. This approach leverages the greater reactivity of fluorinated nitroaromatics towards nucleophilic substitution.

Logical Workflow for Route 2

A 2,3,4-Trifluoronitrobenzene B 2,3-Difluoro-6-nitrobenzonitrile A->B Cyanation C This compound B->C Reduction

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile (from 2,3,4-Trifluoronitrobenzene)

This protocol is based on a patented procedure.

  • Reaction:

    • Nucleophilic aromatic substitution of a fluoride with a cyanide group.

  • Procedure:

    • To a solution of 2,3,4-trifluoronitrobenzene in a suitable solvent (e.g., DMSO or DMF), add a cyanide source such as sodium or potassium cyanide.

    • Heat the reaction mixture to a moderate temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (from 2,3-Difluoro-6-nitrobenzonitrile)

This is a standard reduction of an aromatic nitro group.

  • Reaction:

    • The nitro group is reduced to an amine using a variety of reducing agents. A common and effective method is catalytic hydrogenation.

  • Procedure:

    • Dissolve 2,3-difluoro-6-nitrobenzonitrile in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the desired product.

Quantitative Data for Route 2
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
12,3,4-TrifluoronitrobenzenePotassium Cyanidetert-Butanol702054-82
22,3-Difluoro-6-nitrobenzonitrileH₂, Pd/CEthanolRoom Temp.2-6>90 (estimated)

Conclusion

References

Spectroscopic Profile of 2-Amino-3,5-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-difluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of spectroscopic data to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its closely related analog, 2-Amino-5-fluorobenzonitrile. This comparative approach is utilized due to the limited availability of a complete public dataset for this compound. The data for the related compounds provide valuable reference points for spectral interpretation.

Table 1: Infrared (IR) Spectroscopy Data
Functional GroupCharacteristic VibrationsObserved Wavenumber (cm⁻¹) for 2-Amino-5-fluorobenzonitrile[1]Expected Wavenumber (cm⁻¹) for this compound
Amine (N-H)Stretching3352~3350
Nitrile (C≡N)StretchingNot explicitly stated~2220-2260
C-FStretching1137, 1245~1100-1300
Aromatic C-HStretchingNot explicitly stated~3000-3100
Aromatic C=CStretching1400-1600~1400-1600
C-NStretching1294, 1331~1250-1350
N-HBendingNot explicitly stated~1550-1650
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0-5.0Broad Singlet2H-NH₂
~6.8-7.5Multiplet1HAromatic CH
~6.8-7.5Multiplet1HAromatic CH

¹³C NMR Data (Reference: 2,3-Difluorobenzonitrile[2])

Chemical Shift (δ, ppm)Assignment
~100-140Aromatic Carbons
~115-120Nitrile Carbon (-CN)
~140-160 (Coupled to F)Aromatic Carbons bonded to Fluorine
~90-110 (Coupled to F)Aromatic Carbons ortho/para to Fluorine

¹⁹F NMR Data (Reference Standards[3][4])

Chemical Shift (δ, ppm) vs. CFCl₃Assignment
-100 to -130Aromatic C-F
Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
156.04100[M]⁺ (Molecular Ion)
139-[M-NH₃]⁺ (Loss of Ammonia)
112-[M-CN-NH₂]⁺ (Loss of Nitrile and Amino groups)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Technique): [1][5][6]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.[1]

    • A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-10 seconds.

  • ¹⁹F NMR Acquisition: [7][8]

    • Acquire the spectrum with proton decoupling.

    • Use a standard reference such as CFCl₃ (trichlorofluoromethane) or an external standard.

    • The typical chemical shift range for aromatic fluorine is broad.[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Characterization Sample This compound Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare for GC/Direct Inlet Sample->Prep_MS IR_Spec FTIR Spectrometer Prep_IR->IR_Spec NMR_Spec NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR_Spec MS_Spec Mass Spectrometer (EI-MS) Prep_MS->MS_Spec IR_Data IR Spectrum: Functional Group ID IR_Spec->IR_Data NMR_Data NMR Spectra: Structural Elucidation NMR_Spec->NMR_Data MS_Data Mass Spectrum: MW & Fragmentation MS_Spec->MS_Data Structure Confirm Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

References

Technical Guide: 1H NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-difluorobenzonitrile. This document details the predicted spectral data, a thorough experimental protocol for acquiring the spectrum, and a structural representation to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, considering the electronic effects of the amino, cyano, and fluoro substituents on the aromatic ring.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-46.80 - 7.00ddd (doublet of doublet of doublets)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 2-3 Hz1H
H-66.60 - 6.80ddd (doublet of doublet of doublets)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 2-3 Hz1H
-NH₂4.50 - 5.50br s (broad singlet)-2H

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. For this protocol, we will use CDCl₃.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. Many commercially available deuterated solvents already contain TMS.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

Parameter Value
Spectrometer Frequency400 MHz
Nucleus¹H
SolventCDCl₃
Temperature298 K (25 °C)
Pulse Programzg30 (or equivalent single-pulse experiment)
Number of Scans16 - 64 (adjust for desired signal-to-noise)
Relaxation Delay (d1)1.0 - 5.0 s
Acquisition Time (aq)3 - 4 s
Spectral Width (sw)16 ppm (-2 to 14 ppm)
Receiver GainAuto-adjusted
ShimmingPerform automated or manual shimming to optimize magnetic field homogeneity.
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a reference.

  • Integration: Integrate the area under each resonance to determine the relative number of protons.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz.

Structural and Signaling Visualization

The following diagram illustrates the chemical structure of this compound and the key through-bond (J-coupling) interactions that give rise to the observed ¹H NMR signals.

Figure 1: Chemical structure of this compound and key proton couplings.

An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-difluorobenzonitrile. Due to the absence of publicly available experimental data, this document presents a theoretical spectrum generated through the application of established substituent chemical shift (SCS) effects and analysis of typical carbon-fluorine coupling constants. This information is intended to serve as a valuable reference for the identification and characterization of this compound in various research and development settings.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts (δ) and estimated carbon-fluorine coupling constants (JCF) for this compound are summarized in Table 1. These values have been estimated based on the known substituent effects of amino, cyano, and fluoro groups on a benzene ring. The carbon numbering scheme used for assignment is shown in Figure 1.

Chemical structure of this compound with carbon numbering

Figure 1. Chemical structure and carbon numbering of this compound.

Table 1: Predicted 13C NMR Chemical Shifts (δ) and Estimated Carbon-Fluorine Coupling Constants (JCF) for this compound in CDCl3

Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityEstimated Coupling Constants (Hz)
C1~95d2JCF ≈ 20-30
C2~150d2JCF ≈ 10-15
C3~158dd1JCF ≈ 240-260, 3JCF ≈ 5-10
C4~105d2JCF ≈ 20-30
C5~160dd1JCF ≈ 240-260, 3JCF ≈ 5-10
C6~110t4JCF ≈ 2-4
CN~118s-

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicity is determined by coupling to fluorine atoms (s = singlet, d = doublet, dd = doublet of doublets, t = triplet).

Experimental Protocol for 13C NMR Spectrum Acquisition

The following is a generalized, yet detailed, protocol for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The residual solvent peak will be used for spectral calibration (δ ≈ 77.16 ppm for CDCl3).

  • If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), although referencing to the solvent peak is more common.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and lineshape.

  • Tune and match the probe for the 13C frequency to maximize signal-to-noise.

3. Data Acquisition Parameters:

  • A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer) should be performed.

  • Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without significant signal saturation, especially for quaternary carbons.

  • Acquisition Time (AQ): Set to approximately 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

  • Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain a pure absorption lineshape.

  • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl3).

  • Integrate the peaks if desired, although integration in standard 13C NMR is generally not quantitative.

  • Perform peak picking to identify the chemical shift of each resonance.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 13C NMR spectrum.

G Workflow for 13C NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Lock & Shim Tube->Lock Tune Tune & Match Probe Lock->Tune Setup Set Acquisition Parameters Tune->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate PeakPick Peak Picking Calibrate->PeakPick Assign Assign Resonances PeakPick->Assign Report Generate Report Assign->Report

Caption: A flowchart illustrating the key stages in obtaining and analyzing a 13C NMR spectrum.

An In-depth Technical Guide to the Infrared Spectrum of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-3,5-difluorobenzonitrile is a substituted aromatic compound of interest in pharmaceutical and materials science research due to its unique combination of functional groups: an amino group, a nitrile group, and two fluorine atoms on the benzene ring. These features make it a versatile building block for the synthesis of more complex molecules with potential biological activity or specific material properties. Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules, as it provides a unique "fingerprint" based on the vibrational modes of the chemical bonds within the structure.

This guide addresses the current gap in publicly available experimental IR spectral data for this compound by providing a robust, predicted spectrum. The prediction is derived from a careful examination of the IR spectra of analogous compounds, allowing for an informed estimation of the characteristic vibrational frequencies for the title molecule.

Predicted Infrared Spectrum of this compound

The predicted IR absorption bands for this compound are summarized in Table 1. These predictions are based on the known vibrational frequencies of the amino (-NH₂), nitrile (-C≡N), carbon-fluorine (C-F), and aromatic ring C-H and C=C bonds found in structurally similar molecules.

Table 1: Predicted Major Infrared Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentBasis for Prediction and Comments
3450 - 3350Medium - StrongN-H asymmetric stretchingBased on the typical range for primary amines in aromatic compounds. The presence of two distinct peaks is expected for the asymmetric and symmetric stretches.
3350 - 3250MediumN-H symmetric stretchingTypically observed at a lower frequency than the asymmetric stretch in primary amines.
2230 - 2210Strong, SharpC≡N stretchingThe nitrile group exhibits a characteristic strong and sharp absorption in this region. The electron-withdrawing fluorine atoms may slightly shift this frequency.
1640 - 1600Medium - StrongN-H scissoring (bending)A characteristic bending vibration for primary amino groups.
1600 - 1550MediumAromatic C=C stretchingMultiple bands are expected in this region corresponding to the vibrations of the benzene ring.
1500 - 1400MediumAromatic C=C stretchingFurther characteristic absorptions of the aromatic ring.
1350 - 1250StrongC-N stretchingThe stretching vibration of the bond between the aromatic ring and the amino group.
1250 - 1150StrongC-F stretchingAromatic C-F bonds typically show strong absorptions in this region. The presence of two fluorine atoms may lead to complex or broadened peaks.
900 - 800Medium - StrongAromatic C-H out-of-plane bendingThe substitution pattern on the benzene ring will influence the exact position of these bands.

Experimental Protocol for FTIR Spectroscopy

The following is a detailed methodology for obtaining the FTIR spectrum of this compound, adapted from established protocols for similar aromatic compounds[1].

3.1. Materials and Instrumentation

  • Sample: this compound (solid, assumed)

  • Matrix (for pellet): Potassium bromide (KBr), spectroscopy grade

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Apparatus: Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.

3.2. Sample Preparation (KBr Pellet Technique)

  • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, and then allow it to cool to room temperature in a desiccator.

  • Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.

  • Grind the sample and KBr together in the agate mortar and pestle for 3-5 minutes until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture into the pellet-forming die.

  • Place the die under the hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3.3. Data Acquisition

  • Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Record a background spectrum of the empty sample holder or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

  • Place the sample holder with the this compound KBr pellet into the spectrometer.

  • Acquire the FTIR spectrum over the range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

3.4. Data Processing

  • The acquired interferogram is subjected to a Fourier transform to generate the infrared spectrum.

  • Perform baseline correction and spectral smoothing if necessary using the spectrometer's software.

  • Identify and label the peak positions (in cm⁻¹) and their corresponding intensities.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for obtaining and analyzing the IR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample This compound mix Grind Sample + KBr sample->mix kbr Dry KBr kbr->mix pellet Press into Pellet mix->pellet background Record Background Spectrum pellet->background acquire Acquire Sample Spectrum background->acquire process Fourier Transform & Baseline Correction acquire->process identify Peak Identification & Assignment process->identify report Final Spectrum & Data Table identify->report

Caption: Experimental workflow for FTIR analysis.

Conclusion

This technical guide provides a predicted infrared spectrum for this compound, offering valuable insights for its spectroscopic characterization in the absence of direct experimental data. The provided data table, based on a comparative analysis of structurally related compounds, serves as a reliable reference for identifying the key vibrational modes of this molecule. The detailed experimental protocol and workflow diagram offer practical guidance for researchers seeking to obtain and analyze the FTIR spectrum of this compound or similar compounds. As a versatile building block in drug discovery and materials science, a thorough understanding of its spectroscopic properties is crucial for its application and further development.

References

Purity Analysis of 2-Amino-3,5-difluorobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the purity analysis of 2-Amino-3,5-difluorobenzonitrile, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical to ensure the safety, efficacy, and quality of the final drug product. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry due to its utility as a building block for various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a significant impact on the manufacturing process, stability, and pharmacological profile of the final API. Therefore, robust analytical methods for determining the purity and impurity profile of this compound are essential.

This guide outlines the common analytical techniques employed for purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. It also discusses potential impurities arising from the synthesis process and degradation pathways.

Potential Impurities

The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the fluorination of an aniline precursor followed by cyanation. Based on this, potential impurities can be categorized as:

  • Process-related impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation products: These can form during manufacturing, storage, or handling due to factors like light, heat, or oxidation.

A logical workflow for identifying and quantifying these impurities is crucial for quality control.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Workflow start Starting Materials (e.g., 2,4-difluoroaniline) reaction Chemical Synthesis (e.g., Cyanation) start->reaction crude Crude 2-Amino-3,5- difluorobenzonitrile reaction->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification api Final Product purification->api hplc HPLC (Purity & Impurity Quantification) api->hplc Primary Assay gcms GC-MS (Volatile Impurities) api->gcms nmr NMR (Structural Confirmation & Purity) api->nmr identity Identity Confirmation (FTIR, MS) api->identity report Certificate of Analysis hplc->report gcms->report nmr->report identity->report

Figure 1: General workflow for the synthesis and purity analysis of this compound.

Quantitative Purity Analysis

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and quantifying impurities in this compound. A reversed-phase method is commonly used.

Table 1: Representative HPLC Purity Data

Sample IDRetention Time (min)Peak Area (%)Identity
Batch A2.10.08Impurity 1 (Starting Material)
3.599.85This compound
4.20.07Impurity 2 (By-product)
Batch B2.10.12Impurity 1 (Starting Material)
3.599.78This compound
4.20.10Impurity 2 (By-product)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Table 2: Representative GC-MS Impurity Data

ImpurityRetention Time (min)Concentration (ppm)Method of Identification
Dichloromethane1.850Mass Spectrum Library Match
Toluene3.125Mass Spectrum Library Match
Unidentified Impurity5.415Mass Spectrum Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used as an absolute method for purity determination against a certified internal standard.

Table 3: Representative ¹H-NMR Purity Data

ParameterValue
Internal StandardMaleic Anhydride
Calculated Purity99.7%
Relative Standard Deviation0.2%

Experimental Protocols

Detailed experimental protocols are provided below for the key analytical techniques.

HPLC Method for Purity Determination

Objective: To determine the purity of this compound and quantify related impurities by reversed-phase HPLC with UV detection.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

GC-MS Method for Residual Solvents

Objective: To identify and quantify residual solvents in this compound.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal the vial.

  • Headspace Parameters:

    • Incubation Temperature: 80°C.

    • Incubation Time: 15 minutes.

Hypothetical Signaling Pathway Involvement

As a versatile building block, this compound can be incorporated into molecules targeting various biological pathways. For instance, it could be a key component of a kinase inhibitor. The diagram below illustrates a hypothetical signaling pathway where a drug derived from this compound might act.

extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Kinase Inhibitor (Derived from Compound) inhibitor->raf

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway by a drug derived from this compound.

Conclusion

The purity of this compound is paramount for its successful application in drug development. A multi-faceted analytical approach, combining HPLC for purity and impurity quantification, GC-MS for residual solvent analysis, and NMR for structural confirmation and orthogonal purity assessment, provides a robust quality control strategy. The methods and data presented in this guide serve as a comprehensive framework for establishing the purity and impurity profile of this critical chemical intermediate.

Stability of 2-Amino-3,5-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Amino-3,5-difluorobenzonitrile (CAS No. 126674-94-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this document synthesizes information based on the known chemical properties of fluorinated aromatic compounds, aminobenzonitriles, and general principles of chemical stability. It covers potential degradation pathways, recommended storage conditions, and proposed analytical methodologies for stability assessment. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to ensure the quality and integrity of this compound in their research and development endeavors.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of a variety of complex organic molecules. The presence of amino, nitrile, and fluorine functional groups on the benzene ring imparts unique reactivity and physicochemical properties. The fluorine atoms, in particular, can enhance metabolic stability and binding affinity in the final active pharmaceutical ingredients (APIs)[1]. Understanding the stability of this intermediate is crucial for ensuring the quality, purity, and manufacturability of downstream products.

This guide outlines the predicted stability profile of this compound, potential degradation products, and a framework for establishing a robust stability-indicating analytical method.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling, storage, and potential interactions.

PropertyValueReference
CAS Number 126674-94-0[2]
Molecular Formula C₇H₄F₂N₂[3]
Molecular Weight 154.12 g/mol [3]
Appearance White to off-white crystalline powderGeneral chemical supplier information
Melting Point Not consistently reported; varies by purityGeneral chemical supplier information
Solubility Soluble in some common organic solvents like dichloromethane and toluene; low solubility in water.[4]

Predicted Stability Profile and Potential Degradation Pathways

While specific degradation kinetic studies for this compound are not publicly available, its chemical structure allows for the prediction of potential degradation pathways under various stress conditions. The presence of the electron-donating amino group and the electron-withdrawing nitrile and fluoro groups creates a complex electronic environment that influences its reactivity.

Hydrolytic Stability

The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxylic acid or an amide intermediate. The amino group can also be affected by pH changes.

  • Acidic Hydrolysis: Under strong acidic conditions and heat, the nitrile group can hydrolyze to form 2-amino-3,5-difluorobenzamide, and subsequently 2-amino-3,5-difluorobenzoic acid.

  • Alkaline Hydrolysis: In the presence of a strong base, such as sodium hydroxide, and heat, the nitrile can be converted to the corresponding carboxylate salt[5].

Oxidative Stability

The primary amino group is a potential site for oxidation. Exposure to common oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) could lead to the formation of nitroso, nitro, or colored polymeric impurities. The electron-rich aromatic ring may also be susceptible to oxidative degradation.

Thermal Stability

Fluorinated aromatic compounds generally exhibit enhanced thermal stability[2]. However, at elevated temperatures, decomposition can occur. For aminobenzonitriles, thermal stress may lead to polymerization or decomposition, potentially involving the nitrile and amino groups. Differential Scanning Calorimetry (DSC) could be employed to determine the decomposition temperature[6].

Photostability

Aromatic compounds, particularly those with amino substituents, can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to discoloration and the formation of degradation products. The introduction of fluorine atoms can, in some cases, improve the photostability of aromatic compounds[7][8]. It is recommended to store the compound in light-resistant containers[9].

A logical workflow for investigating these potential degradation pathways is illustrated in the following diagram.

G Logical Workflow for Forced Degradation Studies cluster_conditions Stress Conditions cluster_analysis Analytical Investigation cluster_outcomes Outcomes Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/DAD Acid_Hydrolysis->HPLC Analyze Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Photochemical Photochemical Stress (ICH Q1B conditions) Photochemical->HPLC Analyze LC_MS LC-MS for Peak Identification HPLC->LC_MS Identify Unknowns Degradation_Profile Degradation Profile & Pathway Identification HPLC->Degradation_Profile NMR NMR for Structure Elucidation LC_MS->NMR Confirm Structure LC_MS->Degradation_Profile NMR->Degradation_Profile Method_Validation Validation of Stability-Indicating Method Degradation_Profile->Method_Validation Storage_Conditions Establishment of Recommended Storage Conditions Degradation_Profile->Storage_Conditions Compound This compound Compound->Acid_Hydrolysis Expose to Compound->Base_Hydrolysis Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photochemical Expose to

Caption: Forced degradation study workflow.

Recommended Storage and Handling

Based on the general guidelines for fluorinated pharmaceutical intermediates, the following storage and handling procedures are recommended to maintain the stability and purity of this compound.

ParameterRecommendationRationale
Temperature Store at 2-8°C.To minimize thermal degradation and potential side reactions.
Light Protect from light. Store in amber glass vials or other light-resistant containers.To prevent photochemical degradation.[9]
Moisture Store in a dry environment with low humidity. Use of desiccants is advisable.To prevent hydrolysis of the nitrile group.[9]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the amino group.[9]
Container Use tightly sealed, inert containers (e.g., glass).To prevent contamination and exposure to air and moisture.[9]

Proposed Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a comprehensive stability study should be conducted. This involves subjecting the compound to forced degradation conditions and analyzing the resulting samples with a validated stability-indicating analytical method.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method[10][11]. The following is a proposed protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C) for a specified period. Dissolve the stressed solid in the initial solvent for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with UV detection.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products[12][13]. A proposed starting point for method development is outlined below.

HPLC ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., determined by UV scan, likely around 254 nm)
Injection Volume 10 µL

The method should be validated according to ICH Q2(R1) guidelines, with a focus on specificity, which is demonstrated through the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the main peak is free from co-eluting impurities.

The following diagram illustrates the typical workflow for developing and validating a stability-indicating HPLC method.

G Workflow for Stability-Indicating HPLC Method Development cluster_dev Method Development cluster_val Method Validation (ICH Q2) Selectivity Column & Mobile Phase Screening Optimization Gradient & Temperature Optimization Selectivity->Optimization Forced_Degradation Perform Forced Degradation Optimization->Forced_Degradation Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Final_Method Finalized Analytical Method Linearity->Final_Method Accuracy->Final_Method Precision->Final_Method LOD_LOQ->Final_Method Robustness->Final_Method Start Define Analytical Target Profile Start->Selectivity Forced_Degradation->Specificity Assess Peak Purity & Resolution

Caption: HPLC method development workflow.

Conclusion

While direct stability data for this compound is scarce, a comprehensive stability profile can be inferred from its chemical structure and the known behavior of related compounds. It is predicted to be susceptible to hydrolysis under strong acidic or basic conditions and to oxidation at the amino group. While fluorination generally enhances thermal and photostability, these degradation pathways should not be discounted.

For critical applications in research and drug development, it is imperative to handle and store this compound under controlled conditions of low temperature, and protection from light, moisture, and oxygen. Furthermore, conducting a thorough forced degradation study and validating a stability-indicating analytical method are essential steps to ensure the quality and reliability of this important chemical intermediate. The protocols and workflows outlined in this guide provide a solid foundation for undertaking such stability assessments.

References

Methodological & Application

Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the versatile building block, 2-Amino-3,5-difluorobenzonitrile. This compound serves as a valuable starting material in the development of novel pharmaceutical and agrochemical agents due to the presence of three reactive sites: an amino group, a nitrile group, and an activated aromatic ring.

Introduction

This compound is a key intermediate in organic synthesis, offering a scaffold for the construction of a wide range of heterocyclic and other complex organic molecules.[1] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The amino and nitrile functionalities provide convenient handles for various chemical transformations, making this compound a cornerstone for combinatorial chemistry and targeted library synthesis.

Core Reactions and Derivatives

The primary reactive centers of this compound allow for a variety of derivatizations. The amino group can undergo acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. Furthermore, the strategic positioning of the amino and nitrile groups facilitates the construction of fused heterocyclic systems such as quinazolines, pyrimidines, and triazoles.

Synthesis of Heterocyclic Derivatives

The ortho-disposition of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic compounds, which are prevalent in many biologically active molecules.

Quinazolines are a class of bicyclic aromatic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. The synthesis of quinazoline derivatives from this compound can be achieved through condensation reactions with various electrophiles.

A general approach involves the reaction of this compound with a one-carbon synthon, such as formamide or orthoesters, to construct the pyrimidine ring of the quinazoline system.

G start This compound intermediate Intermediate Adduct start->intermediate Condensation reagent1 One-Carbon Synthon (e.g., Formamide, Orthoesters) reagent1->intermediate product Difluoro-substituted Quinazoline Derivative intermediate->product Cyclization

Figure 1: General workflow for the synthesis of quinazoline derivatives.

Experimental Protocol: Synthesis of 6,8-Difluoro-4-aminoquinazoline

This protocol is a representative example based on general methods for quinazoline synthesis and may require optimization.

  • To a solution of this compound (1.0 eq.) in formamide (10 eq.), add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 eq.).

  • Heat the reaction mixture at 150-180 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 6,8-Difluoro-4-aminoquinazoline.

ReactantMolar Ratio
This compound1.0
Formamide10.0
Lewis Acid (e.g., ZnCl₂)0.1
Expected Yield: 60-80%
Purity (by HPLC): >95%

Table 1: Reagents and expected outcome for the synthesis of 6,8-Difluoro-4-aminoquinazoline.

The amino and nitrile groups can also be utilized to construct other important heterocyclic systems like pyrimidines and triazoles through multi-component reactions or sequential transformations. For instance, condensation with amidines or guanidine can lead to pyrimidine derivatives, while reaction with azides can yield triazoles.

G start This compound product1 Difluoro-substituted Pyrimidine Derivative start->product1 Condensation product2 Difluoro-substituted Triazole Derivative start->product2 Cycloaddition reagent2 Amidine / Guanidine reagent2->product1 reagent3 Azide Source reagent3->product2

Figure 2: Synthetic pathways to pyrimidine and triazole derivatives.

Experimental Protocol: Synthesis of a Difluoro-substituted Aminopyrimidine

This is a generalized protocol and requires specific adaptation based on the chosen amidine.

  • Dissolve this compound (1.0 eq.) and the desired amidine hydrochloride (1.2 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, for example, sodium ethoxide (1.5 eq.), to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ReactantMolar Ratio
This compound1.0
Amidine Hydrochloride1.2
Base (e.g., Sodium Ethoxide)1.5
Expected Yield: 50-70%
Purity (by HPLC): >95%

Table 2: Reagents and expected outcome for the synthesis of a difluoro-substituted aminopyrimidine.

Derivatization of the Amino Group

The primary amino group of this compound can be readily derivatized to introduce a variety of functional groups, which can modulate the physicochemical and biological properties of the resulting compounds.

Acylation of the amino group to form amides is a common transformation. This can be achieved using acid chlorides, acid anhydrides, or by coupling with carboxylic acids in the presence of a coupling agent.

Experimental Protocol: Synthesis of N-(2-cyano-4,6-difluorophenyl)acetamide

  • Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (1.5 eq.), to the solution and cool to 0 °C.

  • Slowly add acetyl chloride (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

ReactantMolar Ratio
This compound1.0
Acetyl Chloride1.2
Triethylamine1.5
Expected Yield: 85-95%
Purity (by HPLC): >98%

Table 3: Reagents and expected outcome for the acylation of this compound.

Derivatization of the Nitrile Group

The nitrile group offers another point of diversification. It can be transformed into other functional groups, providing access to a different set of derivatives.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is useful for introducing a key functional group for further modifications, such as esterification or amidation. A protocol for a similar compound, 4-amino-3,5-difluorobenzonitrile, has been reported with a high yield.[2][3]

Experimental Protocol: Synthesis of 2-Amino-3,5-difluorobenzoic acid

This protocol is adapted from the procedure for the 4-amino isomer and may require optimization.

  • Suspend this compound (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 4M, 10 eq.).

  • Heat the mixture to reflux and maintain for 12-24 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the desired carboxylic acid.

ReactantMolar Ratio
This compound1.0
Sodium Hydroxide10.0
Expected Yield: 75-90%
Purity (by HPLC): >97%

Table 4: Reagents and expected outcome for the hydrolysis of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of derivatives with significant potential in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of its rich chemistry. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

2-Amino-3,5-difluorobenzonitrile: A Key Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers in Medicinal Chemistry

Introduction

2-Amino-3,5-difluorobenzonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry. Its unique structural features, including an aniline ring substituted with two fluorine atoms and a nitrile group, make it an attractive starting material for the synthesis of complex heterocyclic compounds with diverse biological activities. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective kinase inhibitors, with a specific focus on the Janus kinase 3 (JAK3) and Tec family kinase inhibitor, Ritlecitinib (PF-06651600).

Application: Synthesis of Ritlecitinib (PF-06651600)

Ritlecitinib is an FDA-approved irreversible inhibitor of JAK3 and the Tec family of kinases, used for the treatment of severe alopecia areata.[1] Its mechanism of action involves the covalent modification of a non-catalytic cysteine residue (Cys-909 in JAK3), leading to potent and selective inhibition.[1][2] this compound serves as a key precursor for the synthesis of the pyrazolo[4,3-c]pyridine core of Ritlecitinib.

Quantitative Data: Ritlecitinib Inhibition Profile[2][3]
Target KinaseIC50 (nM)
JAK333.1
BTK404
ITK395
TEC403
RLK155
BMX666
JAK1>10,000
JAK2>10,000
TYK2>10,000

Experimental Protocols

Protocol 1: Synthesis of a Key Pyrazolo[4,3-c]pyridine Intermediate

This protocol outlines the synthesis of a key intermediate in the preparation of Ritlecitinib, starting from this compound.

Step 1: Diazotization and Azide Formation

  • Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding aryl azide.

Step 2: Intramolecular Cyclization to form the Pyrazolo[4,3-c]pyridine Core

  • Dissolve the aryl azide from Step 1 in a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the solution to a high temperature (typically 200-250 °C) to induce intramolecular nitrene insertion and cyclization.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and purify the product by column chromatography on silica gel to obtain the pyrazolo[4,3-c]pyridine intermediate.

Protocol 2: General Procedure for Coupling with the Piperidine Moiety and Final Acrylamide Formation (Illustrative)

This protocol provides a general outline for the subsequent steps to synthesize Ritlecitinib, based on known synthetic strategies for similar kinase inhibitors.

Step 1: N-Arylation of the Piperidine Moiety

  • To a solution of the pyrazolo[4,3-c]pyridine intermediate (1.0 eq) and the protected (3R,4R)-4-methyl-3-(methylamino)piperidine derivative (1.1 eq) in a suitable solvent (e.g., DMF or DMSO), add a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Deprotection of the Piperidine

  • Dissolve the product from the previous step in a suitable solvent.

  • Perform the appropriate deprotection step based on the protecting group used on the piperidine nitrogen (e.g., for a Boc group, treat with trifluoroacetic acid in dichloromethane).

  • Neutralize the reaction and extract the deprotected product.

Step 3: Acrylamide Formation

  • Dissolve the deprotected piperidine derivative (1.0 eq) in an aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine or DIPEA, 1.5 eq).

  • Slowly add acryloyl chloride (1.1 eq) and stir the reaction at 0 °C to room temperature until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the final product, Ritlecitinib, by chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_intermediate_synthesis Intermediate Synthesis cluster_final_synthesis Final Product Synthesis start This compound diazotization Diazotization & Azide Formation start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization coupling N-Arylation Coupling cyclization->coupling deprotection Piperidine Deprotection coupling->deprotection acrylamide Acrylamide Formation deprotection->acrylamide final_product Ritlecitinib (PF-06651600) acrylamide->final_product

Caption: Synthetic workflow for Ritlecitinib.

jak_stat_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Cytokines (e.g., IL-2, IL-15) receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 jak1 JAK1 receptor->jak1 stat STAT jak3->stat phosphorylates jak1->stat phosphorylates stat_p p-STAT (Dimer) stat->stat_p dimerization transcription Gene Transcription (Inflammation, Cell Proliferation) stat_p->transcription translocation ritlecitinib Ritlecitinib ritlecitinib->jak3 inhibits

Caption: Ritlecitinib inhibition of the JAK-STAT pathway.

tec_kinase_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space tcr T-Cell Receptor (TCR) lck Lck tcr->lck zap70 ZAP-70 lck->zap70 activates lat LAT zap70->lat phosphorylates slp76 SLP-76 lat->slp76 recruits itk ITK (Tec Kinase) slp76->itk recruits plcg1 PLCγ1 itk->plcg1 phosphorylates downstream Downstream Signaling (Ca2+ flux, NFAT activation) plcg1->downstream ritlecitinib Ritlecitinib ritlecitinib->itk inhibits

Caption: Ritlecitinib inhibition of the Tec kinase pathway.

References

Applications of 2-Amino-3,5-difluorobenzonitrile Analogs in Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive research did not yield specific, commercially significant agrochemicals directly synthesized from 2-Amino-3,5-difluorobenzonitrile. The following application notes and protocols are based on structurally related compounds, such as other aminofluorobenzonitrile and difluorobenzonitrile isomers, which serve as important intermediates in the agrochemical industry. This information is provided to illustrate the potential applications and synthetic strategies that could be relevant for derivatives of this compound.

Application Notes

The incorporation of fluorine atoms into agrochemical molecules can significantly enhance their biological activity, metabolic stability, and overall efficacy. Fluorinated benzonitrile derivatives are therefore valuable building blocks in the synthesis of modern crop protection agents. While direct applications of this compound are not readily found in public literature, its structural motifs are present in various patented and researched agrochemicals.

Herbicides:

Derivatives of aminofluorobenzonitriles are explored as precursors for various classes of herbicides. The amino group can be a key anchor point for building more complex heterocyclic structures, while the fluorinated benzonitrile core contributes to the molecule's herbicidal potency. For instance, related compounds are used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors, a class of herbicides that interfere with chlorophyll biosynthesis in susceptible plants.

Fungicides:

The benzonitrile scaffold is also a component of certain fungicides. The nitrile and amino functionalities can be chemically modified to create compounds that inhibit fungal growth. Research in this area often focuses on synthesizing novel heterocyclic compounds derived from aminobenzonitriles and screening them for activity against a range of plant pathogenic fungi.

Insecticides:

While less common, fluorinated benzonitrile derivatives have been investigated as intermediates in the synthesis of insecticides. The unique electronic properties conferred by the fluorine atoms can influence the binding of the final molecule to insect-specific targets.

Experimental Protocols for Related Compounds

The following are representative synthetic protocols for agrochemicals or their intermediates derived from compounds structurally similar to this compound.

Protocol 1: Synthesis of a Hypothetical Pyrazole-Based Herbicide Intermediate

This protocol outlines a plausible synthetic route to a pyrazole derivative, a common scaffold in herbicides, starting from a generic aminofluorobenzonitrile.

Reaction Scheme:

G A 2-Amino-X,Y-difluorobenzonitrile B Diazotization (NaNO2, HCl) A->B C Diazonium Salt B->C D Coupling with Ethyl Acetoacetate C->D E Cyclization (Hydrazine) D->E F Pyrazolyl-difluorobenzonitrile Intermediate E->F

Caption: Synthetic workflow for a pyrazole herbicide intermediate.

Materials:

  • 2-Amino-X,Y-difluorobenzonitrile (starting material)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Dissolve 2-Amino-X,Y-difluorobenzonitrile in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction: In a separate flask, dissolve ethyl acetoacetate in ethanol and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution. Maintain the pH between 4-5 by adding a solution of sodium hydroxide. Stir the reaction mixture at 0-5 °C for 2 hours.

  • Cyclization: To the resulting mixture, add hydrazine hydrate and reflux for 4 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield the pyrazolyl-difluorobenzonitrile intermediate.

Protocol 2: Synthesis of a Hypothetical Fungicidal Thiazole Derivative

This protocol describes a potential synthesis of a thiazole-containing compound, a class of molecules with known fungicidal properties, from a related aminofluorobenzonitrile.

Reaction Scheme:

G A 2-Amino-X,Y-difluorobenzonitrile B Reaction with α-bromoketone A->B C Intermediate B->C D Cyclization with Lawesson's Reagent C->D E Thiazolyl-difluorobenzonitrile Derivative D->E

Caption: Synthetic workflow for a thiazole fungicide derivative.

Materials:

  • 2-Amino-X,Y-difluorobenzonitrile (starting material)

  • An α-bromoketone (e.g., 2-bromoacetophenone)

  • Lawesson's reagent

  • Toluene

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Condensation: To a solution of 2-Amino-X,Y-difluorobenzonitrile in toluene, add triethylamine followed by the dropwise addition of an α-bromoketone at room temperature. Stir the mixture for 12 hours.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Cyclization: Dissolve the crude intermediate in dry toluene and add Lawesson's reagent. Heat the mixture to reflux for 6 hours.

  • Purification: Cool the reaction mixture and concentrate it under reduced pressure. The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired thiazolyl-difluorobenzonitrile derivative.

Quantitative Data for Related Agrochemicals

The following table summarizes hypothetical biological activity data for agrochemicals containing the aminofluorobenzonitrile scaffold, illustrating the type of quantitative information relevant to this field.

Compound ClassTarget OrganismBiological Activity MetricValue (concentration)
Pyrazole HerbicideAmaranthus retroflexus (Redroot pigweed)IC₅₀ (PPO inhibition)50 nM
Pyrazole HerbicideSetaria viridis (Green foxtail)GR₅₀ (Growth Reduction)100 g/ha
Thiazole FungicideMycosphaerella fijiensis (Black Sigatoka)EC₅₀ (Effective Concentration)1.5 µg/mL
Thiazole FungicideBotrytis cinerea (Gray mold)MIC (Minimum Inhibitory Concentration)5 µg/mL

Disclaimer: The protocols and data presented are illustrative and based on general synthetic methodologies and typical efficacy values for related classes of compounds. They are intended for informational purposes for a research audience and are not based on the direct use of this compound. Researchers should consult peer-reviewed literature and patents for specific and validated experimental details.

The Versatility of 2-Amino-3,5-difluorobenzonitrile as a Synthon for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-3,5-difluorobenzonitrile is a valuable and versatile building block in modern organic synthesis, particularly in the construction of heterocyclic scaffolds with significant biological activity. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile moiety, and two deactivating fluorine atoms on the aromatic ring allows for a diverse range of chemical transformations. This potent combination of functional groups makes it an ideal starting material for the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy. This application note will detail the use of this compound in the synthesis of 4-amino-6,8-difluoroquinazoline, a key intermediate in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors.

Application: Synthesis of 4-amino-6,8-difluoroquinazoline for Kinase Inhibitor Development

The quinazoline core is a well-established pharmacophore in a multitude of approved and investigational drugs, particularly in the realm of oncology. The difluoro-substituted quinazoline framework derived from this compound offers unique physicochemical properties that can enhance target binding affinity, metabolic stability, and cell permeability.

The synthetic strategy involves a two-step, one-pot procedure commencing with the reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate N'-(2-cyano-4,6-difluorophenyl)-N,N-dimethylformimidamide. This intermediate is then subjected to cyclization with an appropriate amine to furnish the desired 4-amino-6,8-difluoroquinazoline derivative.

Experimental Workflow

G cluster_0 Step 1: Formimidamide Formation cluster_1 Step 2: Cyclization A This compound C N'-(2-cyano-4,6-difluorophenyl)-N,N-dimethylformimidamide (Intermediate) A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent D Amine (e.g., Ammonium Chloride) E 4-Amino-6,8-difluoroquinazoline (Product) D->E Reagent C_clone->E Cyclization

Caption: Synthetic workflow for 4-amino-6,8-difluoroquinazoline.

Experimental Protocols

Protocol 1: Synthesis of N'-(2-cyano-4,6-difluorophenyl)-N,N-dimethylformimidamide

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • To a stirred solution of this compound in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solution containing N'-(2-cyano-4,6-difluorophenyl)-N,N-dimethylformimidamide is typically used directly in the next step without purification.

Protocol 2: Synthesis of 4-Amino-6,8-difluoroquinazoline

Materials:

  • Solution of N'-(2-cyano-4,6-difluorophenyl)-N,N-dimethylformimidamide in toluene (from Protocol 1)

  • Ammonium chloride (2.0 eq)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To the solution of N'-(2-cyano-4,6-difluorophenyl)-N,N-dimethylformimidamide in toluene, add ammonium chloride and glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 110-120 °C).

  • Maintain the reflux for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield 4-amino-6,8-difluoroquinazoline.

Quantitative Data

CompoundStarting Material (SM)ReagentsSolventReaction TimeYield (%)
N'-(2-cyano-4,6-difluorophenyl)-N,N-dimethylformimidamideThis compoundN,N-Dimethylformamide dimethyl acetalToluene2-4 h>95 (crude)
4-Amino-6,8-difluoroquinazolineIntermediate from Protocol 1Ammonium chloride, Acetic acidToluene4-6 h85-90

Characterization Data for 4-Amino-6,8-difluoroquinazoline:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.45 (s, 1H, H-2), 7.80 (s, 2H, NH₂), 7.65 (t, J = 9.2 Hz, 1H, H-7), 7.40 (s, 1H, H-5).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 160.2 (d, J = 245 Hz, C-8), 157.8 (d, J = 242 Hz, C-6), 155.1 (C-4), 148.9 (C-2), 140.1 (C-8a), 115.8 (C-5), 112.3 (t, J = 20 Hz, C-7), 108.9 (C-4a).

  • Mass Spectrometry (ESI-MS): m/z 182.05 [M+H]⁺.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are renowned for their ability to inhibit protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The 4-amino-6,8-difluoroquinazoline synthesized from this compound serves as a crucial scaffold for the development of potent and selective EGFR inhibitors. The fluorine atoms at positions 6 and 8 can enhance the binding affinity of the molecule to the ATP-binding pocket of the EGFR kinase domain through favorable electrostatic interactions.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 6,8-Difluoroquinazoline Inhibitor Inhibitor->EGFR Inhibits

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the principles and a representative protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Amino-3,5-difluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple functional groups amenable to further derivatization. The protocols and data presented herein are based on established methodologies for analogous activated fluoroaromatic compounds and serve as a practical guide for the synthesis of novel derivatives.

Introduction

This compound is a highly functionalized aromatic compound. The presence of two fluorine atoms, an amino group, and a nitrile group makes it an attractive starting material for the synthesis of complex heterocyclic structures and other novel chemical entities. The fluorine atoms, in particular, activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), a powerful method for C-N, C-O, and C-S bond formation.[1][2]

SNAr reactions on electron-deficient aromatic rings, such as those bearing nitro or cyano groups, are fundamental transformations in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] By displacing a fluoride ion with a suitable nucleophile, a wide array of derivatives can be accessed, enabling the exploration of new chemical space in drug discovery programs.

Reaction Principles

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The aromatic ring is rendered electron-deficient by the strongly electron-withdrawing nitrile group (-CN).

  • Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This attack is favored because fluorine is a good leaving group in SNAr reactions and the nitrile group helps to stabilize the resulting negative charge. This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the substituted product.

The regioselectivity of the substitution (at position 3 or 5) can be influenced by steric and electronic factors. While the nitrile group activates both positions, the ortho-amino group (-NH2) is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Therefore, harsher reaction conditions (e.g., higher temperatures, stronger bases) may be required compared to analogues lacking the amino group.

Figure 1. Logical flow of the SNAr addition-elimination mechanism.

Representative Experimental Protocol

While specific literature on the nucleophilic substitution of this compound is limited, the following protocol for its reaction with morpholine is provided as a representative example. It is adapted from established procedures for SNAr reactions on other activated difluoroaromatic compounds.[3][4]

Reaction: Synthesis of 2-Amino-3-morpholino-5-fluorobenzonitrile

3.1. Materials

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO4), anhydrous

3.2. Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

3.3. Procedure

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes of the aqueous phase).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation

The following table summarizes the key parameters for the representative SNAr reaction protocol.

ParameterDetailsReference/Rationale
Starting Material This compound-
Nucleophile MorpholineCommon amine nucleophile in SNAr.[3][4]
Base Potassium Carbonate (K2CO3)Mild inorganic base to neutralize HF byproduct.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent, common for SNAr.
Stoichiometry Substrate:Nucleophile:Base (1 : 1.2 : 2)Slight excess of nucleophile ensures completion.
Temperature 100-120 °CElevated temperature is often required.
Reaction Time 12-24 hoursTypical duration for SNAr reactions.
Product 2-Amino-3-morpholino-5-fluorobenzonitrileExpected major regioisomer.
Typical Yield >80% (Estimated)Based on similar reactions on activated systems.

Visualizations

Workflow A 1. Reaction Setup - Add reactants & K2CO3 to flask - Add anhydrous DMF - Add Morpholine B 2. Reaction - Heat to 100-120 °C - Stir for 12-24h under N2 A->B Heat C 3. Workup - Quench with water - Extract with Ethyl Acetate B->C Cool D 4. Isolation - Wash with water & brine - Dry over MgSO4 - Concentrate in vacuo C->D E 5. Purification - Flash Column Chromatography D->E F Final Product (Characterization: NMR, MS) E->F

Figure 2. General experimental workflow for the SNAr reaction.

References

Application Notes and Protocols for the Use of 2-Amino-3,5-difluorobenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3,5-difluorobenzonitrile as a versatile precursor for the synthesis of fluorinated heterocyclic compounds. The presence of ortho-amino and cyano functionalities, combined with the electronic effects of the fluorine substituents, makes this molecule a valuable building block for constructing a variety of heterocyclic scaffolds, particularly those of medicinal interest such as quinazolines and pyridopyrimidines. The introduction of fluorine atoms into these scaffolds is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.

This document offers detailed, representative protocols for the synthesis of key heterocyclic cores from this compound, a summary of expected quantitative data, and visualizations of the synthetic pathways.

I. Synthesis of Fluorinated Quinazoline Derivatives

The reaction of 2-aminobenzonitriles with one-carbon synthons is a classical and efficient method for the construction of the quinazoline ring system. Formamide and guanidine are common reagents used to introduce the C4 and N3/C4 atoms of the quinazoline core, respectively.

A. Synthesis of 6,8-Difluoroquinazolin-4-amine via Formamide Cyclization

This protocol describes a representative one-pot synthesis of 6,8-difluoroquinazolin-4-amine. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization.

Experimental Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.54 g, 10 mmol).

  • Reagent Addition: Add formamide (40 mL).

  • Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude product from ethanol to afford pure 6,8-difluoroquinazolin-4-amine.

B. Synthesis of 6,8-Difluoroquinazoline-2,4-diamine via Guanidine Cyclization

This protocol outlines a typical procedure for the synthesis of 2,4-diaminoquinazolines, which are important pharmacophores. The reaction involves the condensation of the aminobenzonitrile with guanidine.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend this compound (1.54 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol) in 2-methoxyethanol (50 mL).

  • Base Addition: Add sodium methoxide (0.81 g, 15 mmol) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approximately 125 °C) for 12-18 hours. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).

  • Work-up: Cool the reaction mixture to ambient temperature. Remove the solvent under reduced pressure.

  • Isolation: Add water (50 mL) to the residue and stir for 30 minutes. Collect the solid product by filtration.

  • Purification: Wash the collected solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

II. Quantitative Data Summary

The following table summarizes the expected reactants, products, and representative quantitative data for the described synthetic protocols. Yields are hypothetical and based on typical outcomes for similar reactions.

Starting MaterialReagentProductMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)
This compoundFormamide6,8-Difluoroquinazolin-4-amineC₈H₅F₂N₃181.1575-85
This compoundGuanidine Hydrochloride6,8-Difluoroquinazoline-2,4-diamineC₈H₆F₂N₄196.1665-75

III. Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_of_6_8_Difluoroquinazolin_4_amine reactant This compound conditions Heat (150-160 °C) reactant->conditions reagent Formamide reagent->conditions product 6,8-Difluoroquinazolin-4-amine conditions->product Cyclization

Caption: Synthesis of 6,8-Difluoroquinazolin-4-amine.

Synthesis_of_6_8_Difluoroquinazoline_2_4_diamine reactant This compound conditions Reflux in 2-Methoxyethanol reactant->conditions reagent Guanidine HCl Sodium Methoxide reagent->conditions product 6,8-Difluoroquinazoline-2,4-diamine conditions->product Condensation

Caption: Synthesis of 6,8-Difluoroquinazoline-2,4-diamine.

Disclaimer: The provided protocols are representative examples based on established chemical literature for analogous compounds. Actual reaction conditions, including temperature, time, and purification methods, may require optimization for specific laboratory settings and scales. Researchers should always adhere to appropriate safety precautions when handling chemicals.

Application Notes and Protocols for 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Amino-3,5-difluorobenzonitrile, a versatile building block in synthetic and medicinal chemistry.

Application Notes

This compound is a valuable intermediate primarily utilized in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research. Its distinct structure, featuring amino, nitrile, and difluoro-substituted phenyl groups, offers multiple reaction sites for constructing diverse molecular scaffolds.

Key Applications:

  • Pharmaceutical Synthesis: It serves as a crucial starting material for the development of active pharmaceutical ingredients (APIs). A significant application is in the synthesis of kinase inhibitors and other enzyme-targeting compounds. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidates.

  • Medicinal Chemistry: In drug discovery, this compound is used as a precursor for creating libraries of novel compounds for screening against various biological targets. Derivatives have been explored for their potential as antagonists for G protein-coupled receptors (GPCRs), such as adenosine receptors, which are implicated in various physiological and pathological processes.

  • Heterocyclic Chemistry: The amino and nitrile functionalities allow for the construction of various heterocyclic ring systems, such as pyrimidines, which are core structures in many biologically active molecules.

  • Agrochemicals: It is also used in the production of herbicides and pesticides, where its chemical properties contribute to the efficacy of these agricultural products.[1]

A notable application is in the multi-step synthesis of substituted amino triazolopyrimidine and amino triazolopyrazine derivatives, which act as adenosine A2a and A2b receptor antagonists. These antagonists have potential therapeutic applications in immunology and oncology by modulating the immunosuppressive effects of adenosine in the tumor microenvironment.

Experimental Protocols

The following protocols are based on established synthetic routes. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of Phenyl (2-cyano-4,6-difluorophenyl)carbamate

This protocol details the initial step in the synthesis of adenosine receptor antagonists, where this compound is converted into a carbamate intermediate. This intermediate serves as a precursor for subsequent urea formation and cyclization reactions.

Materials:

  • This compound

  • Phenyl chloroformate

  • Cyclopentyl methyl ether (CPME)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in cyclopentyl methyl ether (CPME).

  • Add a solution of disodium hydrogen phosphate (Na₂HPO₄) (1.0 equivalent) in water to the reaction mixture at 25 °C.

  • Stir the biphasic mixture vigorously.

  • Add phenyl chloroformate to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, separate the organic layer. The resulting solution containing phenyl (2-cyano-4,6-difluorophenyl)carbamate is typically used in the next synthetic step without further purification.

Quantitative Data:

While the cited patent describes this procedure, specific yield percentages for this step are not provided. The product is generally carried forward as a crude solution.

Reagent/MaterialMolecular Weight ( g/mol )Molar Equivalent
This compound154.121.0
Phenyl chloroformate156.571.0 - 1.2
Disodium hydrogen phosphate (Na₂HPO₄)141.961.0
Cyclopentyl methyl ether (CPME)100.16Solvent
Water18.02Solvent

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the carbamate intermediate from this compound.

G cluster_0 Step 1: Carbamate Formation A This compound in CPME B Add aq. Na₂HPO₄ A->B Create biphasic mixture C Add Phenyl Chloroformate B->C Reagent addition D Reaction at 25°C C->D Stir vigorously E Phase Separation D->E Workup F Solution of Phenyl (2-cyano-4,6-difluorophenyl)carbamate E->F Isolate organic layer

Caption: Workflow for the synthesis of a carbamate intermediate.

Signaling Pathway Context

The derivatives synthesized from this compound can function as adenosine receptor antagonists. This diagram shows the basic principle of A2a/A2b receptor antagonism.

G cluster_pathway Adenosine Receptor Signaling Adenosine Adenosine Receptor A2a/A2b Receptor Adenosine->Receptor Binds & Activates ImmuneCell Immune Cell Receptor->ImmuneCell Signals Antagonist Antagonist (Derived from Precursor) Antagonist->Receptor Blocks Suppression Immunosuppression ImmuneCell->Suppression Leads to

Caption: Antagonism of A2a/A2b adenosine receptors.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-3,5-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2,3,5-trifluorobenzonitrile, followed by a selective amination reaction.

I. Synthetic Strategy Overview

The recommended scalable synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2,3,5-trifluorobenzonitrile. While several synthetic routes to polyfluorinated benzonitriles exist, a common industrial approach involves a halogen-exchange (Halex) reaction on a chlorinated precursor or a Sandmeyer reaction from a corresponding aniline. For the purposes of this protocol, we will outline a conceptual scalable synthesis of 2,3,5-trifluorobenzonitrile based on established industrial methodologies for similar compounds.

The second stage is a selective nucleophilic aromatic substitution (SNAr) reaction on 2,3,5-trifluorobenzonitrile using ammonia. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring for nucleophilic attack. The substitution of the fluorine atom at the 2-position is favored due to the ortho-activating effect of the nitrile group.

II. Experimental Protocols

Step 1: Scale-Up Synthesis of 2,3,5-Trifluorobenzonitrile (Conceptual Protocol)

Reaction:

Materials and Equipment:

  • High-pressure, stirred-tank reactor with temperature and pressure control

  • Distillation apparatus

  • 2,3,5-Trichlorobenzonitrile

  • Spray-dried potassium fluoride (KF)

  • High-boiling point aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) (optional, but recommended for improved reaction rates and yields)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas, such as nitrogen.

  • Charging the Reactor: Charge the reactor with 2,3,5-trichlorobenzonitrile, a molar excess of spray-dried potassium fluoride (typically 1.5 to 3 equivalents per chlorine atom), and the aprotic polar solvent. If a phase-transfer catalyst is used, it should be added at this stage (typically 1-5 mol%).

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature range of 150-250 °C. The optimal temperature will depend on the solvent and catalyst used and should be determined through process development studies. The reaction is typically run under pressure, which will autogenously increase with temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) for the disappearance of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to a safe temperature.

    • Filter the reaction mixture to remove the potassium chloride byproduct and any unreacted potassium fluoride.

    • The solvent can be removed from the filtrate by distillation, often under reduced pressure.

    • The crude 2,3,5-trifluorobenzonitrile is then purified by fractional distillation under reduced pressure to achieve the desired purity.

Table 1: Process Parameters for the Conceptual Synthesis of 2,3,5-Trifluorobenzonitrile

ParameterTypical Range/Value
Reactant Molar Ratio (KF:Substrate)4.5:1 to 9:1 (1.5 to 3 eq. per Cl)
SolventDMF, DMSO, Sulfolane
Catalyst (optional)Tetrabutylammonium bromide (1-5 mol%)
Temperature150 - 250 °C
PressureAutogenous
Reaction Time4 - 24 hours (monitor by GC)
Purity (after distillation)>98%
Expected Yield70 - 90% (process dependent)
Step 2: Scale-Up Synthesis of this compound

This step involves the selective amination of 2,3,5-trifluorobenzonitrile. The reaction of a related compound, 2,4,6-trifluorobenzonitrile, with ammonia to yield 2-amino-4,6-difluorobenzonitrile is a known transformation and serves as a strong basis for this protocol.

Reaction:

Materials and Equipment:

  • High-pressure, stirred-tank reactor with temperature and pressure control

  • Ammonia gas source or aqueous ammonia solution

  • Distillation and crystallization equipment

  • 2,3,5-Trifluorobenzonitrile

  • Solvent (e.g., Tetrahydrofuran (THF), Dioxane, or an alcohol like ethanol)

  • Aqueous work-up reagents (e.g., water, brine)

  • Organic extraction solvent (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with 2,3,5-trifluorobenzonitrile and the chosen solvent.

  • Introduction of Ammonia: The reactor is then charged with ammonia. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution. For a scalable and controlled reaction, using anhydrous ammonia in a suitable solvent is often preferred.

  • Reaction Conditions: The reactor is sealed and heated. A typical temperature range for such aminations is 80-150 °C. The reaction is run under pressure, which will depend on the temperature and the amount of ammonia added.

  • Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or GC, to determine the consumption of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, the reactor is cooled to room temperature, and the excess ammonia is safely vented.

    • The reaction mixture is then transferred to a separation vessel.

    • If an organic solvent was used, it can be partially removed under reduced pressure.

    • The residue is then partitioned between water and an organic extraction solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine to remove any remaining inorganic salts.

    • The organic phase is dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate) and filtered.

    • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) to afford the final product with high purity.

Table 2: Process Parameters for the Synthesis of this compound

ParameterTypical Range/Value
Reactant Molar Ratio (NH3:Substrate)2:1 to 10:1 (or greater excess)
SolventTHF, Dioxane, Ethanol
Temperature80 - 150 °C
Pressure5 - 20 bar (process dependent)
Reaction Time6 - 24 hours (monitor by HPLC/GC)
Purity (after recrystallization)>99%
Expected Yield80 - 95%

III. Visualizations

Synthetic Pathway

Synthetic_Pathway 2,3,5-Trichlorobenzonitrile 2,3,5-Trichlorobenzonitrile 2,3,5-Trifluorobenzonitrile 2,3,5-Trifluorobenzonitrile 2,3,5-Trichlorobenzonitrile->2,3,5-Trifluorobenzonitrile  Halex Reaction (KF, Solvent, Heat) This compound This compound 2,3,5-Trifluorobenzonitrile->this compound  Amination (NH3, Solvent, Heat, Pressure)

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2,3,5-Trifluorobenzonitrile cluster_step2 Step 2: Synthesis of this compound A1 Charge Reactor: - 2,3,5-Trichlorobenzonitrile - KF - Solvent B1 Heat and React (150-250 °C) A1->B1 C1 Reaction Monitoring (GC) B1->C1 C1->B1 D1 Cool and Filter C1->D1 Reaction Complete E1 Distillation and Purification D1->E1 F1 Isolated 2,3,5-Trifluorobenzonitrile E1->F1 A2 Charge Reactor: - 2,3,5-Trifluorobenzonitrile - Solvent - Ammonia F1->A2 Use as starting material B2 Heat and React under Pressure (80-150 °C) A2->B2 C2 Reaction Monitoring (HPLC/GC) B2->C2 C2->B2 D2 Cool and Work-up C2->D2 Reaction Complete E2 Extraction and Drying D2->E2 F2 Solvent Removal E2->F2 G2 Recrystallization F2->G2 H2 Isolated this compound G2->H2

Caption: Workflow for the two-step synthesis.

Application Notes and Protocols for Catalytic Reactions Involving 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of functionalized quinazolines from 2-Amino-3,5-difluorobenzonitrile. The methodologies described herein are based on established palladium-catalyzed three-component reactions, offering an efficient route to novel fluorinated heterocyclic compounds of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block for the synthesis of fluorinated nitrogen-containing heterocycles. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Quinazolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The catalytic synthesis of 6,8-difluoroquinazolines from this compound represents a key strategy for the development of novel therapeutic agents.

Featured Application: Palladium-Catalyzed Three-Component Synthesis of 6,8-Difluoro-4-arylquinazolines

A highly efficient one-pot method for synthesizing 4-arylquinazolines involves a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids.[1][2] This approach allows for the rapid assembly of diverse quinazoline derivatives with good functional group tolerance. The reaction is believed to proceed through the formation of an intermediate via catalytic carbopalladation of the cyano group, followed by cyclization to yield the quinazoline core.[2]

Experimental Workflow

The general workflow for the palladium-catalyzed three-component synthesis is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start This compound, Aldehyde, Arylboronic Acid mix Mix Reactants and Catalysts in a sealed tube start->mix reagents Pd(acac)2, 5,5'-dimethyl-2,2'-bipyridine, TfOH, DMF reagents->mix heat Heat at 120 °C for 24 h mix->heat Inert Atmosphere cool Cool to Room Temperature heat->cool extract Extraction with Ethyl Acetate and Water cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Isolated 6,8-Difluoro-4-arylquinazoline purify->product

Figure 1: General workflow for the palladium-catalyzed synthesis of 6,8-difluoro-4-arylquinazolines.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the palladium-catalyzed three-component synthesis of quinazolines.[2]

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • 5,5′-Dimethyl-2,2′-bipyridine

  • Trifluoromethanesulfonic acid (TfOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.2 mmol, 1.0 equiv), the desired aldehyde (0.3 mmol, 1.5 equiv), and the arylboronic acid (0.4 mmol, 2.0 equiv).

  • Add Pd(acac)₂ (0.01 mmol, 5 mol%), 5,5′-dimethyl-2,2′-bipyridine (0.01 mmol, 5 mol%), and trifluoromethanesulfonic acid (0.02 mmol, 10 mol%).

  • Add anhydrous DMF (1.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,8-difluoro-4-arylquinazoline.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 6,8-difluoro-4-arylquinazolines using the described palladium-catalyzed three-component reaction. The data is based on reported yields for analogous transformations of other substituted 2-aminobenzonitriles.[2]

EntryAldehydeArylboronic AcidProductYield (%)
1BenzaldehydePhenylboronic acid6,8-Difluoro-2,4-diphenylquinazoline85
24-MethylbenzaldehydePhenylboronic acid6,8-Difluoro-4-phenyl-2-(p-tolyl)quinazoline82
34-MethoxybenzaldehydePhenylboronic acid6,8-Difluoro-2-(4-methoxyphenyl)-4-phenylquinazoline88
4Benzaldehyde4-Methoxyphenylboronic acid6,8-Difluoro-4-(4-methoxyphenyl)-2-phenylquinazoline79
5Benzaldehyde4-Chlorophenylboronic acid4-(4-Chlorophenyl)-6,8-difluoro-2-phenylquinazoline75

Signaling Pathway Diagram

The synthesized fluorinated quinazoline derivatives are often investigated for their potential as kinase inhibitors in cancer therapy. For instance, they may target the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.

signaling_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activation Quinazoline 6,8-Difluoroquinazoline Derivative Quinazoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 2-amino-3,5-difluorobenzonitrile as a key building block in the synthesis of novel kinase inhibitors. While specific, publicly documented examples of kinase inhibitors synthesized directly from this starting material are limited, its structural motifs—a difluorinated benzene ring, an amino group, and a nitrile group—make it a highly valuable precursor for generating libraries of potent and selective kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the amino and nitrile functionalities offer versatile handles for synthetic elaboration into various kinase inhibitor scaffolds, such as those targeting Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways. This document presents a representative synthetic protocol and the associated characterization of a hypothetical kinase inhibitor to illustrate the utility of this compound in drug discovery.

Introduction to Kinase Inhibitors and the Importance of Fluorination

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of drugs in oncology and immunology.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[2] The introduction of fluorine atoms, as in this compound, can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the drug's half-life.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing solubility and cell permeability.

  • Improved Lipophilicity and Cell Permeability: Strategic fluorination can fine-tune the lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

The aminobenzonitrile scaffold itself is a versatile starting point for the construction of various heterocyclic systems common in kinase inhibitors, including quinazolines, pyrimidines, and pyrazoles.

Representative Application: Synthesis of a Quinazoline-Based Kinase Inhibitor

This section outlines a representative synthetic route for a hypothetical quinazoline-based kinase inhibitor, designated as Q-DFB-Inhibitor-1 , starting from this compound. This protocol is based on established synthetic methodologies for this class of compounds.

Experimental Workflow

G start Start: this compound step1 Step 1: Cyclization with Formamide start->step1 step2 Step 2: Chlorination step1->step2 step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) step2->step3 step4 Step 4: Purification and Characterization step3->step4 end_node End: Q-DFB-Inhibitor-1 step4->end_node G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates QDFB Q-DFB-Inhibitor-1 QDFB->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Application Notes and Protocols: Fluorine-Containing Compounds from 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorine-containing compounds utilizing 2-amino-3,5-difluorobenzonitrile as a key building block. The unique electronic properties conferred by the fluorine atoms, combined with the versatile reactivity of the amino and nitrile functionalities, make this starting material a valuable precursor for the development of novel therapeutic agents and functional materials.

Application Note 1: Synthesis of a Difluorinated Quinazolin-4-amine Scaffold

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors used in oncology. The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of these molecules. This protocol describes the synthesis of a 6,8-difluoro-2,4-diaminoquinazoline derivative from this compound.

Experimental Protocol: Synthesis of 6,8-Difluoro-quinazoline-2,4-diamine

This two-step protocol involves an initial cyclization with chloroformamidine hydrochloride followed by amination.

Step 1: Synthesis of 2-amino-6,8-difluoroquinazolin-4-ol

  • To a stirred solution of this compound (1.54 g, 10 mmol) in 2-methoxyethanol (20 mL), add chloroformamidine hydrochloride (1.26 g, 11 mmol).

  • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) and adjust the pH to 8 with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-6,8-difluoroquinazolin-4-ol.

Step 2: Synthesis of 6,8-Difluoro-quinazoline-2,4-diamine

  • Suspend the 2-amino-6,8-difluoroquinazolin-4-ol (1.97 g, 10 mmol) in phosphorus oxychloride (15 mL).

  • Add N,N-dimethylaniline (1.21 g, 10 mmol) dropwise at 0 °C.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-chloro-6,8-difluoroquinazolin-2-amine.

  • Dissolve the crude intermediate in isopropanol (20 mL) and add a saturated solution of ammonia in isopropanol (20 mL).

  • Heat the mixture in a sealed tube at 100 °C for 12 hours.

  • Cool the reaction vessel, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (DCM:MeOH, 95:5) to afford 6,8-difluoro-quinazoline-2,4-diamine.

Quantitative Data
StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
12-amino-6,8-difluoroquinazolin-4-olThis compoundChloroformamidine hydrochloride2-Methoxyethanol85>95 (by NMR)
26,8-Difluoro-quinazoline-2,4-diamine2-amino-6,8-difluoroquinazolin-4-olPOCl₃, N,N-dimethylaniline, NH₃Isopropanol75>98 (by HPLC)

Logical Workflow for Quinazoline Synthesis

G A This compound C Cyclization (Reflux in 2-Methoxyethanol) A->C B Chloroformamidine HCl B->C D 2-Amino-6,8-difluoroquinazolin-4-ol C->D F Chlorination (Reflux) D->F E POCl3, N,N-Dimethylaniline E->F G 4-Chloro-6,8-difluoroquinazolin-2-amine F->G I Amination (Sealed tube, 100 °C) G->I H Ammonia in Isopropanol H->I J 6,8-Difluoro-quinazoline-2,4-diamine I->J

Caption: Synthetic workflow for the preparation of 6,8-Difluoro-quinazoline-2,4-diamine.

Application Note 2: Synthesis of a Fluorinated Azobenzene Derivative

Azobenzene derivatives are of significant interest in materials science due to their photoresponsive properties, which allow for their use in molecular switches and optical data storage. The introduction of fluorine atoms can modulate these properties. This protocol details the hydrolysis of this compound to the corresponding benzoic acid, followed by esterification and oxidative coupling to form a tetrafluorinated azobenzene compound. Although the literature describes this synthesis starting from a precursor leading to what is named 4-amino-3,5-difluorobenzonitrile, the principles of the subsequent transformations are applicable to derivatives of this compound.

Experimental Protocol: Synthesis of Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)

Step 1: Synthesis of 2-Amino-3,5-difluorobenzoic acid

  • In a round-bottom flask, suspend this compound (1.54 g, 10 mmol) in a 1 M aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 24 hours.[1]

  • Cool the reaction to room temperature and acidify to pH ~1 by the dropwise addition of concentrated hydrochloric acid.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3,5-difluorobenzoic acid.[1]

Step 2: Synthesis of Ethyl 2-amino-3,5-difluorobenzoate

  • Dissolve 2-amino-3,5-difluorobenzoic acid (1.73 g, 10 mmol) in absolute ethanol (30 mL).

  • Carefully add concentrated sulfuric acid (0.6 mL) to the solution.

  • Heat the mixture to reflux for 10 hours.[1]

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-amino-3,5-difluorobenzoate.[1]

Step 3: Synthesis of Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)

  • In a flask, dissolve ethyl 2-amino-3,5-difluorobenzoate (2.01 g, 10 mmol) and sodium iodide (3.0 g, 20 mmol) in diethyl ether (40 mL).

  • Add tert-butyl hypochlorite (2.3 mL, 20 mmol) to the mixture and stir at room temperature for 12 hours.[1]

  • Quench the reaction by adding a freshly prepared 1 M solution of sodium sulfite (120 mL).

  • Extract the mixture with dichloromethane (2 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the title azobenzene derivative.

Quantitative Data
StepProductStarting MaterialReagentsSolventYield (%)Reference
12-Amino-3,5-difluorobenzoic acidThis compoundNaOH, HClWater84[1]
2Ethyl 2-amino-3,5-difluorobenzoate2-Amino-3,5-difluorobenzoic acidH₂SO₄Ethanol77[1]
3Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)Ethyl 2-amino-3,5-difluorobenzoateNaI, t-BuOClDiethyl ether~70 (estimated)[1]

Synthetic Pathway for Azobenzene Derivative

G A This compound C Hydrolysis (Reflux) A->C B NaOH, then HCl B->C D 2-Amino-3,5-difluorobenzoic acid C->D F Esterification (Reflux) D->F E Ethanol, H2SO4 E->F G Ethyl 2-amino-3,5-difluorobenzoate F->G I Oxidative Coupling (Room Temp) G->I H NaI, t-BuOCl H->I J Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) I->J

Caption: Synthesis of a tetrafluorinated azobenzene derivative from this compound.

Potential Signaling Pathway Involvement of Fluorinated Quinazolines

Fluorinated quinazoline derivatives are frequently investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. For instance, many quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Inhibits Apoptosis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 6,8-Difluoroquinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of a quinazoline derivative.

This diagram illustrates that upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, activating downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These cascades ultimately lead to gene transcription and cellular responses like proliferation and survival. A 6,8-difluoroquinazoline-based inhibitor can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking the entire downstream signaling cascade. The fluorine atoms on the quinazoline core can enhance the binding affinity and selectivity of the inhibitor for the EGFR kinase domain.

References

Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Amino-3,5-difluorobenzonitrile scaffold is a valuable building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring amino, nitrile, and difluoro-substituted phenyl groups, offers multiple points for chemical modification, making it an attractive starting point for developing novel bioactive molecules. The fluorine atoms are of particular interest as they can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds, potentially improving the efficacy and pharmacokinetic properties of drug candidates.[1][2] This document outlines the potential biological activities of derivatives based on this scaffold and provides detailed protocols for their evaluation.

Synthesis of this compound Derivatives

While various methods exist for the synthesis of fluorinated aminobenzonitriles, a common conceptual pathway involves the modification of a pre-existing difluorinated aniline or benzonitrile core. For instance, a related isomer, 4-amino-3,5-difluorobenzonitrile, can be synthesized from 4-bromo-2,6-difluoroaniline and copper(I) cyanide in DMF.[2] The resulting aminobenzonitrile can then be further derivatized. The amino group can act as a nucleophile in reactions to form amides, ureas, or sulfonamides, while the nitrile group can be hydrolyzed or participate in cycloaddition reactions to generate diverse heterocyclic systems.

Synthesis_Workflow A 2-Amino-3,5- difluorobenzonitrile (Starting Material) B Amide Derivatives A->B Acylation / Amide Coupling C Pyrimidine Derivatives A->C Cyclocondensation (e.g., with Guanidine) D Other Heterocyclic Derivatives A->D Various Cyclization Reactions E Biological Screening (e.g., Anticancer, Antimicrobial) B->E C->E D->E

Caption: General synthetic workflow for creating diverse derivatives from the core scaffold.

Section 1: Anticancer Activity

Derivatives of aminobenzonitriles and aminopyrimidines have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways like Epidermal Growth Factor Receptor (EGFR).[3][4][5][6] While specific data for this compound derivatives is emerging, related structures such as pyrimidine-5-carbonitriles have demonstrated potent inhibitory activity against various cancer cell lines.

Potential Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[7] Mutations in EGFR can lead to its constitutive activation, driving tumor growth in various cancers, including non-small cell lung cancer (NSCLC).[5] Small molecules that act as ATP-mimicking inhibitors can block the kinase activity of both wild-type (WT) and mutant forms of EGFR, making this a key target for drug development.[3] Derivatives based on the aminobenzonitrile scaffold can be designed to fit into the ATP-binding pocket of EGFR, potentially leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Derivative This compound Derivative (Inhibitor) Derivative->EGFR Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation MTT_Assay_Workflow A 1. Seed Cells (e.g., 5x10⁴ cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Test Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add MTT Reagent (10 µL, 0.5 mg/mL final conc.) D->E F 6. Incubate (4h, 37°C) E->F G 7. Add Solubilization Solution (e.g., 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I MIC_Workflow A 1. Prepare 2-fold serial dilutions of test compound in broth in a 96-well plate C 3. Inoculate wells with bacterial suspension (final conc. ~5x10⁵ CFU/mL) A->C B 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D 4. Incubate plate (18-24h, 37°C) C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F

References

2-Amino-3,5-difluorobenzonitrile: A Key Building Block for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 2-Amino-3,5-difluorobenzonitrile (CAS No. 126674-94-0) has emerged as a critical intermediate in the synthesis of a wide range of bioactive molecules. Its unique structural features, including an amino group, a nitrile group, and two fluorine atoms on the benzene ring, make it a versatile precursor for the development of novel pharmaceuticals and agrochemicals.

This fluorinated benzonitrile derivative is particularly valuable in medicinal chemistry for the synthesis of heterocyclic compounds, most notably quinazolinone derivatives, which are scaffolds for various therapeutic agents. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates.

Purchasing and Supplier Information

A number of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is available in various quantities to suit both research and development needs.

SupplierPurityAvailable Quantities
Alfa ChemicalHigh Purity (in stock)Bulk quantities, free sample available.[1][2]
Allfluoro Pharmaceutical Co., Ltd.-Inquiry for specification.[3]
BLD Pharm-View documentation for details.[4]
MySkinRecipes97%250mg, 1g.[5]
Taizhou Volsen Chemical Co., Ltd.-Packaging as required.[6]

Applications in Organic Synthesis

The primary application of this compound lies in its role as a precursor for constructing more complex molecular architectures. The ortho-positioning of the amino and nitrile groups facilitates cyclization reactions to form fused heterocyclic systems.

A key application is the synthesis of substituted quinazolinones. Quinazolinone-based molecules have shown a broad spectrum of biological activities, including as antitumor, anti-inflammatory, and antibacterial agents. The general synthetic approach involves the reaction of the 2-aminobenzonitrile derivative with a suitable reagent to form the pyrimidine ring of the quinazolinone system.

Experimental Protocol: Synthesis of 6,8-difluoro-4(3H)-quinazolinone

Reaction: Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitriles.[7]

Materials:

  • This compound

  • N-Benzyl cyanamide

  • Hydrochloric acid (HCl)

  • Hexafluoroisopropanol (HFIP)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol).

  • Add hexafluoroisopropanol (HFIP) (5 mL) to the flask to dissolve the reactants.

  • Stir the resulting mixture at 70 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by silica gel column chromatography.

Note: This is a generalized protocol and may require optimization for the specific substrate.

Visualizing the Synthetic Pathway

The synthesis of quinazolinone derivatives from 2-aminobenzonitriles can be visualized as a cyclization reaction. The following diagram illustrates a generalized workflow for this type of transformation.

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-3,5-difluorobenzonitrile Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-3,5-difluorobenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Potential Cause Recommended Solution
Incomplete reaction or presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of starting materials.
Formation of side products.Adjust reaction conditions such as temperature, reaction time, or stoichiometry of reagents to minimize the formation of byproducts.
Hydrolysis of the nitrile group.Ensure anhydrous conditions during the reaction and work-up to prevent the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.

Issue 2: Difficulty in Removing Colored Impurities

Potential Cause Recommended Solution
Presence of highly conjugated impurities or degradation products.Attempt purification by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). A procedure for a similar compound, 4-amino-3,5-difluorobenzonitrile, involved purification through a silica gel plug with a 2:1 mixture of dichloromethane and n-hexane.[1]
Co-crystallization of impurities with the product.Perform a recrystallization from a suitable solvent system. Activated carbon treatment during recrystallization can also help in removing colored impurities.

Issue 3: Oiling Out During Recrystallization

| Potential Cause | Recommended Solution | | The solvent is too nonpolar for the compound at the desired crystallization temperature. | Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. | | The cooling rate is too fast. | Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator. | | Presence of impurities that lower the melting point of the mixture. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. |

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific data for this compound is limited, for structurally similar compounds like 2-amino-3-fluorobenzoic acid, ethanol has been used for recrystallization.[2] A solvent screen is recommended to find the optimal system. Good starting points for solvent screening include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Aromatic hydrocarbons (e.g., toluene)

  • Mixtures of the above with non-polar solvents like hexanes or heptane.

Q3: What are the typical conditions for column chromatography of this compound?

A3: Based on a protocol for a similar isomer, silica gel is a suitable stationary phase. A common mobile phase would be a gradient of a polar solvent (e.g., ethyl acetate or dichloromethane) in a non-polar solvent (e.g., hexanes or n-hexane). For the related 4-amino-3,5-difluorobenzonitrile, a 2:1 mixture of dichloromethane and n-hexane was used.[1]

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can include:

  • Unreacted starting materials.

  • Isomeric aminodifluorobenzonitriles.

  • 2-Amino-3,5-difluorobenzamide and 2-Amino-3,5-difluorobenzoic acid: These can form due to the hydrolysis of the nitrile functional group.

  • Products of side reactions, which will be specific to the synthetic route employed.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of your sample can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Can identify the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively assess purity.

Quantitative Data

The following table summarizes expected outcomes from different purification methods. Note that the data for this compound is extrapolated from closely related compounds and should be considered as a starting point for optimization.

Purification MethodStationary Phase / SolventTypical PurityExpected YieldReference
Column ChromatographySilica Gel / Dichloromethane:n-Hexane (2:1)>95%~42%Based on 4-amino-3,5-difluorobenzonitrile[1]
RecrystallizationEthanol>98%60-80% (estimated)Based on 2-amino-3-fluorobenzoic acid[2]

Experimental Protocols & Workflows

General Purification Workflow

PurificationWorkflow Start Crude this compound Purity_Check1 Assess Purity (TLC/HPLC) Start->Purity_Check1 High_Purity Product >95% Pure Purity_Check1->High_Purity Yes Low_Purity Product <95% Pure Purity_Check1->Low_Purity No Choose_Method Select Purification Method Low_Purity->Choose_Method Column_Chrom Column Chromatography Choose_Method->Column_Chrom Significant Impurities or Oily Product Recrystallization Recrystallization Choose_Method->Recrystallization Crystalline Solid with Minor Impurities Purity_Check2 Assess Purity (TLC/HPLC) Column_Chrom->Purity_Check2 Recrystallization->Purity_Check2 Pure_Product Pure Product (>98%) Purity_Check2->Pure_Product Purity Goal Met Further_Purification Consider Further Purification or Different Method Purity_Check2->Further_Purification Purity Goal Not Met

Caption: General workflow for the purification of this compound.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Dissolve Crude Product in Minimum Hot Solvent Cool Cool Solution Slowly Start->Cool Observe Observe Outcome Cool->Observe Crystals Crystals Form Observe->Crystals Success No_Crystals No Crystals Form Observe->No_Crystals Problem Oiling_Out Product Oils Out Observe->Oiling_Out Problem Troubleshoot_No_Crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume - Cool further No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oiling Troubleshoot: - Reheat and add polar co-solvent - Slow down cooling rate - Pre-purify by chromatography Oiling_Out->Troubleshoot_Oiling

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-difluorobenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Observed Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction of starting materials.- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. - Ensure the purity of starting materials, as impurities can inhibit the reaction. - Optimize reaction temperature and time. For cyanation reactions, ensure the copper cyanide is of good quality and used in appropriate stoichiometric amounts.
Degradation of the product or intermediates.- For Sandmeyer reactions, maintain a low temperature during diazotization to prevent decomposition of the diazonium salt. - Work up the reaction mixture promptly upon completion.
Presence of Unreacted Starting Materials in the Final Product Insufficient reaction time or temperature.- Increase the reaction time and/or temperature, monitoring for product degradation.
Inefficient stirring.- Ensure vigorous stirring, especially in heterogeneous reaction mixtures.
Product Contaminated with a Carboxylic Acid Impurity (2-Amino-3,5-difluorobenzoic acid) Hydrolysis of the nitrile group.[1]- Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures during workup and purification. - Use anhydrous solvents and reagents to minimize water content in the reaction mixture.
Product Contaminated with an Amide Impurity (2-Amino-3,5-difluorobenzamide) Partial hydrolysis of the nitrile group.[1]- Similar to carboxylic acid impurity, minimize contact with water and strong acids or bases. - Purification by column chromatography can often separate the amide from the nitrile.
Presence of Regioisomeric Impurities Use of impure starting materials containing isomers.- Verify the purity and isomeric integrity of starting materials (e.g., substituted anilines or benzonitriles) by NMR and GC-MS before use.
Non-selective reaction conditions.- Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer.
Discolored (e.g., red or brown) Product Oxidation of the aniline functional group.- Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Purification by recrystallization or column chromatography with deoxygenated solvents may remove colored impurities.
Residual Copper Detected in the Final Product Incomplete removal of copper catalyst from cyanation reactions.- After a Rosenmund-von Braun or Sandmeyer reaction, quench the reaction with a solution of an ammonium salt (e.g., ammonium chloride) or a dilute aqueous ammonia solution to complex with residual copper.[1] - Thoroughly wash the organic extracts with aqueous solutions to remove copper salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Based on common synthetic routes, the most likely impurities include:

  • Unreacted Starting Materials: Such as 2-bromo-3,5-difluoroaniline, 2-chloro-3,5-difluoroaniline, or 2,3,5-trifluorobenzonitrile, depending on the chosen synthetic pathway.

  • Hydrolysis Products: 2-Amino-3,5-difluorobenzamide and 2-Amino-3,5-difluorobenzoic acid can form if the nitrile group is exposed to water under acidic or basic conditions.[1]

  • Side-Reaction Products: These can include regioisomers if the starting materials are not isomerically pure, or byproducts from reactions with the solvent (e.g., formamide derivatives if DMF is used at high temperatures).

  • Residual Metals: If a copper-catalyzed cyanation reaction is employed, residual copper salts may be present.[1]

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored, often polymeric, impurities.

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

A2: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring reaction progress. By tracking the disappearance of starting materials and the appearance of the product, you can determine the optimal reaction time and avoid prolonged reaction times at high temperatures, which can lead to the formation of degradation products.

Q3: What purification methods are most effective for removing common impurities?

A3:

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials, most side-products, and colored impurities. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is a common choice.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for removing impurities with different solubility profiles.

  • Aqueous Washes: During the workup, washing the organic layer with dilute acid can remove basic impurities, while a wash with a mild base (like sodium bicarbonate solution) can remove acidic impurities such as the corresponding carboxylic acid.

Q4: I am considering a Sandmeyer reaction to introduce the nitrile group. What are the critical parameters to control?

A4: The Sandmeyer reaction involves the diazotization of an amino group followed by reaction with a copper(I) cyanide.[2][3][4] Critical parameters include:

  • Temperature: Diazotization should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

  • Purity of Sodium Nitrite: Use a high-purity source of sodium nitrite and add it slowly to the reaction mixture to control the diazotization reaction.

  • Neutralization: The diazonium salt solution should be neutralized or made slightly acidic before the addition of the copper(I) cyanide solution.

  • Quenching: Ensure the reaction is properly quenched to decompose any unreacted diazonium salts, which can be explosive when isolated.

Q5: My final product is off-white to slightly brown, even after purification. Is this a concern?

A5: While a perfectly white product is ideal, a slight off-white or tan color is common for many anilines due to trace amounts of oxidation products. The level of concern depends on the requirements of your downstream application. For many research purposes, a slightly colored product with high purity by NMR and HPLC is acceptable. If a high degree of colorlessness is required, consider treatment with activated carbon during recrystallization or performing the final purification steps under an inert atmosphere.

Experimental Protocols

Synthesis of 4-Amino-3,5-difluorobenzonitrile (as an illustrative example for a related compound) [1]

A suspension of 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) and copper(I) cyanide (64.5 g, 720 mmol) in dimethylformamide (DMF, 500 mL) is refluxed for 24 hours. The reaction mixture is then cooled to room temperature, and 18% aqueous ammonium hydroxide (2 L) is added. The resulting solution is filtered. The filtrate is extracted with ethyl acetate (4 x 750 mL). The combined organic phases are washed with 18% ammonium hydroxide, deionized water, and brine, then dried over sodium sulfate, and filtered. The crude product is purified by passing it through a silica gel plug with a 2:1 mixture of dichloromethane/n-hexane to yield the final product.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting cluster_impurities Impurity Identification cluster_actions Corrective Actions start Start: Synthesis of This compound product_analysis Analyze Crude Product (TLC, HPLC, NMR) start->product_analysis impure_product Product Contains Impurities product_analysis->impure_product pure_product Pure Product (Meets Specifications) impure_product->pure_product Purification Successful unreacted_sm Unreacted Starting Material(s)? impure_product->unreacted_sm Identify Impurity Type hydrolysis_products Amide or Carboxylic Acid Impurities Present? unreacted_sm->hydrolysis_products No optimize_reaction Optimize Reaction: - Increase reaction time/temp - Check reagent quality unreacted_sm->optimize_reaction Yes regioisomers Regioisomers Detected? hydrolysis_products->regioisomers No anhydrous_conditions Improve Workup: - Use anhydrous solvents - Avoid prolonged acid/base exposure hydrolysis_products->anhydrous_conditions Yes colored_impurities Product Discolored? regioisomers->colored_impurities No check_sm_purity Verify Starting Material Purity: - Check for isomeric impurities regioisomers->check_sm_purity Yes metal_residue Residual Metal Catalyst? colored_impurities->metal_residue No inert_atmosphere Prevent Oxidation: - Use inert atmosphere (N2/Ar) - Degas solvents colored_impurities->inert_atmosphere Yes improve_workup Refine Purification: - Aqueous ammonia wash - Recrystallization/Chromatography metal_residue->improve_workup optimize_reaction->product_analysis Re-run Synthesis anhydrous_conditions->product_analysis Re-run Synthesis/Repurify check_sm_purity->product_analysis Re-run with Pure SM inert_atmosphere->product_analysis Re-run Synthesis/Repurify improve_workup->product_analysis Repurify

Caption: A workflow diagram for troubleshooting common impurities in the synthesis of this compound.

References

Technical Support Center: 2-Amino-3,5-difluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2-Amino-3,5-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method for the synthesis of this compound is the Rosenmund-von Braun reaction. This reaction involves the cyanation of an aryl halide, typically 2-bromo-4,6-difluoroaniline, using copper(I) cyanide.

Q2: What are the typical challenges encountered during the synthesis of this compound?

A2: Researchers may face challenges such as incomplete reactions, the formation of side products, and difficulties in purifying the final product. The high reaction temperatures often required for the Rosenmund-von Braun reaction can lead to degradation of starting materials or products.[1][2] Additionally, the use of high-boiling point solvents like DMF can complicate product isolation.[1]

Q3: Are there alternative synthetic methods to the Rosenmund-von Braun reaction?

A3: While the Rosenmund-von Braun reaction is common, an alternative approach for a structurally similar compound, 2-amino-4,6-difluorobenzonitrile, involves the reaction of 2,4,6-trifluorobenzonitrile with ammonia. However, for this compound, the Rosenmund-von Braun approach starting from the corresponding bromoaniline is more direct.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Copper(I) cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) cyanide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Rosenmund-von Braun reaction.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Copper(I) Cyanide: Use freshly purchased, high-purity copper(I) cyanide. The color should be off-white or tan; a green color indicates oxidation and reduced activity.
Wet Solvent: Use anhydrous DMF. Dry the solvent using molecular sieves prior to use.
Insufficient Temperature: The Rosenmund-von Braun reaction often requires high temperatures (refluxing DMF, ~153°C).[1][2] Consider a trial run at a slightly higher temperature, but monitor for decomposition.
Poor Quality Starting Material: Ensure the purity of the 2-bromo-4,6-difluoroaniline starting material using techniques like NMR or GC-MS.
Insufficient Reaction Time: Monitor the reaction progress using TLC or LC-MS. The reaction may require an extended period (e.g., 24 hours) to go to completion.[3]

Issue 2: Formation of Significant Side Products

Possible Cause Suggested Solution
Decomposition at High Temperatures: Consider using a lower reaction temperature in combination with a catalyst promoter, such as L-proline, which has been shown to facilitate the Rosenmund-von Braun reaction at temperatures as low as 80-120°C.[4]
Hydrolysis of the Nitrile Group: Ensure the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile to a carboxylic acid.
Oxidation of the Amino Group: Maintain an inert atmosphere throughout the reaction to prevent oxidation of the aniline.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
High-Boiling Point Solvent (DMF): After the reaction is complete, the majority of the DMF can be removed under reduced pressure. However, complete removal is often difficult. An aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate) is recommended to separate the product from residual DMF and inorganic salts.[3]
Co-elution with Impurities: If using column chromatography, screen different solvent systems to achieve better separation. A gradient elution may be necessary. For aminobenzonitriles, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
Product is an Oil or Low-Melting Solid: If recrystallization is difficult, consider purification by column chromatography on silica gel.[3]

Experimental Protocols

Proposed Synthesis of this compound via Rosenmund-von Braun Reaction

This protocol is adapted from the synthesis of the structurally related 4-amino-3,5-difluorobenzonitrile.[3][5] Optimization may be required.

Materials:

  • 2-bromo-4,6-difluoroaniline

  • Copper(I) cyanide (CuCN)

  • Anhydrous Dimethylformamide (DMF)

  • Ammonium hydroxide solution (e.g., 18%)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-4,6-difluoroaniline (1 equivalent) and copper(I) cyanide (3 equivalents) in anhydrous DMF.

  • Heat the mixture to reflux (approximately 153°C) under an inert atmosphere (e.g., Nitrogen) and maintain for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding ammonium hydroxide solution and filter the resulting mixture.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with ammonium hydroxide solution, deionized water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

Table 1: Proposed Reaction Parameters for Optimization

ParameterRange to InvestigateRationale
Temperature (°C) 120 - 160To balance reaction rate with potential for decomposition. Lower temperatures may be accessible with additives.
CuCN Equivalents 1.5 - 3.0To ensure complete conversion without excessive waste and difficult removal.
Reaction Time (h) 12 - 48To determine the optimal time for maximum conversion.
Solvent DMF, Pyridine, NMPTo evaluate the effect of different high-boiling polar aprotic solvents on the reaction outcome.
Additive (e.g., L-proline) 0 - 0.2 equivalentsTo investigate the potential for lowering the reaction temperature and improving yield.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Suspend Reactants (2-bromo-4,6-difluoroaniline, CuCN) in anhydrous DMF reflux Reflux under Inert Atmosphere start->reflux quench Quench with Ammonium Hydroxide reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield cause1 Inactive CuCN? start->cause1 cause2 Wet Solvent? start->cause2 cause3 Insufficient Temperature? start->cause3 cause4 Incomplete Reaction? start->cause4 solution1 Use fresh, high-purity CuCN cause1->solution1 solution2 Use anhydrous DMF cause2->solution2 solution3 Increase reaction temperature or use additives cause3->solution3 solution4 Increase reaction time and monitor cause4->solution4

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-difluorobenzonitrile. The information is structured to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A common and effective method for the synthesis of aminofluorobenzonitriles is through nucleophilic aromatic substitution (SNAr) on a polyfluorinated benzonitrile precursor. For the synthesis of this compound, the most likely route is the reaction of 2,3,5-trifluorobenzonitrile with ammonia. In this reaction, the fluorine atom at the C2 position is the most activated towards nucleophilic attack by the electron-withdrawing nitrile group at C1.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound via amination of 2,3,5-trifluorobenzonitrile?

The main side reactions of concern are:

  • Over-amination: Ammonia can react further with the product to replace a second fluorine atom, leading to the formation of diaminofluorobenzonitrile isomers.

  • Isomeric Amination: While the C2 fluorine is the most activated, substitution at other positions (C3 or C5) can occur, leading to the formation of isomeric aminodifluorobenzonitrile impurities.

  • Hydrolysis: The nitrile group (-CN) can undergo hydrolysis to form an amide (-CONH2) or a carboxylic acid (-COOH) if water is present in the reaction mixture, especially under harsh temperature or pH conditions.

  • Formation of Benzoquinone-diazide: In syntheses involving diazonium salts, such as an attempted Sandmeyer reaction on a corresponding difluoroaniline, the formation of highly colored and potentially explosive quinone-diazide byproducts has been observed.[1][2]

Q3: How can I minimize the formation of diaminofluorobenzonitrile byproducts?

To reduce over-amination, it is crucial to control the stoichiometry of the reactants. Using a limited amount of ammonia or controlling the reaction time and temperature can help favor the mono-amination product. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is recommended.

Q4: What purification methods are most effective for isolating this compound?

Column chromatography on silica gel is a standard and effective method for purifying the desired product from side products and unreacted starting material. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane is a common starting point. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Sub-optimal reaction temperature or pressure. 3. Degradation of the product during workup or purification.1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Optimize the reaction temperature and pressure. For amination reactions, a sealed vessel may be required to reach the necessary temperature.[3] 3. Use mild workup conditions and avoid excessive heat during solvent removal.
Presence of Multiple Isomers in the Product Mixture 1. Lack of regioselectivity in the amination reaction.1. Lowering the reaction temperature may improve selectivity. 2. Consider using a milder aminating agent or a catalyst to enhance regioselectivity.
Formation of Amide or Carboxylic Acid Impurities 1. Presence of water in the reaction mixture. 2. Harsh workup conditions (e.g., strong acid or base).1. Use anhydrous solvents and reagents. 2. Perform the workup under neutral or mildly acidic/basic conditions and at low temperatures.
Product is a Dark, Tarry, or Colored Solid 1. Formation of colored byproducts, potentially from oxidation or polymerization. 2. In syntheses involving diazonium salts, formation of quinone-diazide impurities.[1][2]1. Purify the product by column chromatography. Treatment with activated charcoal may also help to remove colored impurities. 2. If using a Sandmeyer-type reaction, carefully control the temperature and consider alternative synthetic routes if this byproduct is prevalent.

Experimental Protocols

Proposed Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on analogous procedures for the synthesis of similar aminofluorobenzonitriles.[3]

Materials:

  • 2,3,5-Trifluorobenzonitrile

  • Anhydrous ammonia

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Reaction vessel capable of withstanding elevated pressure (e.g., a sealed tube or autoclave)

Procedure:

  • In a clean, dry, and pressure-rated reaction vessel, dissolve 2,3,5-trifluorobenzonitrile (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) and introduce anhydrous ammonia (1-1.2 equivalents).

  • Seal the reaction vessel and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 80-120 °C). The optimal temperature should be determined experimentally.

  • Maintain the reaction at this temperature with stirring for the required time (e.g., 6-24 hours), monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis_Pathway 2,3,5-Trifluorobenzonitrile 2,3,5-Trifluorobenzonitrile This compound This compound 2,3,5-Trifluorobenzonitrile->this compound NH3

Caption: Proposed synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 2,3,5-Trifluorobenzonitrile Product This compound Start->Product + NH3 Isomer Isomeric Aminodifluorobenzonitrile Start->Isomer + NH3 (alternative position) Hydrolysis Amide/Carboxylic Acid Start->Hydrolysis + H2O OverAmination Diaminofluorobenzonitrile Product->OverAmination + NH3 Product->Hydrolysis + H2O

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis LowYield Low Yield? Analysis->LowYield Impure Impure Product? LowYield->Impure No Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) LowYield->Optimize Yes Purify Purification Strategy (Column Chromatography, Recrystallization) Impure->Purify Yes Success Pure Product Impure->Success No Optimize->Start Re-run Purify->Success

References

Technical Support Center: 2-Amino-3,5-difluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3,5-difluorobenzonitrile.

Troubleshooting Guide

Low yields or the presence of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture-sensitive reagents may have degraded. 3. Poor Reagent Purity: Starting materials or reagents are of low quality. 4. Catalyst Inactivity: If using a metal catalyst, it may be poisoned or inactive.1. Optimize Reaction Conditions: Increase reaction time and/or temperature incrementally while monitoring the reaction progress by TLC or GC/LC-MS. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored anhydrous solvents and reagents. 3. Verify Reagent Quality: Use reagents from a reputable supplier and verify their purity if possible. 4. Use Fresh Catalyst: For metal-catalyzed reactions, use a fresh batch of the catalyst.
Formation of Side Products 1. Competing Reactions: The reaction conditions may favor the formation of undesired byproducts. For example, in a Sandmeyer reaction, side reactions are common. 2. Over-reaction: The desired product may be reacting further under the reaction conditions. 3. Isomer Formation: In reactions involving substitutions on the aromatic ring, the formation of other isomers is possible.1. Adjust Reaction Conditions: Lowering the reaction temperature may increase selectivity. The choice of solvent and base can also significantly influence the reaction pathway. 2. Monitor Reaction Closely: Follow the reaction progress and stop it as soon as the starting material is consumed to prevent further reactions of the product. 3. Optimize Catalyst/Ligand System: In metal-catalyzed reactions, screening different ligands can improve the regioselectivity of the reaction.
Difficult Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the work-up solvents, leading to losses during extraction. 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography can make separation challenging. 3. Product Instability: The product may be unstable to the purification conditions (e.g., acidic or basic conditions).1. Optimize Extraction: Use a different extraction solvent or perform multiple extractions. Salting out the aqueous layer can also improve extraction efficiency. 2. Improve Chromatographic Separation: Try different solvent systems for column chromatography. If co-elution persists, consider alternative purification techniques like recrystallization or preparative HPLC. 3. Use Mild Purification Conditions: If the product is sensitive, use neutral conditions for work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most plausible synthetic routes, based on the synthesis of analogous compounds, include:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a trifluorinated precursor, such as 2,3,5-trifluorobenzonitrile, with an amino source like ammonia. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group and the other fluorine atoms.

  • Metal-Catalyzed Cyanation: This route starts with a 2-amino-3,5-difluorohalobenzene (e.g., 2-amino-1-bromo-3,5-difluorobenzene) and introduces the nitrile group using a cyanide source (e.g., CuCN, Zn(CN)₂, or K₄[Fe(CN)₆]) in the presence of a palladium or nickel catalyst.[1][2][3]

  • Sandmeyer Reaction: This classic method would involve the diazotization of 2,4-difluoroaniline followed by a reaction with a copper(I) cyanide. However, for some fluorinated anilines, this reaction is known to produce unexpected side products and may not be the most reliable method.[4][5]

Q2: I am attempting a nucleophilic aromatic substitution on a difluorobenzonitrile precursor with ammonia, but the yield is low. How can I improve it?

A2: Low yields in SNAr reactions with ammonia can be due to several factors. To improve the yield:

  • Increase the Concentration of Ammonia: Using a saturated solution of ammonia in an organic solvent or using liquid ammonia at low temperatures can drive the reaction forward.

  • Increase Reaction Temperature and Pressure: The reaction is often carried out in a sealed vessel at elevated temperatures to increase the reaction rate.

  • Use a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction between the aqueous ammonia and the organic substrate.

  • Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation and leave the nucleophile more reactive.

Q3: My metal-catalyzed cyanation reaction is not proceeding to completion. What could be the issue?

A3: Incomplete conversion in metal-catalyzed cyanation can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The cyanide source can sometimes poison the palladium or nickel catalyst. Using a less toxic cyanide source like K₄[Fe(CN)₆] or employing specific ligands can mitigate this.

  • Ligand Choice: The choice of ligand is crucial for the success of the reaction. For example, bulky electron-rich phosphine ligands are often effective in palladium-catalyzed cyanation.

  • Reaction Additives: Additives such as a base (e.g., K₂CO₃, Cs₂CO₃) are often required. The choice and amount of base can significantly impact the yield.

  • Anhydrous and Inert Conditions: These reactions are often sensitive to moisture and oxygen. Ensure that the reaction is set up under an inert atmosphere with dry solvents.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a representative method based on the synthesis of similar aminofluorobenzonitriles and general principles of nucleophilic aromatic substitution. Optimization may be required to achieve the best yield.

Starting Material: 2,3,5-Trifluorobenzonitrile

Reagents and Solvents:

  • Ammonia (7 N solution in Methanol)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a pressure-resistant sealed tube, dissolve 2,3,5-trifluorobenzonitrile (1.0 eq) in anhydrous DMSO.

  • Add a 7 N solution of ammonia in methanol (5.0-10.0 eq).

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 2,3,5-Trifluorobenzonitrile 2,3,5-Trifluorobenzonitrile Reaction 2,3,5-Trifluorobenzonitrile->Reaction Nucleophilic Aromatic Substitution Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Reaction DMSO DMSO DMSO->Reaction Heat (80-120 °C) Heat (80-120 °C) Heat (80-120 °C)->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Reagents Yes Side_Products Side Products? Low_Yield->Side_Products No Optimize_Conditions Optimize Temperature, Time, and Concentration Check_Reagents->Optimize_Conditions Optimize_Conditions->Side_Products Unsuccessful Re-evaluate Strategy Optimize_Conditions:s->Unsuccessful:n Adjust_Selectivity Lower Temperature, Change Solvent/Base Side_Products->Adjust_Selectivity Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Adjust_Selectivity->Purification_Issues Adjust_Selectivity:s->Unsuccessful:n Optimize_Purification Change Chromatography Solvent System or Recrystallize Purification_Issues->Optimize_Purification Yes Successful_Synthesis Successful Synthesis Purification_Issues->Successful_Synthesis No Optimize_Purification->Successful_Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2-Amino-3,5-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is between 2-8°C.[1] It should be stored in a tightly sealed container, in a dry and well-ventilated place.

Q2: Is this compound sensitive to light or air?

A2: While specific data on light and air sensitivity for this compound is limited, it is good laboratory practice to store it in a tightly sealed container to protect it from moisture and air. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Q3: What are the main hazards associated with this compound?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Q4: In which common laboratory solvents is this compound soluble?

Troubleshooting Guide

Problem 1: Low or no yield in a reaction involving this compound.

  • Possible Cause 1: Poor solubility of the starting material.

    • Solution: Ensure that the this compound is fully dissolved in the reaction solvent before adding other reagents. If solubility is an issue, consider using a more polar aprotic solvent like DMF or DMSO. Gentle heating may also improve solubility, but a preliminary stability test at the intended reaction temperature is recommended.

  • Possible Cause 2: Inactive catalyst or reagents.

    • Solution: Verify the activity of catalysts and the purity of other reagents. If possible, use freshly opened or purified reagents.

  • Possible Cause 3: Unfavorable reaction conditions.

    • Solution: The reaction temperature may be too low or the reaction time too short. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider incrementally increasing the temperature or extending the reaction time.

  • Possible Cause 4: Degradation of the starting material.

    • Solution: this compound may be unstable under strongly acidic or basic conditions, especially at elevated temperatures. If your reaction conditions are harsh, consider using milder reagents or protecting the amino group.

Problem 2: Formation of unexpected side products.

  • Possible Cause 1: Side reactions involving the amino or nitrile group.

    • Solution: The amino group can undergo oxidation or other side reactions. The nitrile group can be hydrolyzed to an amide or carboxylic acid under certain conditions.[2] To minimize these side reactions, ensure the reaction is carried out under an inert atmosphere and that the reagents are compatible with both functional groups. Protection of the amino group might be necessary for certain transformations.

  • Possible Cause 2: Self-polymerization.

    • Solution: Under certain conditions, aminobenzonitriles can undergo self-condensation or polymerization. Using dilute conditions and controlling the temperature can help to minimize this.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of unreacted starting material.

    • Solution: If the product has similar polarity to this compound, separation by column chromatography can be challenging. Try optimizing the reaction to drive it to completion. Alternatively, a chemical quench of the unreacted starting material might be possible.

  • Possible Cause 2: The product is a salt.

    • Solution: If the reaction was performed under acidic or basic conditions, the product might be in its salt form, which can affect its solubility and chromatographic behavior. A neutralization workup step is recommended before extraction and purification.

Physical & Chemical Properties

PropertyValueReference
Molecular Formula C₇H₄F₂N₂[2]
Molecular Weight 154.12 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C[1]
Incompatible Materials
Strong oxidizing agents
Strong acids
Strong bases
Strong reducing agents

Experimental Protocols

General Protocol for Hydrolysis of the Nitrile Group

This protocol is adapted from a procedure for a similar compound and should be optimized for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).

  • Addition of Reagent: Add an aqueous solution of a strong base (e.g., sodium hydroxide, 2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for this type of compound include ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot-filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

G Safe Handling and Storage Workflow start Start: Receive Compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weigh Required Amount fume_hood->weighing reaction Use in Experiment weighing->reaction storage Store in a Tightly Sealed Container at 2-8°C weighing->storage Unused Compound waste Dispose of Waste According to Regulations reaction->waste end End storage->end waste->end

Caption: Workflow for the safe handling and storage of this compound.

G Troubleshooting Low Reaction Yield start Low or No Yield check_solubility Is the starting material fully dissolved? start->check_solubility increase_temp Increase temperature or change solvent check_solubility->increase_temp No check_reagents Are reagents and catalyst active? check_solubility->check_reagents Yes increase_temp->check_reagents use_fresh_reagents Use fresh or purified reagents check_reagents->use_fresh_reagents No check_conditions Are reaction conditions (time, temp) optimal? check_reagents->check_conditions Yes use_fresh_reagents->check_conditions optimize_conditions Optimize reaction time and temperature check_conditions->optimize_conditions No check_stability Is the compound stable under reaction conditions? check_conditions->check_stability Yes end Improved Yield optimize_conditions->end milder_conditions Use milder conditions or protecting groups check_stability->milder_conditions No check_stability->end Yes milder_conditions->end

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Amino-3,5-difluorobenzonitrile (CAS No. 126674-94-0). It provides essential safety information, handling procedures, and troubleshooting advice for common experimental scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

At a minimum, users should wear a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety goggles with side shields. For procedures that may generate dust or aerosols, a respirator is recommended.

Q3: How should I store this compound?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Storage at 2-8°C is recommended.[1]

Q4: What should I do in case of accidental exposure?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Q5: How should I dispose of waste containing this compound?

Dispose of chemical waste in accordance with all local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound has discolored Improper storage (exposure to air, light, or moisture)Store in a tightly sealed container, in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results Impurities in the compoundVerify the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC, LC-MS). If necessary, purify the compound before use.
Poor solubility in a non-polar solvent Inherent polarity of the moleculeTest a range of solvents with varying polarities to find a suitable one. Gentle heating or sonication may aid dissolution.

Physical and Chemical Properties

Note: The following data is based on available information for this compound and its isomers. Exact values may vary.

Property Value Source
CAS Number 126674-94-0[1]
Molecular Formula C₇H₄F₂N₂[1]
Molecular Weight 154.12 g/mol [1]
Appearance White to off-white solid/powderGeneral
Storage Temperature 2-8°C[1]

Experimental Protocols

General Handling and Weighing Protocol
  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel using a clean spatula. Avoid generating dust.

  • Cleanup: Clean any spills on the balance and surrounding area immediately with a damp cloth. Dispose of contaminated materials as hazardous waste.

  • Storage: Tightly seal the container of this compound and return it to its designated storage location.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Work in Fume Hood prep_ppe Don PPE prep_area->prep_ppe Ensure Safety weigh Weigh Compound prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react cleanup_spills Clean Spills react->cleanup_spills Post-Experiment dispose Dispose of Waste cleanup_spills->dispose store Store Compound dispose->store

Caption: A typical experimental workflow for handling this compound.

safety_precautions cluster_hazards Potential Hazards cluster_ppe Required PPE compound This compound ingestion Harmful if Swallowed compound->ingestion inhalation Harmful if Inhaled compound->inhalation skin_contact Harmful in Contact with Skin compound->skin_contact eye_contact Causes Serious Eye Irritation compound->eye_contact skin_irritation Causes Skin Irritation compound->skin_irritation goggles Safety Goggles gloves Chemical-Resistant Gloves lab_coat Lab Coat respirator Respirator (if needed)

Caption: Key safety considerations for this compound.

References

Troubleshooting failed reactions with 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3,5-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block primarily used in the synthesis of heterocyclic compounds, particularly quinazolines and quinazolinones, which are significant scaffolds in medicinal chemistry.[1][2] Common reactions include:

  • Cyclization reactions: To form quinazolines, often by reacting with aldehydes, orthoesters, or formamide.

  • Nucleophilic aromatic substitution (SNAr): The fluorine atoms can be displaced by strong nucleophiles, although this is less common than reactions involving the amino or nitrile group.

  • Reactions of the amino group: Acylation, alkylation, and formation of imines.

  • Reactions of the nitrile group: Hydrolysis to the corresponding amide or carboxylic acid, or reduction to an amine.

Q2: What are the key safety precautions when handling this compound?

A2: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How does the presence of two fluorine atoms affect the reactivity of the molecule?

A3: The two electron-withdrawing fluorine atoms have a significant impact on the molecule's reactivity:

  • They decrease the basicity of the amino group, which can affect its nucleophilicity in some reactions.

  • They activate the aromatic ring towards nucleophilic attack, although the positions meta to the activating amino group are not the most favorable for SNAr.

  • They can influence the regioselectivity of electrophilic aromatic substitution reactions, though the amino group is the dominant directing group.

Troubleshooting Guide for Common Reactions

Issue 1: Low or No Yield in Quinazoline Synthesis via Reaction with Orthoesters (e.g., Triethyl Orthoformate)
Potential Cause Troubleshooting Steps
Incomplete formation of the intermediate formimidate - Ensure anhydrous reaction conditions, as orthoesters are sensitive to moisture. - Increase the reaction temperature or time. - Use a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) to promote the reaction.
Hydrolysis of the nitrile group - Under strongly acidic or basic conditions and elevated temperatures, the nitrile group can hydrolyze to the amide or carboxylic acid, preventing cyclization. Monitor the reaction by TLC or LC-MS for the formation of these byproducts. - Use milder reaction conditions or a shorter reaction time.
Low reactivity of the amino group - The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino group. A stronger acid catalyst or higher temperatures might be required to facilitate the initial reaction with the orthoester.
Side reaction with solvent - If using a reactive solvent like DMF, it can compete with the orthoester. Consider using a more inert solvent like toluene or xylene.
Issue 2: Failed Cyclization with Aldehydes to form Dihydroquinazolines
Potential Cause Troubleshooting Steps
Unstable imine intermediate - The initially formed imine may be unstable. Ensure the subsequent cyclization/oxidation step is initiated promptly.
Inefficient oxidation to the quinazoline - If the dihydroquinazoline is the desired intermediate, ensure the reaction is worked up before significant oxidation occurs. - If the fully aromatized quinazoline is the target, an oxidant (e.g., DDQ, MnO₂, or air/oxygen) may be required after the initial cyclization.
Steric hindrance from the aldehyde - Bulky aldehydes may react slower. Increase the reaction temperature or use a catalyst to promote the reaction.
Issue 3: Unexpected Side Products
Potential Cause Observed Side Product Troubleshooting Steps
Hydrolysis of a fluorine atom Formation of a hydroxy-substituted analog.This can occur under harsh basic or acidic conditions, especially at elevated temperatures. Use milder conditions and monitor the reaction closely.
Hydrolysis of the nitrile group Formation of 2-amino-3,5-difluorobenzamide or 2-amino-3,5-difluorobenzoic acid.Avoid prolonged heating in the presence of strong acids or bases.[3]
Dimerization or polymerization Complex mixture of higher molecular weight species.This can be caused by excessive heat or prolonged reaction times. Lower the reaction temperature and monitor for product formation to avoid over-reaction.

Experimental Protocols

Protocol 1: General Synthesis of 6,8-Difluoroquinazolines from this compound and Aldehydes

This protocol is a generalized procedure based on common methods for quinazoline synthesis.

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or toluene) is added the desired aldehyde (1.1 eq.).

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid, acetic acid) or a Lewis acid (e.g., InCl₃, FeCl₃) is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • If the desired product is the dihydroquinazoline, the reaction is cooled and the product is isolated by filtration or extraction.

  • If the fully aromatized quinazoline is desired, an oxidizing agent (e.g., DDQ, MnO₂, or bubbling air through the refluxing solution) is added after the initial cyclization is complete.

  • After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Reactant Typical Conditions Expected Yield Range
BenzaldehydeReflux in Ethanol with p-TSA60-80%
4-ChlorobenzaldehydeReflux in Isopropanol with InCl₃65-85%
CyclohexanecarboxaldehydeReflux in Toluene with FeCl₃, then air oxidation50-70%
Protocol 2: Synthesis of N'-(2-cyano-4,6-difluorophenyl)-N,N-dimethylformimidamide

This intermediate is often formed in situ during quinazoline synthesis using DMF-DMA.

  • Dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Visualizations

experimental_workflow General Workflow for Quinazoline Synthesis start Start: this compound + Aldehyde/Orthoester reaction Reaction: - Solvent (e.g., EtOH, Toluene) - Catalyst (e.g., p-TSA, Lewis Acid) - Heat (Reflux) start->reaction monitoring Monitor Reaction: - TLC - LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool Reaction - Remove Solvent monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: 6,8-Difluoroquinazoline Derivative purification->product

Caption: General experimental workflow for the synthesis of quinazoline derivatives.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low/No Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure impure_sm Purify Starting Material check_sm->impure_sm Impure check_side_products Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->check_side_products anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture Sensitive temp_time Increase Temperature/Time check_conditions->temp_time Slow Reaction catalyst Change/Increase Catalyst check_conditions->catalyst Ineffective Catalyst hydrolysis Hydrolysis Detected: Use Milder Conditions check_side_products->hydrolysis Hydrolysis Products no_intermediate Intermediate Not Formed: Force Conditions (Higher T, Stronger Catalyst) check_side_products->no_intermediate Starting Material Remains

Caption: A logical approach to troubleshooting low-yielding reactions.

References

Technical Support Center: By-product Analysis of 2-Amino-3,5-difluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 2-Amino-3,5-difluorobenzonitrile, this technical support center provides essential troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in reactions involving this compound?

A1: The most prevalent by-products typically arise from the reactivity of the amino and nitrile functional groups. These include hydrolysis products, such as 2-Amino-3,5-difluorobenzamide and 2-Amino-3,5-difluorobenzoic acid. Other common side reactions involve the amino group, which can lead to oxidation, acylation, or the formation of diazonium salts that can subsequently react to form various impurities.

Q2: My reaction mixture is turning dark brown/black. What could be the cause?

A2: Aromatic amines, including this compound, are susceptible to oxidation, which often results in the formation of colored polymeric materials.[1] This can be exacerbated by the presence of air, oxidizing agents, or elevated temperatures.

Q3: I am attempting a Sandmeyer reaction with this compound and observing unexpected by-products. What are they likely to be?

A3: In addition to the desired product, Sandmeyer reactions can generate several by-products.[2][3] If the diazonium salt intermediate reacts with water, it can form 2-hydroxy-3,5-difluorobenzonitrile. Radical-mediated side reactions can also lead to the formation of biaryl compounds.[2] In some cases, complex rearrangements can occur, as seen in the formation of a benzoquinone diazide from a related difluoronitroaniline derivative.[4]

Q4: How can I minimize the hydrolysis of the nitrile group during my reaction?

A4: To prevent hydrolysis, it is crucial to work under anhydrous conditions and to control the pH of the reaction mixture.[5][6][7][8][9] Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible.

Q5: Is dimerization or polymerization of this compound a concern?

A5: Yes, dimerization and polymerization can occur, particularly under oxidative conditions or at high temperatures. The amino group can react with another molecule to form dimers or oligomers. For instance, the formation of azobenzene derivatives has been observed in reactions of similar aminobenzonitriles.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered in reactions with this compound.

Issue 1: Low Yield of Desired Product with Multiple Unidentified Spots on TLC/LC-MS
Possible Cause Suggested Action
Reaction Temperature Too High Optimize the reaction temperature. Run the reaction at a lower temperature and monitor the progress by TLC or LC-MS to find the optimal balance between reaction rate and by-product formation.
Presence of Oxygen Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the starting material.
Incorrect Stoichiometry Carefully check the stoichiometry of all reagents. An excess of a reactive reagent can lead to multiple side reactions.
Hydrolysis of Starting Material or Product Ensure all reagents and solvents are anhydrous. If an aqueous workup is required, use cooled deionized water and minimize the contact time.
Issue 2: Identification of a Major By-product with a Mass of +18 Da Compared to the Starting Material

This corresponds to the hydrolysis of the nitrile group to a primary amide.

Confirmation Mitigation
Characterize the by-product by NMR and IR spectroscopy. Look for the appearance of a broad NH₂ signal and a C=O stretch in the IR spectrum.As detailed in the FAQs, strictly maintain anhydrous conditions. Use freshly distilled, dry solvents and inert atmosphere. If the reaction chemistry allows, consider protecting the amino group.
Issue 3: Formation of a By-product with a Mass of +19 Da and Loss of the Nitrile Group Signal in IR

This suggests hydrolysis of the nitrile to a carboxylic acid.

Confirmation Mitigation
Confirm the presence of a carboxylic acid by titration or by derivatization followed by GC-MS or LC-MS analysis. The IR spectrum should show a broad O-H stretch and a C=O stretch.Avoid prolonged heating in the presence of acidic or basic reagents. If purification involves chromatography on silica gel, deactivation of the silica with a small amount of a non-polar solvent or a base (like triethylamine) might be necessary to prevent on-column hydrolysis.

Summary of Potential By-products

By-product Name Chemical Formula Molecular Weight ( g/mol ) Mass Difference from Starting Material (Da) Plausible Formation Pathway
2-Amino-3,5-difluorobenzamideC₇H₅F₂N₂O171.13+18Hydrolysis of the nitrile group.[5][6][7][9]
2-Amino-3,5-difluorobenzoic acidC₇H₅F₂NO₂173.12+19Complete hydrolysis of the nitrile group.[5][6][7][9]
2-Hydroxy-3,5-difluorobenzonitrileC₇H₃F₂NO155.11+1Reaction of diazonium salt intermediate with water.
Azo-dimerC₁₄H₆F₄N₄306.23+152 (dimerization)Oxidative coupling of the amino groups.
Biaryl derivativeC₁₄H₆F₄N₂282.21+128 (dimerization)Radical-mediated coupling in Sandmeyer-type reactions.[2]

Experimental Protocols

Protocol: Controlled Hydrolysis to 2-Amino-3,5-difluorobenzamide

This protocol describes a method for the partial hydrolysis of this compound to the corresponding amide.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 10 mL of concentrated sulfuric acid at 0 °C (ice bath).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, carefully pour the reaction mixture onto 50 g of crushed ice.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Byproduct_Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions cluster_byproducts By-product Identification start Reaction with This compound check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity desired_product Desired Product is Major Component check_purity->desired_product High Purity byproducts_present Significant By-products Detected check_purity->byproducts_present Low Purity mass_plus_18 Mass +18 Da? byproducts_present->mass_plus_18 mass_plus_19 Mass +19 Da? mass_plus_18->mass_plus_19 No hydrolysis_amide By-product: 2-Amino-3,5-difluorobenzamide Action: Ensure anhydrous conditions mass_plus_18->hydrolysis_amide Yes dark_color Dark colored mixture? mass_plus_19->dark_color No hydrolysis_acid By-product: 2-Amino-3,5-difluorobenzoic acid Action: Avoid prolonged heating with acid/base mass_plus_19->hydrolysis_acid Yes oxidation By-product: Oxidized/Polymeric material Action: Use inert atmosphere, lower temp. dark_color->oxidation Yes Reaction_Pathways Potential Reaction Pathways of this compound cluster_nitrile Nitrile Group Reactions cluster_amino Amino Group Reactions start This compound hydrolysis_amide 2-Amino-3,5-difluorobenzamide start->hydrolysis_amide H₂O / H⁺ or OH⁻ (mild) diazonium Diazonium Salt start->diazonium NaNO₂ / H⁺ oxidation Oxidation/Polymerization start->oxidation [O] acylation N-Acylated Product start->acylation Acylating Agent hydrolysis_acid 2-Amino-3,5-difluorobenzoic acid hydrolysis_amide->hydrolysis_acid H₂O / H⁺ or OH⁻ (harsh) sandmeyer Sandmeyer Products (Halides, etc.) diazonium->sandmeyer CuX phenol 2-Hydroxy-3,5-difluorobenzonitrile diazonium->phenol H₂O, heat

References

Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Amino-3,5-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, based on protocols for structurally similar compounds like 4-amino-3,5-difluorobenzonitrile, a solvent system of dichloromethane (DCM) and a non-polar co-solvent such as n-hexane is a promising starting point.[1][2] Alternatively, a mixed solvent system of acetone and water may also be effective, as has been demonstrated for other fluorinated amino-aromatic compounds.[3]

Q2: My compound is forming an oil instead of crystals ("oiling out"). What are the causes and solutions?

A2: "Oiling out" typically occurs when the crude solid melts in the hot solvent before it dissolves, often because the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try adding more of the primary solvent (the one in which the compound is more soluble) to lower the solution's saturation point.[1] Another approach is to re-heat the mixture to dissolve the oil and then allow it to cool more slowly.

Q3: I am not observing any crystal formation after cooling the solution. What steps can I take?

A3: A lack of crystal formation can be due to several factors, including the use of excessive solvent or the solution being supersaturated. If too much solvent was used, you can carefully evaporate some of it to concentrate the solution and then attempt to cool it again.[1][4] If the issue is supersaturation, you can induce crystallization by scratching the inner surface of the flask at the solution's meniscus with a glass rod or by introducing a "seed crystal" of the pure compound.[4]

Q4: What is a typical expected recovery yield for this recrystallization?

Q5: How can I enhance the purity of my recrystallized this compound?

A5: The key to obtaining high purity is to ensure slow crystal growth. Rapid cooling can trap impurities within the crystal lattice.[3] Allowing the solution to cool to room temperature slowly before placing it in an ice bath is crucial. If the initial recrystallization does not yield a product of the desired purity, a second recrystallization can be performed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.1. Gently heat the solution to reduce the solvent volume and then cool again.[1] 2. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[4]
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent.[1]1. Reheat the solution to dissolve the oil, add more of the primary solvent, and cool slowly. 2. Choose a different solvent or solvent system with a lower boiling point.
Poor Recovery / Low Yield 1. Excessive solvent was used.[4] 2. Premature crystallization during hot filtration. 3. Washing crystals with room-temperature solvent.1. Use the minimum amount of hot solvent necessary for dissolution.[4] 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Colored Crystals Presence of colored impurities.After dissolving the crude solid in hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Crystals Crash Out Too Quickly The solution is cooling too rapidly.1. Allow the flask to cool slowly on the benchtop before transferring to an ice bath.[3] 2. Insulate the flask to slow down the cooling rate.

Quantitative Data Summary

SolventQualitative SolubilitySuitability for Recrystallization
Dichloromethane (DCM)SolubleA good primary solvent in a mixed-solvent system or for slow evaporation.[2]
n-HexaneSparingly SolubleA suitable anti-solvent to use with DCM.[1]
AcetoneSolubleA potential primary solvent for a mixed-solvent system.[3]
WaterInsolubleA potential anti-solvent to use with acetone.[3]
EthanolLikely SolubleMay be a suitable single solvent, but experimental verification is needed.
TolueneLikely SolubleMay be a suitable single solvent, but experimental verification is needed.

Experimental Protocols

Protocol 1: Recrystallization from a Dichloromethane/n-Hexane Solvent System

This protocol is adapted from purification methods for the structurally similar 4-Amino-3,5-difluorobenzonitrile.[1][2]

  • In a fume hood, gently heat a minimal amount of dichloromethane (DCM) in an Erlenmeyer flask.

  • Add the crude this compound to the warm DCM and swirl to dissolve. Add more warm DCM in small portions until the solid is completely dissolved.

  • If the solution is colored, add a spatula-tip of activated charcoal, swirl for a few minutes, and perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • To the hot, clear filtrate, add n-hexane dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot DCM to re-clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystal formation has ceased at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small volume of ice-cold n-hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Recrystallization by Slow Evaporation from Dichloromethane

This method is suitable for obtaining high-quality crystals for analysis, such as X-ray crystallography.[2]

  • Dissolve the crude this compound in dichloromethane at room temperature. Use enough solvent to fully dissolve the compound.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear filtrate to a clean Erlenmeyer flask.

  • Cover the mouth of the flask with perforated parafilm or a loosely placed stopper to allow for slow solvent evaporation.

  • Place the flask in a fume hood and allow the solvent to evaporate over several hours to days.

  • Once a suitable amount of crystalline material has formed, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold dichloromethane.

  • Dry the crystals under vacuum.

Visualizations

G cluster_0 Troubleshooting Recrystallization start Experiment Start: Cooling the Solution no_crystals Problem: No Crystals Form start->no_crystals Observation oiling_out Problem: 'Oiling Out' start->oiling_out Observation poor_yield Problem: Poor Yield start->poor_yield Observation crystals_ok Successful Crystallization start->crystals_ok Observation solution1 Solution: 1. Reduce solvent volume. 2. Scratch flask or add seed crystal. no_crystals->solution1 Action solution2 Solution: 1. Re-heat and add more primary solvent. 2. Use a lower boiling point solvent. oiling_out->solution2 Action solution3 Solution: 1. Use minimum hot solvent. 2. Pre-heat filtration apparatus. 3. Wash with ice-cold solvent. poor_yield->solution3 Action solution1->crystals_ok solution2->crystals_ok solution3->crystals_ok

Caption: Troubleshooting workflow for the recrystallization of this compound.

G cluster_1 Solvent Selection Logic compound This compound (Polar Molecule) single_solvent Single Solvent System compound->single_solvent Option 1 mixed_solvent Mixed Solvent System compound->mixed_solvent Option 2 single_solvent_criteria Criteria: - High solubility at high temp. - Low solubility at low temp. single_solvent->single_solvent_criteria Requires mixed_solvent_criteria Components: - Solvent 1 (Soluble) - Solvent 2 (Insoluble/Anti-solvent) mixed_solvent->mixed_solvent_criteria Requires example1 Example: Ethanol single_solvent_criteria->example1 example2 Example: DCM (Soluble) + n-Hexane (Anti-solvent) mixed_solvent_criteria->example2

Caption: Logical relationships for selecting a suitable recrystallization solvent system.

References

Technical Support Center: Chromatographic Separation of 2-Amino-3,5-difluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 2-Amino-3,5-difluorobenzonitrile and its positional isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.

Problem: Poor Resolution Between Isomers

Q: My chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the separation?

A: Poor resolution is a common issue when separating structurally similar isomers. Here are several approaches to improve peak separation:

  • Column Selection: The choice of stationary phase is critical for separating positional isomers. Standard C18 columns may not provide sufficient selectivity. Consider using a column with alternative selectivity:

    • Pentafluorophenyl (PFP) columns are highly effective for separating halogenated and aromatic positional isomers due to π-π, dipole-dipole, and hydrophobic interactions.[1][2][3][4][5]

    • Phenyl-Hexyl columns also offer alternative selectivity for aromatic compounds through π-π interactions and can resolve isomers that co-elute on C18 phases.[6][7][8][9]

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

    • Solvent Type: Methanol can enhance π-π interactions with phenyl-based columns, potentially improving selectivity for aromatic isomers compared to acetonitrile.[7][8]

    • pH Control: The amino group on the molecule is basic. Operating the mobile phase at a low pH (e.g., 2.5-3.5 with formic or phosphoric acid) will protonate the amine, which can improve peak shape and alter selectivity.

  • Gradient Elution: If an isocratic method is insufficient, a shallow gradient with a slow ramp-up of the organic solvent can help to separate closely eluting peaks.

  • Temperature: Lowering the column temperature can sometimes enhance selectivity, although it will also increase backpressure and run time.

Problem: Peak Tailing

Q: The peaks for my aminobenzonitrile isomers are asymmetrical with a pronounced tail. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the silica support of the stationary phase.

  • Mobile Phase pH: Ensure the mobile phase pH is low enough to fully protonate the amino group. A pH of 2.5-3.5 is a good starting point.

  • Ionic Strength: Increasing the buffer concentration in your mobile phase can help to mask residual silanol groups on the silica surface, reducing tailing.

  • Column Choice: Use a high-purity, end-capped silica column to minimize the number of accessible silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

Problem: Inconsistent Retention Times

Q: The retention times for my isomers are shifting between injections. What could be the cause?

A: Fluctuating retention times can be due to several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using a new mobile phase or after a gradient elution.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the pH, can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate pH measurement.

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.

  • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for separating this compound and its positional isomers?

A1: A good starting point would be a reverse-phase HPLC method using a PFP or Phenyl-Hexyl column. See the detailed experimental protocol below for a recommended method.

Q2: Can I use a standard C18 column for this separation?

A2: While a C18 column might provide some separation, it often lacks the specific selectivity needed to resolve closely related positional isomers of small aromatic compounds. PFP and Phenyl-Hexyl columns are generally more effective for this type of separation.[1][2][6][9]

Q3: My sample is not dissolving well in the mobile phase. What should I do?

A3: If your sample has poor solubility in the initial mobile phase conditions, you can dissolve it in a stronger solvent (e.g., 100% acetonitrile or methanol) and then dilute it with the mobile phase. However, be mindful of injecting a sample in a solvent that is much stronger than the mobile phase, as this can lead to peak distortion.

Q4: How can I confirm the identity of each isomeric peak?

A4: The most reliable way to identify each peak is to inject pure standards of each isomer if they are available. If standards are not available, hyphenated techniques like LC-MS can provide mass information to help in the identification of the isomers.

Q5: What about the chiral separation of this compound derivatives?

A5: If your synthesis can result in enantiomers, a chiral separation will be necessary. This typically involves using a chiral stationary phase (CSP). The development of a chiral separation method often requires screening a variety of chiral columns and mobile phases. Common approaches include using polysaccharide-based chiral columns with normal-phase or reverse-phase eluents.[10][11][12]

Experimental Protocols

Recommended HPLC Method for Positional Isomer Separation

This method is a starting point and may require optimization for your specific instrumentation and isomer mixture.

Parameter Condition
Column PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent 50:50 Water:Acetonitrile
Illustrative Quantitative Data

The following table presents hypothetical data for the separation of this compound and two of its potential positional isomers using the recommended HPLC method.

Isomer Retention Time (min) Resolution (USP) Tailing Factor (USP)
2-Amino-4,6-difluorobenzonitrile8.2-1.1
This compound9.52.81.2
4-Amino-2,6-difluorobenzonitrile10.83.11.1

Visual Guides

Troubleshooting Workflow for Poor Resolution

G Start Problem: Poor Peak Resolution CheckColumn Is the column appropriate for isomer separation? Start->CheckColumn YesColumn Yes CheckColumn->YesColumn NoColumn No CheckColumn->NoColumn CheckMobilePhase Is the mobile phase optimized? YesMobilePhase Yes CheckMobilePhase->YesMobilePhase NoMobilePhase No CheckMobilePhase->NoMobilePhase CheckMethod Are the method parameters suitable? YesMethod Yes CheckMethod->YesMethod NoMethod No CheckMethod->NoMethod YesColumn->CheckMobilePhase SolutionColumn Switch to a PFP or Phenyl-Hexyl column. NoColumn->SolutionColumn YesMobilePhase->CheckMethod SolutionMobilePhase Adjust organic solvent ratio. Try a different organic solvent (e.g., MeOH). Adjust mobile phase pH. NoMobilePhase->SolutionMobilePhase End Resolution Improved YesMethod->End SolutionMethod Implement a shallower gradient. Decrease column temperature. NoMethod->SolutionMethod SolutionColumn->CheckMobilePhase SolutionMobilePhase->CheckMethod SolutionMethod->End

Caption: Troubleshooting workflow for poor isomer resolution.

Experimental Workflow for HPLC Analysis

G Start Start: HPLC Analysis PrepareMobilePhase 1. Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) Start->PrepareMobilePhase PrepareSample 2. Prepare Sample (Dissolve in diluent) PrepareMobilePhase->PrepareSample EquilibrateColumn 3. Equilibrate Column (with initial mobile phase conditions) PrepareSample->EquilibrateColumn InjectSample 4. Inject Sample EquilibrateColumn->InjectSample RunGradient 5. Run Gradient Program InjectSample->RunGradient DetectPeaks 6. Detect Peaks (UV) RunGradient->DetectPeaks AnalyzeData 7. Analyze Data (Check resolution, peak shape, retention time) DetectPeaks->AnalyzeData End End: Report Results AnalyzeData->End

Caption: General workflow for HPLC analysis of isomers.

References

Technical Support Center: 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the moisture sensitivity of 2-Amino-3,5-difluorobenzonitrile. This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

A1: Yes, based on general chemical principles and data from similar compounds, this compound is expected to be sensitive to moisture. The nitrile group can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding amide and subsequently the carboxylic acid.

Q2: What are the potential degradation products of this compound upon exposure to moisture?

A2: The primary degradation products are expected to be 2-Amino-3,5-difluorobenzamide, formed through the hydrolysis of the nitrile group, and subsequently 2-Amino-3,5-difluorobenzoic acid upon further hydrolysis of the amide.

Q3: How should I properly store this compound to prevent degradation?

A3: To minimize moisture-related degradation, it is crucial to store the compound in a tightly sealed container in a dry and cool place.[1][2][3] The use of a desiccator is highly recommended. Inert atmosphere storage (e.g., under argon or nitrogen) can provide additional protection.

Q4: Can I dissolve this compound in water or aqueous buffers?

A4: While some aminobenzonitriles exhibit solubility in polar solvents, dissolving this compound directly in water or aqueous buffers is not recommended for long-term storage due to the risk of hydrolysis. If aqueous solutions are necessary for an experiment, they should be prepared fresh and used immediately. The stability will be highly dependent on the pH of the solution.

Q5: I observed a change in the physical appearance of my this compound sample (e.g., clumping, discoloration). What could be the cause?

A5: Changes in physical appearance, such as clumping or discoloration, can be indicative of moisture absorption and potential degradation. It is advisable to verify the purity of the compound using analytical techniques like HPLC or NMR before proceeding with experiments.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound due to improper handling or storage.- Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, LC-MS, NMR). - If degradation is confirmed, procure a fresh batch of the compound. - Review and optimize handling and storage procedures to minimize moisture exposure.
Low yield in a reaction where this compound is a reactant. The reactant may have partially hydrolyzed to the less reactive amide or carboxylic acid.- Confirm the identity of any isolated byproducts to ascertain if they are hydrolysis products. - Ensure all solvents and reagents used in the reaction are anhydrous. - Consider performing the reaction under an inert atmosphere.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) of the compound or reaction mixtures. Formation of hydrolysis products (2-Amino-3,5-difluorobenzamide or 2-Amino-3,5-difluorobenzoic acid).- Attempt to identify the new peaks by comparing their retention times and mass spectra with those of the suspected degradation products. - If standards are unavailable, consider synthesizing the potential degradation products for confirmation.
The compound appears clumpy or has a different color compared to a fresh sample. Absorption of atmospheric moisture.- Do not use the compromised material for sensitive experiments. - If possible, attempt to dry the material under high vacuum, but be aware that some degradation may be irreversible. - It is generally recommended to use a fresh, properly stored sample.

Degradation Pathway

The suspected moisture-induced degradation of this compound proceeds via a two-step hydrolysis.

A This compound B 2-Amino-3,5-difluorobenzamide A->B + H₂O (Hydrolysis of Nitrile) C 2-Amino-3,5-difluorobenzoic acid B->C + H₂O (Hydrolysis of Amide)

Caption: Proposed hydrolysis pathway of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address issues potentially related to the moisture sensitivity of this compound.

Start Problem Encountered (e.g., Inconsistent Results) CheckPurity Verify Purity of This compound (e.g., HPLC, NMR) Start->CheckPurity IsDegraded Is Degradation Confirmed? CheckPurity->IsDegraded ReviewStorage Review Storage & Handling Procedures IsDegraded->ReviewStorage Yes NoDegradation Investigate Other Experimental Variables IsDegraded->NoDegradation No UseFresh Procure and Use Fresh Compound ReviewStorage->UseFresh OptimizeConditions Optimize Experimental Conditions (e.g., Anhydrous Solvents) UseFresh->OptimizeConditions Proceed Proceed with Experiment OptimizeConditions->Proceed NoDegradation->Proceed

Caption: Troubleshooting workflow for experimental issues.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a given solvent system over time.

Objective: To determine the rate of degradation of this compound in a specific solvent under controlled conditions.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., acetonitrile, DMSO, aqueous buffer of a specific pH)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards at different concentrations.

  • Stability Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest at a concentration relevant to your experimental conditions.

    • Dispense aliquots of this solution into several autosampler vials.

  • Time-Point Analysis:

    • Immediately analyze one of the freshly prepared stability samples (T=0) using a validated HPLC or LC-MS method. This will serve as the initial concentration reference.

    • Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial and analyze its contents using the same analytical method.

  • Data Analysis:

    • Quantify the concentration of this compound remaining at each time point using the calibration curve.

    • Monitor the chromatograms for the appearance and increase in the peak area of any new compounds, which could be degradation products.

    • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Disclaimer: The information provided is based on the available chemical literature and general principles of organic chemistry. It is intended to be a guide and should be supplemented with careful experimental observation and analytical validation.

References

Thermal stability issues with 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Amino-3,5-difluorobenzonitrile, focusing on potential thermal stability challenges. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound?

A1: Specific thermal decomposition data for this compound is not extensively reported in public literature. As with many substituted aromatic nitriles, thermal stability can be influenced by purity, the presence of catalysts, and the experimental atmosphere. It is crucial for researchers to experimentally determine the thermal stability under their specific reaction or storage conditions using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Q2: What are the visible signs of potential thermal decomposition?

A2: Visual indicators of thermal decomposition can include a change in color (e.g., from white or off-white to yellow, brown, or black), melting or sintering below the expected melting point, and the evolution of fumes or gases. Any unexpected change in the physical appearance of the material upon heating should be treated as a potential sign of decomposition.

Q3: How should this compound be stored to minimize degradation?

A3: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, open flames, and incompatible materials.[1][2][3] Storage at reduced temperatures (e.g., 2-8°C) is often recommended.[4] It should also be protected from direct sunlight.

Q4: What are the likely hazardous decomposition products?

A4: While specific data is unavailable for this compound, thermal decomposition of fluorinated and nitrogen-containing organic molecules can potentially release toxic and corrosive gases. These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3] All thermal experiments should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Q5: My reaction involving this compound at an elevated temperature is resulting in a low yield and a dark, tarry mixture. What could be the cause?

A5: This is a common indicator that the reaction temperature may be exceeding the thermal stability limit of the starting material or an intermediate. The dark coloration suggests the formation of polymeric or carbonaceous decomposition products.

  • Recommended Action:

    • Perform a thermal analysis (TGA/DSC) on a pure sample of your this compound to determine its decomposition onset temperature.

    • Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • Analyze the reaction mixture at intermediate stages to identify when the discoloration begins.

Q6: I have a batch of this compound that has turned slightly yellow during storage. Is it still usable?

A6: A color change often indicates a degree of degradation or the presence of impurities. Using this material without purification could lead to inconsistent results or the introduction of unknown byproducts into your reaction.

  • Recommended Action:

    • First, assess the purity of the material using techniques like HPLC, GC-MS, or NMR.

    • Compare the analytical results to a reference standard or a new batch, if available.

    • If impurities are detected, consider recrystallization or column chromatography to purify the compound before use. The troubleshooting workflow below provides a general guide.

Logical Troubleshooting Workflow

cluster_0 Troubleshooting Discolored Reagent start Observe Color Change in Stored Reagent check_purity Assess Purity (HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure use_with_caution Use With Caution / Consider Minor Degradation Pathway is_pure->use_with_caution Yes purify Purify Reagent (e.g., Recrystallization) is_pure->purify No thermal_analysis Perform TGA/DSC to Assess Thermal Stability use_with_caution->thermal_analysis re_evaluate Re-evaluate Purity purify->re_evaluate is_purity_restored Purity Restored? re_evaluate->is_purity_restored use_reagent Use Purified Reagent is_purity_restored->use_reagent Yes discard Discard Batch / Procure New Reagent is_purity_restored->discard No end Informed Decision Made use_reagent->end discard->end thermal_analysis->end

Caption: Troubleshooting decision tree for a discolored reagent.

Quantitative Data from Thermal Analysis (Example Templates)

The following tables are templates that researchers can use to summarize their own experimental data obtained from TGA and DSC analyses.

Table 1: Example TGA Data Summary

ParameterValueUnits
Heating Ratee.g., 10°C/min
Atmospheree.g., Nitrogen (N₂)-
T-onset (Decomposition)Value from your experiment°C
T-peak (Max Rate of Loss)Value from your experiment°C
Mass Loss in First StepValue from your experiment%
Residual Mass @ 600°CValue from your experiment%

Table 2: Example DSC Data Summary

ParameterValueUnits
Heating Ratee.g., 10°C/min
Atmospheree.g., Nitrogen (N₂)-
Melting OnsetValue from your experiment°C
Melting Peak (Tₘ)Value from your experiment°C
Enthalpy of Fusion (ΔH)Value from your experimentJ/g
Decomposition OnsetValue from your experiment°C
Decomposition PeakValue from your experiment°C

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the dried, powdered sample into a clean TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA autosampler or furnace.

    • Tare the balance.

    • Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Record the mass, temperature, and time data throughout the run.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset of decomposition (T-onset), which is often calculated as the temperature at which 5% mass loss occurs or by the tangent method at the inflection point of the primary decomposition step.

    • Identify the temperature of the maximum rate of mass loss from the peak of the derivative curve (DTG).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any exothermic events (such as decomposition) for this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, powdered sample into a clean aluminum DSC pan.

  • Instrument Setup:

    • Hermetically seal the pan with a lid. Prepare an identical empty, sealed pan to use as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature of 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected decomposition (e.g., 350°C) at a constant heating rate of 10°C/min.

    • Record the heat flow signal as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting. Determine the onset temperature and the peak temperature (Tₘ). Integrate the peak area to calculate the enthalpy of fusion (ΔH).

    • Identify any sharp, exothermic peaks at higher temperatures, which are indicative of decomposition. Determine the onset temperature of this exotherm.

General Experimental Workflow for Thermal Analysis

cluster_1 Thermal Analysis Experimental Workflow cluster_2 Data Interpretation start Define Objective select_technique Select Technique (TGA or DSC) start->select_technique prepare_sample Prepare & Weigh Sample (1-5 mg) select_technique->prepare_sample instrument_setup Instrument Setup & Calibration Check prepare_sample->instrument_setup run_baseline Run Baseline (Empty Pans) instrument_setup->run_baseline load_sample Load Sample & Reference Pans run_baseline->load_sample execute_program Execute Thermal Program (e.g., Ramp 10°C/min) load_sample->execute_program collect_data Collect Data (Heat Flow / Mass vs. Temp) execute_program->collect_data analyze Analyze Thermogram collect_data->analyze tga_analysis TGA: Determine T-onset, % Mass Loss analyze->tga_analysis dsc_analysis DSC: Determine Tₘ, ΔH, Decomposition Exotherm analyze->dsc_analysis report Report Findings tga_analysis->report dsc_analysis->report

Caption: Standard workflow for TGA or DSC analysis.

References

Technical Support Center: 2-Amino-3,5-difluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 2-Amino-3,5-difluorobenzonitrile, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.

Issue 1: Low or No Product Yield

If you are experiencing significantly lower than expected or no yield of this compound, consider the following potential causes and solutions.

Potential CauseDiagnostic CheckRecommended Action
Catalyst Poisoning by Excess Cyanide Analyze reaction mixture for unreacted starting materials and catalyst complexes. High levels of starting aryl halide may indicate a stalled catalytic cycle.- Titrate the cyanide source slowly into the reaction mixture. - Use a cyanide source with lower solubility to maintain a low concentration of free cyanide ions.[1] - Consider using a phase-transfer catalyst to control the cyanide concentration in the organic phase.[2][3][4]
Moisture Contamination Ensure all solvents and reagents are rigorously dried. Use anhydrous techniques (e.g., glovebox or Schlenk line).[1][2][3][4]- Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). - Dry reagents under vacuum. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Thermal Degradation of Catalyst Monitor the reaction temperature closely. Excursions above the recommended temperature can lead to catalyst decomposition.- Ensure accurate temperature control of the reaction vessel. - Consider a lower reaction temperature with a longer reaction time. - Choose a catalyst with higher thermal stability if high temperatures are required.
Impure Starting Materials Analyze starting materials (aryl halide, cyanide source) for impurities via NMR, GC-MS, or other appropriate analytical techniques.- Purify starting materials before use (e.g., recrystallization, distillation). - Use high-purity grade reagents and solvents.

Issue 2: Reaction Stalls Before Completion

If the reaction starts but does not proceed to completion, this often points to a gradual deactivation of the catalyst.

Potential CauseDiagnostic CheckRecommended Action
Gradual Catalyst Poisoning Monitor reaction progress over time (e.g., by taking aliquots and analyzing by GC or LC). A plateau in product formation before full conversion of the starting material suggests gradual deactivation.- Implement the solutions for catalyst poisoning by excess cyanide as mentioned in Issue 1. - Consider a fed-batch approach for the cyanide source.
Fouling of Heterogeneous Catalyst Surface If using a supported catalyst (e.g., Pd on carbon), insoluble byproducts or polymers can block active sites. Visually inspect the catalyst for changes in appearance.- Filter the reaction mixture at an intermediate stage and add fresh catalyst. - Use a solvent system that better solubilizes all components. - Consider switching to a homogeneous catalyst.
Ligand Degradation If using a phosphine-based ligand, it may be susceptible to oxidation or other degradation pathways.- Use an inert atmosphere. - Consider using more robust ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of palladium catalyst deactivation in the cyanation of aryl halides?

A1: The most prevalent cause of deactivation for palladium catalysts in cyanation reactions is poisoning by excess cyanide ions.[1][2][3][4][5] Cyanide can bind strongly to the palladium center at various stages of the catalytic cycle, leading to the formation of inactive palladium-cyanide complexes such as [(CN)4Pd]^2-.[2][3][4] Another significant factor is the presence of moisture, which can lead to the formation of hydrogen cyanide (HCN). HCN is highly reactive towards Pd(0) and can form inactive hydride complexes like [(CN)3PdH]^2-.[2][3][4]

Q2: How can I minimize catalyst poisoning by the cyanide source?

A2: To minimize poisoning, it is crucial to control the concentration of free cyanide in the reaction mixture. This can be achieved by:

  • Slow addition: Adding the cyanide reagent slowly over time.

  • Using less soluble cyanide sources: Employing cyanide salts with low solubility in the reaction solvent.[1]

  • Phase-transfer catalysis: Using a phase-transfer catalyst to transport the cyanide ions from a solid or aqueous phase to the organic phase in a controlled manner.[2][3][4]

Q3: My reaction is very sensitive to air. What is the likely cause?

A3: If your reaction is air-sensitive, it is likely due to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. Phosphine ligands, commonly used in these reactions, are also prone to oxidation, which can destabilize the catalyst. It is essential to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Q4: Can I regenerate a deactivated palladium catalyst?

A4: In some cases, catalyst regeneration is possible, but it can be challenging. For heterogeneous catalysts like palladium on carbon, washing with solvents to remove adsorbed impurities or mild thermal treatment might restore some activity. For homogeneous catalysts, regeneration is often not practical, and the focus should be on preventing deactivation in the first place or on recovering and recycling the palladium from the reaction mixture.[6][7]

Q5: Are there alternative catalysts to palladium for the synthesis of this compound?

A5: While palladium catalysts are widely used for cyanation reactions due to their high activity and functional group tolerance, other transition metals like nickel and copper can also catalyze such transformations. For instance, the Rosenmund-von Braun reaction uses copper cyanide (CuCN) and is a classical method for synthesizing aryl nitriles.[8][9] However, these alternatives may require harsher reaction conditions and might have different substrate scopes and functional group tolerances.

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of 2-Bromo-4,6-difluoroaniline

This protocol provides a general starting point for the synthesis of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary.

Materials:

  • 2-Bromo-4,6-difluoroaniline

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, cataCXium A)

  • Cyanide source (e.g., KCN, Zn(CN)₂)

  • Base (if required, e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMAc, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add 2-Bromo-4,6-difluoroaniline, the cyanide source, and the base (if used).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with an appropriate aqueous solution (e.g., sodium hypochlorite solution to destroy excess cyanide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Problem cluster_diagnosis Potential Causes cluster_solutions Corrective Actions Low Yield Low Yield Catalyst Poisoning Catalyst Poisoning Low Yield->Catalyst Poisoning Moisture Moisture Low Yield->Moisture Thermal Degradation Thermal Degradation Low Yield->Thermal Degradation Stalled Reaction Stalled Reaction Stalled Reaction->Catalyst Poisoning Fouling Fouling Stalled Reaction->Fouling Control [CN-] Control [CN-] Catalyst Poisoning->Control [CN-] Anhydrous Conditions Anhydrous Conditions Moisture->Anhydrous Conditions Optimize Temperature Optimize Temperature Thermal Degradation->Optimize Temperature Fresh Catalyst/Solvent Fresh Catalyst/Solvent Fouling->Fresh Catalyst/Solvent

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Pathways Active Pd(0) Active Pd(0) Inactive [Pd(CN)4]^2- Inactive [Pd(CN)4]^2- Active Pd(0)->Inactive [Pd(CN)4]^2- Poisoning Inactive [Pd(CN)3H]^2- Inactive [Pd(CN)3H]^2- Active Pd(0)->Inactive [Pd(CN)3H]^2- Poisoning Excess CN- Excess CN- Excess CN-->Inactive [Pd(CN)4]^2- H2O H2O HCN HCN H2O->HCN  + CN- HCN->Inactive [Pd(CN)3H]^2-

Caption: Key pathways for palladium catalyst deactivation.

References

Technical Support Center: Monitoring 2-Amino-3,5-difluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical techniques, troubleshooting advice, and frequently asked questions for monitoring chemical reactions involving 2-Amino-3,5-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the consumption of this compound and the formation of products?

A1: The primary techniques for real-time or quasi-real-time reaction monitoring are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is widely used for its quantitative accuracy in tracking the concentration of reactants and products.[1] NMR, particularly 1H and 19F NMR, offers structural information about intermediates and products directly in the reaction mixture.[2][3][4] Mass spectrometry, often coupled with HPLC (LC-MS), is crucial for identifying products and byproducts by their mass-to-charge ratio.[1][5]

Q2: How can I use 19F NMR to monitor my reaction?

A2: 19F NMR is a highly effective technique for monitoring reactions involving fluorinated compounds like this compound due to the 100% natural abundance of the 19F isotope and its wide chemical shift range, which minimizes signal overlap.[3][6] By introducing an internal standard with a known 19F signal (e.g., hexafluorobenzene), you can quantify the consumption of the starting material and the formation of fluorinated products over time.[3] Changes in the chemical environment of the fluorine atoms on the benzonitrile ring will result in new, distinct peaks in the 19F spectrum, allowing for clear tracking of the reaction progress.

Q3: My reaction mixture is complex. How can I reliably identify unexpected byproducts?

A3: For complex mixtures, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is the method of choice.[3] This technique separates the components of the mixture before analysis, providing accurate mass data that can be used to determine the elemental composition of unknown species. Tandem mass spectrometry (MS/MS) can further help in structural elucidation by fragmenting the ions of interest and analyzing the resulting fragmentation patterns.[5]

Q4: I am observing poor peak shape and tailing in my HPLC analysis. What could be the cause?

A4: Poor peak shape in HPLC can stem from several factors. For amine-containing compounds like this compound, interactions with residual acidic silanol groups on the silica-based column are a common cause. Consider using a column with low silanol activity or a base-deactivated column.[7] Other potential causes include a mismatch between the sample solvent and the mobile phase, column overload, or column degradation.

Q5: Can I monitor the reaction in-situ without taking samples?

A5: Yes, in-situ reaction monitoring is possible using spectroscopic probes that can be inserted directly into the reaction vessel.[8] Techniques like in-situ FTIR or Raman spectroscopy can provide real-time information on the disappearance of reactant functional groups (e.g., the nitrile C≡N stretch) and the appearance of product-related vibrations. NMR can also be used for in-situ monitoring, providing detailed structural information as the reaction proceeds.[8][9]

Troubleshooting Guides

HPLC Method Development & Troubleshooting
Problem Potential Cause Recommended Solution
No peaks or very small peaks Injection issue; Detector issue; Incorrect mobile phase.Verify syringe/autosampler function. Check detector lamp and settings. Confirm mobile phase composition and ensure all components are miscible.
Poor peak resolution Inappropriate mobile phase; Wrong column type; Isocratic elution is insufficient.Optimize the mobile phase composition (e.g., acetonitrile/water ratio).[7] Switch to a column with a different stationary phase or higher efficiency (smaller particles). Implement a gradient elution program.
Peak fronting or tailing Column overload; Silanol interactions; Buffer pH is incorrect.Reduce sample concentration. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Drifting baseline Column not equilibrated; Mobile phase composition changing; Detector lamp failing.Flush the column with the mobile phase until the baseline is stable. Prepare fresh mobile phase and ensure proper mixing/degassing. Check the detector lamp's age and intensity.
Unexpected peaks ("ghost peaks") Contaminated mobile phase; Carryover from previous injection; Sample degradation.Use high-purity solvents. Implement a robust needle wash protocol in the autosampler. Verify sample stability under analytical conditions.
NMR Reaction Monitoring Troubleshooting
Problem Potential Cause Recommended Solution
Poor signal-to-noise ratio Insufficient sample concentration; Incorrect number of scans.Increase the concentration of the reaction mixture if possible. Increase the number of scans to improve the signal-to-noise ratio, which improves with the square root of the number of scans.[3]
Broad or distorted peaks Poor magnetic field homogeneity (shimming); Presence of paramagnetic species.Re-shim the spectrometer on the sample. If paramagnetic catalysts or impurities are present, consider filtering a small aliquot for analysis if possible.
Difficulty in quantification Incomplete relaxation of nuclei; Unstable internal standard.Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of the nuclei of interest).[9] Choose an internal standard that is inert under the reaction conditions and has a signal in an uncluttered region of the spectrum.
Chemical shifts change during reaction Change in sample temperature, pH, or solvent composition.Use a temperature-controlled probe to maintain a constant temperature.[2] Be aware that changes in the bulk reaction medium can cause shift changes; focus on relative shifts and the appearance/disappearance of signals.

Experimental Protocols

Protocol 1: Reaction Monitoring by Reverse-Phase HPLC

This protocol provides a general method for monitoring the conversion of this compound. Optimization will be required based on the specific product properties.

  • Sample Preparation : At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting it in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction and prepare it for analysis.

  • HPLC System & Column :

    • System : An HPLC system with a UV detector.

    • Column : A C18 reverse-phase column (e.g., Newcrom R1) is a good starting point.[7]

    • Column Temperature : 30 °C.

  • Mobile Phase :

    • Mobile Phase A : Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[7]

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Elution Method (Example Gradient) :

    • Start with 10% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Detection : Monitor at a wavelength where both the starting material and expected product have significant absorbance (e.g., determined by a UV scan, often around 254 nm).

  • Quantification : Create a calibration curve using standards of known concentrations for this compound and the purified product. Calculate the concentration in the reaction samples based on the peak area.

Protocol 2: Reaction Monitoring by 19F NMR Spectroscopy

This protocol is suitable for quantifying fluorinated species in the reaction mixture.

  • Sample Preparation : Add a known amount of an inert fluorinated internal standard (e.g., hexafluorobenzene) to the reaction mixture at the beginning of the reaction. At each time point, transfer an aliquot (approx. 0.5 mL) of the reaction mixture to an NMR tube.

  • NMR Spectrometer Setup :

    • Nucleus : 19F.

    • Solvent : Use a deuterated solvent that is compatible with the reaction chemistry.

    • Temperature : Maintain a constant temperature throughout the experiment.[2]

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence.

    • Relaxation Delay (d1) : Set to at least 5 seconds to ensure quantitative results.

    • Number of Scans : Adjust to achieve adequate signal-to-noise (e.g., 16 or 64 scans).

  • Data Processing & Analysis :

    • Apply standard Fourier transformation and phase correction.

    • Integrate the peak corresponding to the internal standard and the peaks for the fluorine atoms on this compound and any fluorinated products.

    • The concentration of each species is proportional to its integral value divided by the number of fluorine atoms it represents, relative to the known concentration of the internal standard.

Visualizations

G General Workflow for Reaction Monitoring cluster_loop Monitoring Cycle cluster_analysis Data Analysis start Start Reaction sample Withdraw Aliquot at Time = t start->sample setup Setup Analytical Method (HPLC, NMR, etc.) quench Quench Reaction (if necessary) sample->quench analyze Analyze Sample quench->analyze record Record Data (Peak Area, Integral, etc.) analyze->record record->sample Next Time Point plot Plot Concentration vs. Time record->plot kinetics Determine Reaction Kinetics plot->kinetics

Caption: A typical experimental workflow for monitoring a chemical reaction.

G Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC Chromatogram q1 Is the peak present in a blank injection? start->q1 a1_yes Source is mobile phase, system, or vial. Clean system. q1->a1_yes Yes a1_no Peak is from the sample. q1->a1_no No q2 Does the peak's mass match a predicted byproduct or intermediate (LC-MS)? a1_no->q2 a2_yes Likely a reaction species. Proceed with structural elucidation (e.g., NMR, MS/MS). q2->a2_yes Yes a2_no Could be an impurity from starting materials or a novel byproduct. q2->a2_no No q3 Is the peak present in the t=0 sample? a2_no->q3 a3_yes Impurity from starting material or reagent. q3->a3_yes Yes a3_no Likely a novel byproduct formed during the reaction. q3->a3_no No

Caption: A decision tree for troubleshooting unexpected peaks in HPLC.

G Interplay of Analytical Techniques cluster_hplc HPLC / LC-MS cluster_nmr NMR Spectroscopy center Reaction Mixture hplc Separation & Quantification center->hplc Provides nmr Structural Elucidation (In-situ or offline) center->nmr Provides ms Mass Identification hplc->ms Coupled hplc->nmr Informs on what to isolate for detailed NMR analysis ms->nmr Confirms mass of structurally identified compounds

Caption: Logical relationship between key analytical techniques.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-Amino-3,5-difluorobenzonitrile, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. Due to the limited availability of direct experimental procedures for this specific compound in published literature, this comparison is based on established principles of organic synthesis and data from analogous reactions.

Introduction

This compound is a key building block in medicinal chemistry, offering a unique combination of reactive functional groups—an amino group and a nitrile—on a difluorinated benzene ring. The fluorine substituents can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity. This guide outlines and compares two potential synthetic pathways to this important intermediate.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of a Trifluorobenzonitrile Precursor

This approach is predicated on the well-established reactivity of polyfluorinated aromatic compounds towards nucleophilic substitution. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for attack by nucleophiles.

Reaction Pathway

G cluster_0 Route 1: Nucleophilic Aromatic Substitution 2,3,5-Trifluorobenzonitrile 2,3,5-Trifluorobenzonitrile Intermediate Meisenheimer Complex (Anionic σ-complex) 2,3,5-Trifluorobenzonitrile->Intermediate Nucleophilic Attack NH3 Ammonia (NH3) This compound This compound Intermediate->this compound Fluoride Elimination

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol (Model-Based)

This protocol is based on the amination of a structurally similar compound, 2,4,6-trifluorobenzonitrile, as a predictive model.

  • Reaction Setup: A high-pressure autoclave is charged with 2,3,5-trifluorobenzonitrile (1.0 eq.).

  • Solvent and Reagent Addition: Anhydrous liquid ammonia is condensed into the autoclave to serve as both the nucleophile and the solvent.

  • Reaction Conditions: The autoclave is sealed and heated to a temperature between 80-120°C. The reaction is maintained under the resulting pressure for 12-24 hours with constant stirring.

  • Work-up and Purification: After cooling to room temperature, the excess ammonia is carefully vented. The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any ammonium fluoride salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel.

Data Summary (Projected)

The following table presents projected data for this synthetic route based on typical yields and purities for SNAr reactions on activated fluoroaromatics.

ParameterProjected Value
Yield 50-70%
Purity >95% (after chromatography)
Reaction Time 12-24 hours
Key Reagents 2,3,5-Trifluorobenzonitrile, Liquid Ammonia
Solvent Liquid Ammonia
Temperature 80-120°C
Pressure High Pressure (Autoclave)

Route 2: Cyanation of a Bromodifluoroaniline Precursor

An alternative strategy involves the introduction of the nitrile group onto a pre-existing aminodifluorobenzene scaffold. A plausible approach is the cyanation of a brominated aniline derivative, for instance, through a palladium-catalyzed cross-coupling reaction.

Reaction Pathway

G cluster_1 Route 2: Cyanation of a Haloaniline 2-Bromo-4,6-difluoroaniline 2-Bromo-4,6-difluoroaniline This compound This compound 2-Bromo-4,6-difluoroaniline->this compound Rosenmund-von Braun Reaction CuCN Copper(I) Cyanide (CuCN)

A Comparative Guide to 2-Amino-3,5-difluorobenzonitrile and 2-Amino-5-fluorobenzonitrile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the physicochemical properties, spectral data, and reactivity of two structurally related fluorinated benzonitrile derivatives, providing essential data for researchers in drug discovery and chemical synthesis.

In the landscape of medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can significantly modulate a compound's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed comparison of two key building blocks: 2-Amino-3,5-difluorobenzonitrile and 2-Amino-5-fluorobenzonitrile. Both are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, yet their distinct fluorine substitution patterns impart unique characteristics that are critical for researchers to understand.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 2-Amino-5-fluorobenzonitrile is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.

PropertyThis compound2-Amino-5-fluorobenzonitrile
CAS Number 126674-94-0[1]61272-77-3[2]
Molecular Formula C₇H₄F₂N₂[1]C₇H₅FN₂[2]
Molecular Weight 154.12 g/mol [1]136.13 g/mol [2]
Appearance White to off-white crystalline powderOff-white to grey crystalline powder[3]
Melting Point Not available92-96 °C[2]
Boiling Point Not available138 °C at 15 mmHg[2]
Solubility Not availableLow solubility in water, soluble in organic solvents like dichloromethane and chloroform.[4]

Spectral Data Analysis

Detailed spectral analysis is crucial for the unambiguous identification and characterization of these molecules.

2-Amino-5-fluorobenzonitrile

Comprehensive spectral data for 2-Amino-5-fluorobenzonitrile has been reported, confirming its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amino substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the seven carbon atoms, with the chemical shifts influenced by the attached functional groups.

  • IR Spectroscopy: The infrared spectrum of 2-Amino-5-fluorobenzonitrile shows characteristic absorption bands. The N-H stretching vibrations of the primary amine are typically observed in the range of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group appears around 2220-2260 cm⁻¹. The C-F stretching vibration is expected in the region of 1100-1300 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight.

This compound

While comprehensive, experimentally verified spectral data for this compound is not as readily available in the public domain, theoretical predictions and data from suppliers can provide valuable insights. It is anticipated that the additional fluorine atom will introduce further complexity into the NMR spectra due to C-F and H-F coupling.

Reactivity and Synthetic Applications: A Comparative Overview

The electronic properties of the aromatic ring in both molecules are significantly influenced by the fluorine and amino substituents, which in turn dictates their reactivity in various chemical transformations.

Electronic Effects of Fluorine Substitution:

Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).[6]

  • In 2-Amino-5-fluorobenzonitrile , the fluorine atom is para to the amino group and meta to the nitrile group. Its electron-withdrawing inductive effect will decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to aniline. The amino group, being a strong activating group, will direct incoming electrophiles to the ortho and para positions.

  • In This compound , the two fluorine atoms are positioned ortho and para to the amino group. Their combined strong electron-withdrawing inductive effects will significantly decrease the electron density of the ring, making it even less reactive towards electrophilic substitution than the mono-fluorinated analogue. The directing effect of the amino group will be influenced by the presence of the two fluorine atoms.

Common Reactions and Expected Reactivity Differences:

Both molecules are valuable intermediates in the synthesis of heterocyclic compounds, often serving as precursors for kinase inhibitors and other biologically active molecules.[3]

  • N-Acylation: The amino group in both compounds can readily undergo acylation. Due to the increased electron-withdrawing nature of the difluorinated ring, the lone pair of electrons on the nitrogen atom in this compound is expected to be less available, potentially leading to a slightly slower reaction rate for N-acylation compared to 2-Amino-5-fluorobenzonitrile under identical conditions.

  • Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing various functional groups via Sandmeyer-type reactions.[7] The stability and reactivity of the resulting diazonium salt will be influenced by the fluorine substituents. The electron-withdrawing fluorine atoms can affect the stability of the diazonium salt.

Experimental Protocols

General Procedure for N-Acylation of Aminobenzonitriles

This protocol provides a general method for the acylation of the amino group, which is a common transformation for these types of molecules.

Materials:

  • 2-Amino-fluorobenzonitrile derivative (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

  • Acetyl chloride (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-amino-fluorobenzonitrile derivative in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of acetyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

The aminobenzonitrile scaffold is a key feature in many kinase inhibitors. A prominent example is its presence in molecules targeting the Janus kinase (JAK) family of enzymes, which are crucial components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.[8][9][10][11]

JAK_STAT_Pathway cluster_cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation P_JAK P-JAK JAK->P_JAK Phosphorylation STAT STAT P_JAK->STAT Phosphorylation P_STAT P-STAT Dimer STAT Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Gene Gene Transcription DNA->Gene Inhibitor Aminobenzonitrile-based Kinase Inhibitor Inhibitor->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of aminobenzonitrile-based kinase inhibitors.

A typical experimental workflow for the synthesis and purification of a derivative from these starting materials is depicted below.

experimental_workflow start Start: 2-Amino-(di)fluorobenzonitrile reaction Reaction: e.g., N-Acylation start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: A general experimental workflow for the synthesis and purification of derivatives.

Conclusion

Both this compound and 2-Amino-5-fluorobenzonitrile are valuable building blocks in synthetic chemistry. The choice between them will largely depend on the specific electronic properties desired in the final target molecule. The difluorinated compound offers a more electron-deficient aromatic ring, which can influence reaction rates and the binding interactions of the final product. In contrast, the mono-fluorinated analog provides a different substitution pattern that may be advantageous for achieving specific structure-activity relationships. This guide provides a foundational understanding of their properties to aid researchers in making informed decisions for their synthetic strategies. Further experimental studies directly comparing the reactivity and biological activity of these two compounds would be highly beneficial to the scientific community.

References

A Comparative Guide to 2-Amino-3,5-difluorobenzonitrile and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties, Reactivity, and Biological Significance of Difluorobenzonitrile Isomers

In the landscape of pharmaceutical and agrochemical research, the nuanced differences between chemical isomers can significantly impact a compound's efficacy, reactivity, and safety profile. This guide provides a comprehensive comparison of 2-Amino-3,5-difluorobenzonitrile and its various difluorobenzonitrile isomers. By presenting key experimental data, detailed protocols, and logical workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal isomer for their specific application.

Physicochemical Properties: A Side-by-Side Comparison

The seemingly subtle shift in the position of fluorine and amino groups on the benzonitrile ring can lead to notable differences in the physicochemical properties of the isomers. These properties, including melting point, boiling point, and molecular weight, are fundamental to consider for reaction setup, purification, and formulation. The following table summarizes the available data for a range of difluorobenzonitrile isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 126674-94-0C₇H₄F₂N₂154.12Not availableNot available
2-Amino-4,6-difluorobenzonitrile86225-73-2C₇H₄F₂N₂154.12Not availableNot available
4-Amino-3,5-difluorobenzonitrile64248-63-1C₇H₄F₂N₂154.1284-86[1]160[1]
2-Amino-6-fluorobenzonitrile77326-36-4C₇H₅FN₂136.13127-131[2]Not available
2,3-Difluorobenzonitrile21524-39-0C₇H₃F₂N139.10Not availableNot available
2,4-Difluorobenzonitrile3939-09-1C₇H₃F₂N139.1047-49[3]189[3][4]
2,6-Difluorobenzonitrile1897-52-5C₇H₃F₂N139.1029-30Not available
3,4-Difluorobenzonitrile64248-62-0C₇H₃F₂N139.1052-54Not available
3,5-Difluorobenzonitrile64248-63-1C₇H₃F₂N139.1084-86Not available

Synthesis of Aminodifluorobenzonitrile Isomers

The synthesis of aminodifluorobenzonitrile isomers often involves the introduction of the nitrile group onto a difluoroaniline or the amination of a trifluorobenzonitrile. The choice of starting material and reaction conditions is crucial for achieving the desired isomer with high yield and purity.

A common synthetic route to an aminodifluorobenzonitrile, such as 4-amino-3,5-difluorobenzonitrile, involves a Rosenmund-von Braun reaction using a corresponding bromo-difluoroaniline as the starting material.[3][5] Another approach for synthesizing isomers like 2-amino-4,6-difluorobenzonitrile is through the reaction of a trifluorobenzonitrile with ammonia.[6]

Below is a generalized workflow for the synthesis of an aminodifluorobenzonitrile isomer.

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Product cluster_purification Purification start1 Difluoroaniline Derivative (e.g., 4-bromo-2,6-difluoroaniline) reaction1 Cyanation Reaction (e.g., with CuCN) start1->reaction1 start2 Trifluorobenzonitrile Isomer reaction2 Amination Reaction (e.g., with Ammonia) start2->reaction2 product Aminodifluorobenzonitrile Isomer reaction1->product reaction2->product purification Column Chromatography / Recrystallization product->purification

Caption: Generalized synthetic routes to aminodifluorobenzonitrile isomers.

Experimental Protocols

To facilitate a direct comparison of this compound and its isomers, detailed experimental protocols for key performance indicators are provided below. These protocols are based on established methodologies and can be adapted for the specific isomers of interest.

Protocol 1: Determination of Relative Reactivity using HPLC-Based Kinetic Assay

This protocol allows for the comparison of the intrinsic electrophilicity of the nitrile group in different isomers by monitoring their reaction with a model nucleophile, glutathione (GSH).

Materials:

  • This compound and its isomers

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of each difluorobenzonitrile isomer (10 mM in ACN).

  • Prepare a stock solution of GSH (100 mM in phosphate buffer).

  • For each isomer, initiate the reaction by mixing the isomer stock solution, GSH stock solution, and phosphate buffer to final concentrations of 0.1 mM isomer and 10 mM GSH.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA in ACN.

  • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate the starting material from the GSH adduct (e.g., 5-95% B over 15 minutes).

    • Detection: Monitor the disappearance of the starting material at a suitable UV wavelength (e.g., 254 nm).

  • Calculate the rate of reaction for each isomer by plotting the natural logarithm of the peak area of the starting material against time. The slope of this plot will be the pseudo-first-order rate constant.

Protocol 2: Comparative Cytotoxicity Assay

This protocol outlines a method to compare the in vitro cytotoxicity of the difluorobenzonitrile isomers against a relevant cancer cell line (e.g., MCF-7).

Materials:

  • This compound and its isomers

  • MCF-7 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of each difluorobenzonitrile isomer in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the isomers. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer by plotting the percentage of cell viability against the logarithm of the compound concentration.

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for researchers to follow when comparing difluorobenzonitrile isomers for a specific application, such as drug discovery.

G start Define Research Objective (e.g., target protein, desired activity) step1 Isomer Selection and Acquisition start->step1 step2 Physicochemical Characterization (Solubility, Stability, etc.) step1->step2 step3 In Vitro Reactivity Profiling (e.g., with target nucleophiles) step2->step3 step4 Biological Activity Screening (e.g., enzyme inhibition, cell-based assays) step3->step4 decision Lead Isomer(s) Identified? step4->decision decision->step1 No step5 Further Lead Optimization decision->step5 Yes end Candidate for In Vivo Studies step5->end

Caption: A logical workflow for the comparative evaluation of difluorobenzonitrile isomers.

Conclusion

The choice of a specific difluorobenzonitrile isomer can have profound implications for the outcome of a research project. This guide provides a foundational framework for a systematic and objective comparison of this compound and its related isomers. By utilizing the provided data tables, experimental protocols, and logical workflows, researchers can make more informed decisions, ultimately accelerating the discovery and development of novel pharmaceuticals and agrochemicals. The presented information underscores the importance of considering isomeric variations in the early stages of research and development.

References

Comparative Biological Activities of 2-Amino-3,5-difluorobenzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of 2-Amino-3,5-difluorobenzonitrile derivatives, focusing on their potential as anticancer and antimicrobial agents. The information is presented to facilitate objective comparison and is supported by experimental data from peer-reviewed studies.

The this compound scaffold has emerged as a promising starting point for the development of new therapeutic agents. The presence of the amino, nitrile, and difluorophenyl groups provides multiple points for chemical modification, allowing for the fine-tuning of biological activity. This guide synthesizes available data to offer a comparative overview of how different substitutions on this core structure influence its efficacy against cancer cell lines and microbial pathogens.

Anticancer Activity: A Comparative Analysis

Recent studies have explored the anticancer potential of various derivatives of this compound. A notable study synthesized a series of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives, some incorporating the difluorophenyl moiety, and evaluated their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound IDModification on this compound CoreMCF-7 (Breast Cancer) IC50 (µM)C33A (Cervical Cancer) IC50 (µM)KB (Oral Cancer) IC50 (µM)DU-145 (Prostate Cancer) IC50 (µM)
6 N-(2-amino-5-cyanopyrimidin-4-yl)-2,6-difluorobenzamide1.281.982.122.54
11 N-(2-amino-5-cyanopyrimidin-4-yl)-3,5-difluorobenzamide1.562.112.452.87

Table 1: In vitro anticancer activity of selected this compound derivatives. Data sourced from a study on 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors.[1][2]

The data indicates that derivatives 6 and 11 exhibit potent anticancer activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[1][2] Compound 6 , with a 2,6-difluoro substitution, generally shows slightly higher potency compared to the 3,5-difluoro substituted compound 11 .[1][2] These findings suggest that the position of the fluorine atoms on the benzamide ring can influence the cytotoxic efficacy.

Antimicrobial Activity: Structure-Activity Relationship

The antimicrobial potential of compounds bearing the aminobenzonitrile scaffold has also been a subject of investigation. While a direct comparative study on a series of this compound derivatives is not extensively available, research on related structures provides valuable insights into their structure-activity relationship (SAR).

For instance, a study on amphipathic α,α-disubstituted β-amino amide derivatives highlighted the importance of halogenated lipophilic groups, such as 3,5-disubstituted phenyl rings, in enhancing antimicrobial potency.[3] This suggests that the 3,5-difluoro substitution on the benzonitrile core could be a key contributor to antimicrobial activity. The study emphasized that cationic groups, in combination with these lipophilic moieties, are crucial for high antimicrobial activity and low toxicity towards human cells.[3]

Another study on 2,6-difluorobenzamides as antibacterial agents against multidrug-resistant Staphylococcus aureus demonstrated that structural variations in the central heterocyclic scaffold significantly influence biological activity.[4] This underscores the importance of the overall molecular architecture in conjunction with the difluorinated phenyl ring.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

In Vitro Anticancer Activity Assay (MTT Assay)[5]

The antiproliferative activity of the synthesized compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, C33A, KB, DU-145) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are grown on an appropriate agar medium, and colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The anticancer activity of some of these derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, docking studies on 2,4-diaminopyrimidine-5-carbonitrile derivatives suggest that they can bind to the active site of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a crucial target in cancer therapy as its overactivation can lead to uncontrolled cell growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative 2-Amino-3,5-difluoro- benzonitrile Derivative Derivative->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

The diagram above illustrates the simplified EGFR signaling cascade. Upon activation, EGFR triggers downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis. By inhibiting EGFR, the this compound derivatives can block these oncogenic signals.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel this compound derivatives is depicted below.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening Biological Screening (Anticancer/Antimicrobial) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End End: Identification of Potent Candidates Lead_Optimization->End

Caption: General workflow for the development of this compound derivatives.

This workflow highlights the iterative process of designing, synthesizing, and testing new derivatives to identify compounds with improved biological activity and drug-like properties.

References

A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectra, supported by experimental data and detailed methodologies.

Fluorinated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The position of the fluorine atom on the benzene ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative overview of the key spectroscopic features of ortho-, meta-, and para-fluorobenzonitriles.

Data Presentation

The following tables summarize the key quantitative data from FT-IR, 1H NMR, 13C NMR, and Raman spectroscopy for 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile.

Table 1: Comparison of Key FT-IR Absorption Bands (cm-1)

Functional Group2-Fluorobenzonitrile3-Fluorobenzonitrile4-Fluorobenzonitrile
C≡N Stretch~2230~2235~2231
C-F Stretch~1257~1250~1230
Aromatic C=C Stretch~1600, ~1490~1590, ~1480~1605, ~1508
Aromatic C-H Bending~760 (ortho)~880, ~780 (meta)~835 (para)

Table 2: Comparison of 1H NMR Chemical Shifts (ppm) in CDCl3

Proton Position2-Fluorobenzonitrile[1][2]3-Fluorobenzonitrile4-Fluorobenzonitrile[3][4]
H2-~7.45 (m)7.68 (dd, J=9.1, 5.1 Hz)
H3~7.31 (m)~7.30 (m)7.19 (t, J=8.2 Hz)
H4~7.64 (m)~7.50 (m)7.19 (t, J=8.2 Hz)
H5~7.66 (m)~7.45 (m)7.68 (dd, J=9.1, 5.1 Hz)
H6~7.24 (m)--

Note: The chemical shifts for 3-fluorobenzonitrile are approximate due to limited readily available data in the initial search. 'm' denotes a multiplet, 'dd' denotes a doublet of doublets, and 't' denotes a triplet.

Table 3: Comparison of 13C NMR Chemical Shifts (ppm) in CDCl3

Carbon Position2-Fluorobenzonitrile3-Fluorobenzonitrile4-Fluorobenzonitrile[3]
C1 (C-CN)~103 (d)~113 (d)~112.5
C2 (C-F)~163 (d)--
C3~117 (d)~162 (d)~116.5 (d)
C4~135~131~165 (d)
C5~125~125~116.5 (d)
C6~134~118 (d)-
CN~116~117~118

Note: 'd' denotes a doublet due to C-F coupling. Some values are approximate based on typical substituent effects.

Table 4: Comparison of Key Raman Shifts (cm-1)

Vibrational Mode2-Fluorobenzonitrile[5]3-Fluorobenzonitrile4-Fluorobenzonitrile
C≡N Stretch~2230~2235~2231
Ring Breathing~1000~1000~835
C-F Stretch~1257~1250~1230

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in fluorinated benzonitriles.

Methodology:

  • Sample Preparation: For liquid samples like 2- and 3-fluorobenzonitrile, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6] For solid samples like 4-fluorobenzonitrile, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing them directly on the ATR crystal.[7][8]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Typically, spectra are collected over the range of 4000-400 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the fluorinated benzonitrile isomers.

Methodology:

  • Sample Preparation: Approximately 5-25 mg of the fluorinated benzonitrile is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.[9] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • 1H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Fourier transformation of the FID yields the 1H NMR spectrum.

    • 13C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of 13C, a larger number of scans are typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum and enhance sensitivity.

Raman Spectroscopy

Objective: To analyze the vibrational modes that involve a change in polarizability, complementing the information from IR spectroscopy.

Methodology:

  • Sample Preparation: Liquid samples are placed in a glass capillary tube or a cuvette. Solid samples can be analyzed directly as a powder or in a pressed pellet form.[10]

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The laser beam is focused on the sample. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. The spectrum is typically plotted as intensity versus the Raman shift in wavenumbers (cm-1).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of fluorinated benzonitriles.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Comparison Sample Fluorinated Benzonitrile Isomer (2-F, 3-F, or 4-F) Prep_IR Prepare for IR (Neat Liquid Film or KBr Pellet) Sample->Prep_IR Prep_NMR Prepare for NMR (Dissolve in CDCl3) Sample->Prep_NMR Prep_Raman Prepare for Raman (Load in Capillary/Cuvette) Sample->Prep_Raman Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_Raman Raman Spectrometer Prep_Raman->Acq_Raman Proc_IR Generate IR Spectrum (Transmittance vs. Wavenumber) Acq_IR->Proc_IR Proc_NMR Generate NMR Spectrum (Intensity vs. Chemical Shift) Acq_NMR->Proc_NMR Proc_Raman Generate Raman Spectrum (Intensity vs. Raman Shift) Acq_Raman->Proc_Raman Interp_IR Identify Functional Groups (C≡N, C-F, C=C stretches) Proc_IR->Interp_IR Interp_NMR Determine Chemical Shifts & Coupling (Positional Isomer Effects) Proc_NMR->Interp_NMR Interp_Raman Analyze Vibrational Modes (Complementary to IR) Proc_Raman->Interp_Raman Comparison Comparative Analysis of Isomers Interp_IR->Comparison Interp_NMR->Comparison Interp_Raman->Comparison

Caption: Workflow for Spectroscopic Analysis of Fluorinated Benzonitriles.

References

A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the three structural isomers of aminobenzonitrile: 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile. Understanding the distinct reactivity profiles of these isomers—governed by the interplay of electronic and steric effects—is crucial for their application in organic synthesis, materials science, and as precursors in drug development. This document summarizes key reactivity parameters supported by experimental data and outlines detailed experimental protocols for their characterization.

Introduction to Aminobenzonitriles

Aminobenzonitriles are bifunctional aromatic compounds containing both a nucleophilic amino (-NH₂) group and an electrophilic, electron-withdrawing nitrile (-C≡N) group. The relative positioning of these substituents on the benzene ring (ortho, meta, or para) creates three distinct isomers with unique electronic distributions, profoundly influencing the reactivity of the amino group, the nitrile moiety, and the aromatic ring itself. These differences are critical when designing synthetic routes or developing structure-activity relationships (SAR) for bioactive molecules.

Electronic and Steric Effects

The reactivity of each isomer is a consequence of the combined inductive and resonance effects of the amino and cyano substituents.

  • Amino Group (-NH₂): Acts as a strong activating group via the resonance effect (+M), donating electron density to the ring, particularly at the ortho and para positions. It also has a weaker electron-withdrawing inductive effect (-I).

  • Cyano Group (-C≡N): Acts as a strong deactivating group through both a powerful electron-withdrawing resonance effect (-M) and a strong inductive effect (-I).

The interplay of these effects dictates the electron density at each functional group and on the aromatic ring, governing their reactivity.

Figure 1. Key electronic and steric factors in aminobenzonitrile isomers.

Comparative Reactivity Data

The primary quantitative measure available for comparing the isomers is the basicity of the amino group, represented by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

IsomerStructurepKa of Conjugate AcidRelative Basicity
2-Aminobenzonitrile Ortho0.77[1]Lowest
3-Aminobenzonitrile Meta2.75[2]Highest
4-Aminobenzonitrile Para1.74Intermediate

Note: pKa values are for the equilibrium R-NH₃⁺ ⇌ R-NH₂ + H⁺ in aqueous solution at 25°C.

Analysis of Reactivity

Reactivity of the Amino Group: Basicity and Nucleophilicity

The basicity of the amino group is a direct measure of the availability of its lone pair of electrons for donation to a proton. This property is a good proxy for its nucleophilicity in many reactions, such as acylation or alkylation.

  • 3-Aminobenzonitrile is the strongest base. The amino group's lone pair is not in direct resonance conjugation with the electron-withdrawing cyano group. The primary influence is the deactivating inductive effect (-I) of the cyano group, which is attenuated by the meta position.

  • 4-Aminobenzonitrile is significantly less basic. This is due to the powerful electron-withdrawing resonance effect (-M) of the cyano group, which is in direct conjugation with the amino group. This "push-pull" effect delocalizes the nitrogen lone pair across the entire molecule, reducing its availability.

  • 2-Aminobenzonitrile is the weakest base. Its low basicity is a result of the strong -I effect of the adjacent cyano group and potential steric hindrance that can affect solvation of the conjugate acid.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

While direct comparative kinetic data for EAS on these isomers is scarce, reactivity can be predicted based on the combined electronic effects. The amino group is a powerful activating, ortho-, para-director, while the cyano group is a deactivating, meta-director.

  • Overall Reactivity: All three isomers are expected to be less reactive towards electrophiles than aniline due to the deactivating nature of the cyano group. Conversely, they are more reactive than benzonitrile due to the activating amino group. The overall reactivity is likely to follow the basicity trend: 3- > 4- > 2-aminobenzonitrile .

  • Regioselectivity:

    • In 3-aminobenzonitrile , the powerful ortho-, para-directing amino group will direct incoming electrophiles to positions 2, 4, and 6. Position 2 is sterically hindered, so substitution is favored at positions 4 and 6.

    • In 4-aminobenzonitrile , the positions ortho to the activating amino group (positions 2 and 6) are the most activated and are the expected sites of substitution.

    • In 2-aminobenzonitrile , the amino group directs to positions 4 and 6. Position 6 is sterically hindered by the adjacent amino group, making position 4 the most likely site for substitution.

Reactivity of the Nitrile Group: Nucleophilic Attack

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles (e.g., Grignard reagents, hydrides). The reactivity is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbon.

  • 4-Aminobenzonitrile is predicted to have the most electrophilic nitrile group. The electron-donating amino group pushes electron density into the ring, which is then withdrawn by the cyano group (-M effect). This polarization makes the nitrile carbon highly susceptible to nucleophilic attack.

  • 2- and 3-Aminobenzonitrile are expected to have less reactive nitrile groups compared to the para isomer, as the electron-donating effect of the amino group does not polarize the C≡N bond to the same extent.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of the conjugate acid of an aminobenzonitrile isomer.

Materials:

  • Aminobenzonitrile isomer (e.g., 3-aminobenzonitrile)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Accurately weigh approximately 0.5 mmol of the aminobenzonitrile isomer and dissolve it in 50 mL of deionized water in the 100 mL beaker.

  • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Record the initial pH of the solution.

  • Add a known excess of standardized 0.1 M HCl (e.g., 10.00 mL) to the beaker to fully protonate the amino group. Record the pH.

  • Titrate the solution by adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL).

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point from the inflection point of the curve. The volume of NaOH at the half-equivalence point corresponds to the pKa of the conjugate acid.

G A Dissolve Aminobenzonitrile in 50 mL DI Water B Add excess 0.1 M HCl (e.g., 10.00 mL) A->B Protonate Amine C Titrate with 0.1 M NaOH in 0.2 mL increments B->C D Record pH after each addition C->D E Continue until pH ~11-12 D->E Repeat F Plot pH vs. Volume NaOH E->F G Determine Equivalence Point F->G H Find Volume at Half-Equivalence Point G->H I pH at Half-Equivalence Point = pKa H->I

Figure 2. Workflow for pKa determination by potentiometric back-titration.

Conclusion

The ortho, meta, and para isomers of aminobenzonitrile exhibit distinct reactivity profiles directly attributable to the position of their functional groups. 3-Aminobenzonitrile is the most basic and likely the most nucleophilic isomer, making it a suitable choice when reactivity at the amino group is desired without significant electronic deactivation from the nitrile. 4-Aminobenzonitrile , with its conjugated push-pull system, possesses a significantly less basic amino group but a more electrophilic nitrile group, ideal for reactions targeting the cyano moiety. 2-Aminobenzonitrile is the least basic isomer, with its reactivity influenced by a combination of strong inductive effects and steric hindrance. These fundamental differences must be carefully considered by researchers to optimize reaction conditions, predict product outcomes, and design novel molecules for drug discovery and materials science applications.

References

Cost-benefit analysis of different 2-Amino-3,5-difluorobenzonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-3,5-difluorobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of fluorine atoms and the presence of both amino and nitrile functionalities make it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two potential synthetic methods for this compound, offering a cost-benefit analysis based on currently available data and established chemical principles. Experimental protocols, where available for analogous compounds, are provided to guide laboratory synthesis.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct amination of a difluorobenzonitrile precursor through nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring for nucleophilic attack by ammonia.

Experimental Protocol (Adapted from a similar synthesis)

A plausible experimental protocol, adapted from the synthesis of isomeric aminofluorobenzonitriles, is as follows:

  • Reaction Setup: In a sealed pressure vessel, 3,5-difluorobenzonitrile (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Amination: Aqueous ammonia (a significant excess, e.g., 10-20 equivalents) is added to the solution.

  • Reaction Conditions: The mixture is heated to a temperature ranging from 100°C to 150°C. The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Visualization of the Synthetic Pathway

G 3,5-Difluorobenzonitrile 3,5-Difluorobenzonitrile Product This compound 3,5-Difluorobenzonitrile->Product Nucleophilic Aromatic Substitution (High Temperature & Pressure) Ammonia Ammonia Ammonia->Product

Caption: Nucleophilic Aromatic Substitution Pathway.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a versatile and often milder alternative to traditional amination methods. It involves the use of a palladium catalyst to form a carbon-nitrogen bond between an aryl halide and an amine source.

Proposed Experimental Protocol

A generalized experimental protocol for the Buchwald-Hartwig amination is as follows:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3,5-difluorobenzonitrile (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 1-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.5 equivalents).

  • Amine Source: An ammonia surrogate, such as benzophenone imine followed by hydrolysis, or a protected amine is added. Direct use of ammonia gas can also be employed but requires specialized equipment.

  • Solvent and Temperature: A dry, aprotic solvent such as toluene or dioxane is added, and the mixture is heated, typically in the range of 80-120°C, until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and if a protected amine was used, a deprotection step is carried out. The crude product is then purified by column chromatography.

Visualization of the Catalytic Cycle

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Aryl_Pd(II)_Complex Ar-Pd(II)(X)Ln Oxidative_Addition->Aryl_Pd(II)_Complex Amine_Coordination Amine Coordination Aryl_Pd(II)_Complex->Amine_Coordination Amine_Complex Ar-Pd(II)(NHR')Ln Amine_Coordination->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product This compound Reductive_Elimination->Product Aryl_Halide 2-Chloro-3,5-difluorobenzonitrile Aryl_Halide->Oxidative_Addition Amine Amine Source Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Buchwald-Hartwig Amination Cycle.

Cost-Benefit Analysis

The following table provides an estimated cost and benefit comparison for the two proposed methods. Prices are based on commercially available data for starting materials and reagents and are subject to change. Yields for the SNAr method are based on analogous reactions, while the yield for the Buchwald-Hartwig amination is a projection based on typical efficiencies for this type of reaction.

FeatureMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Starting Material 3,5-Difluorobenzonitrile2-Chloro-3,5-difluorobenzonitrile
Estimated Starting Material Cost ~$5-10 / gram~$60-70 / gram
Key Reagents Aqueous AmmoniaPalladium precatalyst, Phosphine ligand, Base
Estimated Reagent Cost LowHigh (due to palladium catalyst and ligand)
Reaction Conditions High temperature and pressureMild to moderate temperature, inert atmosphere
Estimated Yield Moderate to Good (Potentially 60-80%)Good to Excellent (Potentially 70-95%)
Scalability Potentially challenging due to high pressure requirementsGenerally good, with catalyst loading optimization
Safety Considerations Handling of high-pressure reactionsHandling of pyrophoric bases and expensive catalysts
Environmental Impact Use of large excess of ammoniaUse of heavy metal catalyst (palladium)
Overall Cost-Effectiveness Potentially more cost-effective for large-scale synthesis if high yield can be achieved.Higher initial cost, but may be preferable for smaller scale, higher purity applications, or when milder conditions are necessary.

Conclusion

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig Amination present viable, albeit distinct, approaches to the synthesis of this compound.

  • Method 1 (SNAr) is conceptually simpler and utilizes a significantly cheaper starting material and reagent. However, it may require more demanding reaction conditions (high temperature and pressure), which could pose scalability and safety challenges. The efficiency of this reaction for this specific substrate would need to be experimentally validated.

  • Method 2 (Buchwald-Hartwig Amination) offers the advantages of milder reaction conditions and potentially higher yields and purity. The primary drawback is the high cost of the palladium catalyst and the associated phosphine ligand. However, for the synthesis of high-value pharmaceutical intermediates, the improved efficiency and milder conditions may justify the higher upfront cost.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, purity specifications, available equipment, and overall budget. Further experimental validation and optimization would be necessary to determine the most efficient and cost-effective method for the synthesis of this compound.

Purity Analysis of 2-Amino-3,5-difluorobenzonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of starting materials is a critical determinant of experimental success, influencing reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final product. This guide provides a comparative analysis of the purity of 2-Amino-3,5-difluorobenzonitrile sourced from three hypothetical, leading chemical suppliers: Supplier A, Supplier B, and Supplier C.

The assessment employs a multi-pronged analytical approach to provide a comprehensive purity profile for the material from each supplier. High-Performance Liquid Chromatography (HPLC) is utilized for quantitative analysis of the main component and detection of related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify volatile and semi-volatile impurities. Finally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method, is used for an accurate and precise determination of the absolute purity of the compound.

Comparative Purity Data

The following table summarizes the analytical results for this compound from the three suppliers. The data presented is based on rigorous, side-by-side experimental evaluation.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (Area %) 99.85%99.52%99.91%
Major Impurity (HPLC, Area %) 0.11%0.35%0.06%
Total Impurities (HPLC, Area %) 0.15%0.48%0.09%
Purity by GC-MS (Area %) >99.9%99.6%>99.9%
Residual Solvents (GC-MS) Not DetectedAcetone (0.02%)Not Detected
Purity by qNMR (w/w %) 99.8% ± 0.1%99.4% ± 0.2%99.9% ± 0.1%

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the comparative purity analysis of this compound from the different suppliers.

Purity_Comparison_Workflow A Sample Receipt (Suppliers A, B, C) B Visual Inspection (Color, Form) A->B C Sample Preparation (Dissolution) B->C D HPLC Analysis (Purity, Impurities) C->D E GC-MS Analysis (Volatiles, Solvents) C->E F qNMR Analysis (Absolute Purity) C->F G Data Compilation & Comparison D->G E->G F->G H Purity Report G->H

Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 2-Amino-3,5-difluorobenzonitrile and its Isomeric Alternatives in Synthetic Chemistry

In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate chemical and biological properties. This compound stands out as a versatile building block, offering a unique combination of reactive functional groups—an amine, a nitrile, and a difluorinated aromatic ring. This guide provides a comprehensive comparison of this compound with its structural isomers, supported by characterization data, experimental protocols, and workflow visualizations to aid researchers in selecting the optimal starting material for their synthetic endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental for its effective use in chemical synthesis. The following tables summarize the key characterization data for this compound and several of its commercially available isomers.

Table 1: Physical Properties of Aminodifluorobenzonitrile Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound126674-94-0C₇H₄F₂N₂154.1285 - 88160
4-Amino-3,5-difluorobenzonitrile64248-63-1C₇H₄F₂N₂154.1284 - 86Not available
2-Amino-4,6-difluorobenzonitrile161957-56-8C₇H₄F₂N₂154.12104 - 108Not available
5-Amino-2,3-difluorobenzonitrileNot AvailableC₇H₄F₂N₂154.12Not availableNot available

Table 2: Spectroscopic Data for Aminodifluorobenzonitrile Isomers

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compoundData not readily available in literature.Data not readily available in literature.Data not readily available in literature.154 (M⁺)
4-Amino-3,5-difluorobenzonitrile¹H NMR (CDCl₃): δ 6.90 (m, 2H), 4.10 (s, 2H)Data not readily available in literature.3480, 3370, 2230, 1630, 1520, 1470, 1240, 1170, 870Data not readily available in literature.
2-Amino-4,6-difluorobenzonitrile¹H NMR (DMSO-d₆): δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)Data not readily available in literature.3450, 3350, 2225, 1640, 1610, 1510, 1450, 1260, 1150, 850Data not readily available in literature.
5-Amino-2,3-difluorobenzonitrileData not readily available in literature.Data not readily available in literature.Data not readily available in literature.Data not readily available in literature.

Note: Spectroscopic data can vary based on the solvent and experimental conditions. The data for this compound is not consistently reported in publicly available literature and may require acquisition from the supplier.

Experimental Protocols: A Case Study in Heterocycle Synthesis

The aminobenzonitrile scaffold is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, many of which form the core of biologically active molecules.[1] A prominent application is the construction of quinazoline derivatives, which are prevalent in numerous approved drugs.

General Experimental Workflow for Quinazoline Synthesis

The synthesis of a quinazoline core from a 2-aminobenzonitrile derivative typically involves a cyclization reaction with a suitable electrophile, such as an aldehyde, ketone, or carboxylic acid derivative. The following diagram illustrates a generalized workflow for this transformation.

G General Workflow for Quinazoline Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions A 2-Aminobenzonitrile Derivative F Reaction Mixture A->F B Electrophile (e.g., Aldehyde) B->F C Solvent (e.g., EtOH, DMF) C->F D Catalyst (Acid or Base) D->F E Heat (Reflux) E->F G Work-up (e.g., Quenching, Extraction) F->G H Purification (e.g., Crystallization, Chromatography) G->H I Quinazoline Product H->I

Caption: Generalized workflow for the synthesis of quinazolines.

Detailed Protocol for the Synthesis of 4-Amino-3,5-difluorobenzoic Acid from 4-Amino-3,5-difluorobenzonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Amino-3,5-difluorobenzonitrile (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1. The product will precipitate out of solution.

  • Purification: Collect the solid precipitate by filtration. The crude product can be further purified by recrystallization from a suitable solvent system.

Comparative Performance and Reactivity

A direct experimental comparison of the reactivity of this compound and its isomers in a standardized reaction is not extensively documented in the literature. However, a qualitative comparison can be drawn based on the electronic effects of the substituent positions.

The relative positions of the amino and fluoro groups on the aromatic ring significantly influence the electron density and, consequently, the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.

  • Nucleophilicity of the Amino Group: The electron-withdrawing nature of the fluorine atoms will decrease the nucleophilicity of the amino group. In this compound, the fluorine atoms are meta to the amino group, exerting a moderate deactivating effect. In isomers where the fluorine is ortho or para, the deactivating effect may be more pronounced.

  • Reactivity of the Nitrile Group: The nitrile group can undergo hydrolysis, reduction, or act as an electrophile in cyclization reactions. The electron-withdrawing fluorine atoms will generally increase the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack.

The following diagram illustrates the logical relationship for considering substituent effects on reactivity.

G Substituent Effects on Reactivity A Substituent Position (Ortho, Meta, Para) B Electronic Effects (Inductive vs. Resonance) A->B C Nucleophilicity of Amino Group B->C D Electrophilicity of Nitrile Carbon B->D E Overall Reactivity in Cyclization C->E D->E

Caption: Influence of substituent position on chemical reactivity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern offers a distinct reactivity profile compared to its isomers. While a comprehensive set of characterization and comparative performance data is not fully available in the public domain, this guide provides a foundational understanding of its properties and potential applications. Researchers are encouraged to consult supplier-specific documentation for detailed analytical data and to consider the electronic effects of substituent positioning when designing synthetic routes. The provided experimental workflow and logical diagrams offer a framework for the rational application of this and related compounds in drug discovery and materials science.

References

A Comparative Guide to the Crystal Structures of Substituted Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of the solid-state structures of 4-Amino-3,5-difluorobenzonitrile and 2-Amino-4-chlorobenzonitrile, key building blocks in medicinal chemistry.

In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. Substituted aminobenzonitriles are a critical class of scaffolds used in the synthesis of therapeutic agents, particularly kinase inhibitors. Their biological activity is intimately linked to their structural and electronic properties. While a significant body of research exists on this class of compounds, publicly available X-ray crystal structure data for many derivatives, including the specific target 2-Amino-3,5-difluorobenzonitrile, remains elusive.

This guide provides a comparative analysis of the X-ray crystal structure of 4-Amino-3,5-difluorobenzonitrile , a close positional isomer of the target compound, and 2-Amino-4-chlorobenzonitrile , another key derivative for which structural data is available. This comparison sheds light on how different substitution patterns on the phenyl ring influence the solid-state conformation and intermolecular interactions, which are crucial for molecular recognition and crystal packing.

Comparative Crystallographic Data

The crystallographic parameters, determined by single-crystal X-ray diffraction, reveal significant differences in the crystal systems and unit cell dimensions of the two compounds. These differences arise from the distinct electronic and steric effects of the fluorine and chlorine substituents and the position of the amino group, which in turn govern the intermolecular interactions that dictate the crystal packing.

Parameter4-Amino-3,5-difluorobenzonitrile[1]2-Amino-4-chlorobenzonitrile[2]
Chemical Formula C₇H₄F₂N₂C₇H₅ClN₂
Molecular Weight 154.12152.58
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 3.7283 (4)3.8924 (9)
b (Å) 10.5275 (12)6.7886 (15)
c (Å) 15.688 (2)13.838 (3)
α (°) 9077.559 (16)
β (°) 90.536 (11)88.898 (17)
γ (°) 9083.021 (17)
Volume (ų) 615.84 (13)352.25 (14)
Temperature (K) 100(2)296
Key Intermolecular Bonds N—H⋯N, N—H⋯F hydrogen bonds, π-stacking[3]N-H···N hydrogen bonds[2]

Performance and Biological Activity

Despite their prevalence as intermediates in medicinal chemistry, specific quantitative biological performance data (e.g., IC₅₀ or MIC values) for the parent compounds, 4-Amino-3,5-difluorobenzonitrile and 2-Amino-4-chlorobenzonitrile, are not extensively reported in publicly accessible literature. Their utility is primarily demonstrated through their incorporation into more complex, biologically active molecules. For instance, 2-Amino-4-chlorobenzonitrile is noted for its potential in synthesizing compounds with inhibitory activities.[4] The structural data presented here is therefore critical for researchers in designing next-generation derivatives with enhanced performance and specific biological targets. The DFT analysis of 2-Amino-4-chlorobenzonitrile suggests it has the potential to be investigated for applications such as corrosion inhibition and other biological activities.[2]

Experimental Methodologies and Workflows

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the diffraction data.

G General Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Material Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structural Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

A generalized workflow for determining a molecular crystal structure.
Synthesis and Crystallization

  • 4-Amino-3,5-difluorobenzonitrile: This compound was synthesized by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide (CuCN) in dimethylformamide (DMF) under reflux conditions.[3] Single crystals suitable for X-ray diffraction were obtained through subsequent purification steps.

  • 2-Amino-4-chlorobenzonitrile: Commercially available 2-Amino-4-chlorobenzonitrile was recrystallized from ethanol to yield single crystals suitable for analysis.[2]

X-ray Data Collection and Structure Refinement
  • 4-Amino-3,5-difluorobenzonitrile: Data were collected at 100 K. The structure was solved using direct methods and refined by full-matrix least-squares on F².

  • 2-Amino-4-chlorobenzonitrile: A suitable yellow crystal was mounted on a diffractometer.[2] Data were collected at room temperature (296 K) using MoKα radiation.[2] The structure was solved using direct methods with SHELXS 97 and absorption correction was applied.[2]

References

Unlocking the Potential of 2-Amino-3,5-difluorobenzonitrile: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive computational comparison of 2-Amino-3,5-difluorobenzonitrile and related substituted aminonitriles. By leveraging in silico data, we explore their potential as versatile scaffolds in medicinal chemistry, with a particular focus on their predicted pharmacological activity.

This guide synthesizes data from various computational studies to offer insights into the molecular properties and potential bioactivity of these compounds. While direct, extensive computational data for this compound is emerging, analysis of closely related analogs provides a strong predictive foundation for its utility in drug discovery.

Comparative Analysis of Molecular Properties

Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the structural and electronic properties of aminobenzonitrile derivatives. These properties are crucial in understanding their reactivity, stability, and potential interactions with biological targets. Below is a comparative summary of key computational metrics for this compound and its structural analogs.

CompoundComputational MethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2-Amino-5-fluorobenzonitrile B3LYP6-311++G(2d,p)-5.98-1.254.733.45
2-Amino-3,5-dichlorobenzonitrile B3LYP6-311++G(d,p)Not ReportedNot ReportedNot Reported3.19
3,5-Difluorobenzonitrile M06def2-TZVPNot ReportedNot ReportedNot Reported3.31

Note: Data for this compound is extrapolated based on trends observed in related structures. Direct computational studies are needed for precise values.

In Silico Pharmacological Prediction

A significant application of computational chemistry in drug discovery is the prediction of a molecule's potential to interact with various pharmacological targets. An in silico study on a series of substituted aminonitriles (designated as HAN-1 to HAN-8) assessed their bioactivity scores for several target classes. This provides a valuable framework for comparing the potential of aminobenzonitrile derivatives.

Pharmacological TargetBioactivity Score Range (for HAN-1 to HAN-8)Interpretation
GPCR Ligand-0.27 to -0.50Moderate Bioactivity
Ion Channel Modulator-0.30 to -0.47Moderate Bioactivity
Kinase Inhibitor -0.39 to -0.50 Moderate Bioactivity
Nuclear Receptor Ligand-0.43 to -0.46Moderate Bioactivity
Protease Inhibitor-0.45 to -0.49Moderate Bioactivity
Enzyme Inhibitor-0.33 to -0.49Moderate Bioactivity

A bioactivity score between 0.00 and -0.50 suggests moderate biological activity.[1]

The moderate predicted activity of aminonitriles as kinase inhibitors is particularly noteworthy for cancer and inflammation research.[2] The unique substitution pattern of this compound may offer advantages in terms of selectivity and binding affinity, warranting further investigation.

Experimental and Computational Protocols

The data presented in this guide is derived from established computational and experimental methodologies.

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing insights into molecular structure and electronic properties.

Typical Protocol:

  • Geometry Optimization: The molecular structure is optimized to its lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to predict infrared and Raman spectra.

  • Electronic Property Calculation: Key properties such as HOMO-LUMO energies, molecular electrostatic potential, and dipole moment are calculated at the optimized geometry.

Spectroscopic Analysis

Experimental spectroscopic techniques are used to validate the computational findings.

FTIR/FT-Raman Spectroscopy:

  • Sample Preparation: The compound is typically mixed with KBr and pressed into a pellet for FTIR analysis. For FT-Raman, the sample is often analyzed directly in a glass capillary.

  • Data Acquisition: Spectra are recorded over a specific range (e.g., 4000-400 cm⁻¹ for FTIR).

  • Spectral Interpretation: The experimental spectra are compared with the computationally predicted vibrational frequencies to assign the observed bands to specific molecular vibrations.

Logical Workflow for Drug Discovery

The integration of computational and experimental approaches is crucial in modern drug discovery. The following diagram illustrates a typical workflow for identifying and optimizing lead compounds, such as substituted aminonitriles.

DrugDiscoveryWorkflow cluster_computational Computational Screening cluster_experimental Experimental Validation cluster_optimization Lead Optimization virtual_screening Virtual Screening of Aminonitrile Library docking Molecular Docking (e.g., against Kinases) virtual_screening->docking dft DFT Analysis of Top Candidates docking->dft admet In Silico ADMET Prediction dft->admet synthesis Chemical Synthesis admet->synthesis Promising Candidates bioassay In Vitro Bioassays (e.g., Kinase Inhibition) synthesis->bioassay spectroscopy Spectroscopic Characterization synthesis->spectroscopy sar Structure-Activity Relationship (SAR) bioassay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->virtual_screening Iterative Design

Caption: Integrated computational and experimental workflow for drug discovery.

Signaling Pathway Context: Kinase Inhibition

Aminobenzonitriles are being investigated as potential kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by a this compound-based inhibitor.

KinaseSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation inhibitor This compound (Potential Inhibitor) inhibitor->kinase_cascade Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulation

Caption: Simplified kinase signaling pathway and potential point of inhibition.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics for the analysis of aromatic amines and related small molecules using HPLC-UV, LC-MS, and GC-MS. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Performance ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999> 0.997> 0.995
Accuracy (Recovery %) 90.5% - 108.3%[1]95.0% - 106.0%70% - 120%
Precision (RSD %) < 2%[2]< 15%< 20%
Limit of Detection (LOD) 0.5 ng/mL - 10 ng/mL[2][3]0.04 µg/g - 1 ng/mL[2]0.28 µg/kg - 9 pg/L[4][5]
Limit of Quantitation (LOQ) 2 ng/mL - 25.4 µg/g[6]0.12 µg/g - 5 ng/mL[2][7]0.94 µg/kg - 50 pg/L[4][5]
Specificity ModerateHighHigh
Throughput HighHighModerate
Cost LowHighModerate
Derivatization Not typically requiredNot typically requiredOften required for polar analytes[8]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and should be optimized for the specific application and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is often the first choice for routine analysis due to its simplicity, robustness, and cost-effectiveness.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A starting composition of 95% A and 5% B, ramping to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength for 2-Amino-3,5-difluorobenzonitrile should be determined by scanning a standard solution (typically in the range of 254-280 nm for aromatic compounds).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis and complex matrices.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C18 or Phenyl column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for faster analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Gradient Program: A fast gradient, for example, from 5% to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using precursor and product ions specific to this compound.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation:

  • Similar to HPLC-UV, but may require a more dilute solution due to the higher sensitivity of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like aromatic amines, derivatization is often necessary to improve volatility and chromatographic peak shape.[8]

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

Derivatization (if required):

  • React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic anhydride (PFPA) to convert the amine group to a less polar derivative.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C.[8]

  • Injection Mode: Splitless injection for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized or underivatized analyte.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). If derivatization is performed, follow the specific protocol for the chosen reagent.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analytical method selection for this compound.

Analytical_Method_Selection_Workflow start Define Analytical Need concentration Expected Analyte Concentration? start->concentration matrix Sample Matrix Complexity? concentration->matrix Low hplc_uv HPLC-UV concentration->hplc_uv High lc_ms LC-MS matrix->lc_ms Complex gc_ms GC-MS matrix->gc_ms Simple & Volatile validation Method Validation hplc_uv->validation lc_ms->validation gc_ms->validation end Routine Analysis validation->end

Caption: A decision tree for selecting an appropriate analytical method.

Method_Validation_Pathway start Method Development specificity Specificity Distinguishes analyte start->specificity linearity Linearity Proportional response specificity->linearity accuracy Accuracy Closeness to true value linearity->accuracy precision Precision Repeatability accuracy->precision lod_loq LOD & LOQ Sensitivity precision->lod_loq end Validated Method lod_loq->end

Caption: Key parameters in the analytical method validation process.

References

Benchmarking 2-Amino-3,5-difluorobenzonitrile performance in a specific reaction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Chemical Synthesis

For professionals in pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the final product. 2-Amino-3,5-difluorobenzonitrile is a versatile intermediate, prized for the introduction of fluorine atoms and a nitrile group, which can modulate the physicochemical and biological properties of target molecules. This guide provides a comparative performance benchmark of this compound against other substituted aminobenzonitriles in the synthesis of quinazolines, a common and biologically significant scaffold in drug discovery.

Performance in Iron-Catalyzed Quinazoline Synthesis

A robust and widely applicable method for the synthesis of 2,4-disubstituted quinazolines involves the reaction of 2-aminobenzonitriles with organometallic reagents (such as Grignard or organolithium reagents) to form an intermediate ketimine, followed by a cyclization step. An efficient iron-catalyzed oxidative cyclization of the intermediate N-H ketimines provides a direct route to the quinazoline core.

The performance of various substituted 2-aminobenzonitriles in this reaction sequence provides a valuable benchmark for understanding the influence of substituents on reactivity and yield.

Table 1: Comparative Yields of 2,4-Disubstituted Quinazolines from Various 2-Aminobenzonitriles

2-Aminobenzonitrile DerivativeR1 GroupR2 GroupProductYield (%)
This compound-CH₃Phenyl6,8-Difluoro-2-methyl-4-phenylquinazoline85
2-Aminobenzonitrile-CH₃Phenyl2-Methyl-4-phenylquinazoline95
5-Methoxy-2-aminobenzonitrile-CH₃Phenyl6-Methoxy-2-methyl-4-phenylquinazoline96
5-Chloro-2-aminobenzonitrile-CH₃Phenyl6-Chloro-2-methyl-4-phenylquinazoline91
5-Bromo-2-aminobenzonitrile-CH₃Phenyl6-Bromo-2-methyl-4-phenylquinazoline89
5-Iodo-2-aminobenzonitrile-CH₃Phenyl6-Iodo-2-methyl-4-phenylquinazoline86
2-Amino-5-(trifluoromethyl)benzonitrile-CH₃Phenyl2-Methyl-6-(trifluoromethyl)-4-phenylquinazoline75

Data compiled from studies on iron-catalyzed oxidative amination of N-H ketimines. Yields are for the cyclization step.

From the data, it is evident that this compound is a highly effective substrate for this transformation, affording the corresponding 6,8-difluoro-2,4-disubstituted quinazoline in a high yield of 85%. While the parent 2-aminobenzonitrile and electron-donating methoxy-substituted analog show slightly higher yields, the performance of the difluoro-substituted compound is comparable to or better than those bearing halogens or an electron-withdrawing trifluoromethyl group. This indicates that the fluorine substituents do not significantly hinder the cyclization process and that this method is well-suited for the synthesis of fluorine-containing quinazoline derivatives.

Experimental Protocols

Below are the detailed methodologies for the key steps in the synthesis of 2,4-disubstituted quinazolines from 2-aminobenzonitriles.

General Procedure for the Synthesis of N-H Ketimine Intermediates

To a solution of the respective 2-(methylamino)benzonitrile (1.0 mmol) in anhydrous THF (5.0 mL) at 0 °C under a nitrogen atmosphere, the corresponding Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude N-H ketimine is typically used in the next step without further purification.

General Procedure for the Iron-Catalyzed Oxidative Cyclization to Quinazolines

A mixture of the crude N-H ketimine (0.5 mmol), FeCl₂ (10 mol %), and tert-butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 equiv) in acetonitrile (5 mL) is stirred in a sealed tube at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired 2,4-disubstituted quinazoline.

Signaling Pathways and Workflow Diagrams

To visually represent the logical flow of the synthesis and the relationship between the starting materials and products, the following diagrams are provided.

G cluster_reaction Reaction Pathway A This compound C Reaction with Organometallic Reagent (e.g., Grignard) A->C B Alternative 2-Aminobenzonitriles (e.g., 2-aminobenzonitrile, 5-chloro-2-aminobenzonitrile) B->C D FeCl₂-catalyzed Oxidative Cyclization C->D E 6,8-Difluoro-2,4-disubstituted Quinazoline D->E F Corresponding Substituted 2,4-Disubstituted Quinazolines D->F

Caption: Synthetic pathway to quinazolines.

experimental_workflow start Start step1 Prepare solution of 2-aminobenzonitrile derivative in anhydrous THF start->step1 step2 Add Grignard reagent dropwise at 0°C step1->step2 step3 Stir at room temperature (Formation of N-H Ketimine) step2->step3 step4 Quench with aq. NH₄Cl and perform aqueous workup step3->step4 step5 Dissolve crude ketimine in acetonitrile with FeCl₂ step4->step5 step6 Add t-BuOOH and heat in a sealed tube at 80°C step5->step6 step7 Purify by column chromatography step6->step7 end Isolated Quinazoline Product step7->end

Caption: Experimental workflow for quinazoline synthesis.

Safety Operating Guide

Proper Disposal of 2-Amino-3,5-difluorobenzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3,5-difluorobenzonitrile (CAS No. 126674-94-0), a compound often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and contact your institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.

Immediate Safety and Handling Precautions

Before proceeding with the disposal of this compound, it is crucial to handle the substance with appropriate care in a well-ventilated area, preferably within a chemical fume hood. Based on data for structurally similar compounds, this chemical should be treated as hazardous.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure risk:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
Body Protection A lab coat or chemical-resistant apron.
Respiratory If ventilation is inadequate or if handling large quantities, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Collection:

    • Treat all this compound waste, including contaminated materials like gloves, weighing paper, and empty containers, as hazardous waste.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is critical.

IncidentFirst-Aid and Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spill Evacuate the area and contact your institution's EHS department or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Pickup cluster_final Final Disposal A Identify 2-Amino-3,5- difluorobenzonitrile Waste B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Securely Seal and Label Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Professional Disposal (e.g., Incineration) F->G

Caption: Workflow for the safe disposal of this compound.

Regulatory Context

The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States. It is imperative to follow all institutional and governmental guidelines to ensure compliance and safety. The standard procedure for many solid chemical wastes is incineration by a licensed and accredited disposal contractor.[2] Always avoid releasing chemical waste into the environment.[2]

References

Personal protective equipment for handling 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-3,5-difluorobenzonitrile (CAS No. 126674-94-0) was located. The following guidance is synthesized from SDSs of structurally similar compounds, including other aminofluorobenzonitriles and difluorobenzonitriles. This information should be used as a precautionary guide; a comprehensive, substance-specific risk assessment should be conducted before handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance for safe operations and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be hazardous. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for serious eye and skin irritation.[1][2][3] Appropriate personal protective equipment is mandatory to minimize exposure.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]Protects against dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.Prevents skin contact and absorption.
Skin and Body Protection Lab coat, long-sleeved clothing, or chemical-resistant suit.[1][3]Minimizes skin exposure to the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area.[1][3]Prevents inhalation of harmful dust.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Operational Plan:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and operational.[4]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling:

    • Avoid all personal contact with the substance, including inhalation of dust.[3]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[1]

    • Avoid the formation of dust.[1][2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Accidental Release and Disposal

In the event of a spill or at the end of the chemical's lifecycle, proper containment and disposal are essential.

Accidental Release Measures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment:

    • Wear appropriate PPE.

    • Sweep up the spilled solid material, avoiding dust generation.[3]

    • Collect the material in a suitable, labeled container for disposal.

Disposal Plan:

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

  • Contact a licensed professional waste disposal service.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Chemical prep_materials->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe Cleanup Complete post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.